molecular formula C5H10O4 B151051 Methyl dimethoxyacetate CAS No. 89-91-8

Methyl dimethoxyacetate

Cat. No.: B151051
CAS No.: 89-91-8
M. Wt: 134.13 g/mol
InChI Key: NZTCVGHPDWAALP-UHFFFAOYSA-N
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Description

Methyl dimethoxyacetate, also known as this compound, is a useful research compound. Its molecular formula is C5H10O4 and its molecular weight is 134.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27791. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2-dimethoxyacetate
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InChI

InChI=1S/C5H10O4/c1-7-4(6)5(8-2)9-3/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NZTCVGHPDWAALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
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DSSTOX Substance ID

DTXSID9058999
Record name Methyl dimethoxyacetate
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Molecular Weight

134.13 g/mol
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CAS No.

89-91-8
Record name Methyl dimethoxyacetate
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Record name Methyl dimethoxyacetate
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Record name Acetic acid, 2,2-dimethoxy-, methyl ester
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Record name Methyl dimethoxyacetate
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Record name Methyl dimethoxyacetate
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Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Methyl Dimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for methyl dimethoxyacetate (MDMA), a valuable reagent in organic synthesis, particularly as a precursor for lithium enolates and in the construction of complex molecular architectures. This document outlines the reaction mechanisms, comprehensive experimental protocols, and quantitative data for the synthesis, starting from common laboratory precursors.

Introduction

Methyl 2,2-dimethoxyacetate (CAS 89-91-8), also known as methyl glyoxylate (B1226380) dimethyl acetal (B89532), is an important building block in modern organic chemistry. Its protected aldehyde functionality allows it to serve as a stable equivalent of the highly reactive methyl glyoxylate. This guide focuses on a robust two-step synthetic route: the preparation of a methyl glyoxylate precursor followed by its acid-catalyzed acetalization to yield the target compound.

Primary Synthetic Pathway: A Two-Step Approach

The most viable and well-documented approach for synthesizing this compound involves two key transformations:

  • Synthesis of Methyl Glyoxylate Methyl Hemiacetal: This precursor is efficiently synthesized from the ozonolysis of dimethyl maleate (B1232345), followed by a reductive workup.

  • Acid-Catalyzed Acetalization: The resulting hemiacetal is then converted to the full dimethyl acetal (this compound) by reaction with methanol (B129727) in the presence of an acid catalyst.

This pathway is advantageous due to the high yield of the initial step and the straightforward nature of the subsequent acetalization.

Experimental Protocols

Step 1: Synthesis of Methyl Glyoxylate Methyl Hemiacetal

This protocol is adapted from a high-yield procedure involving the ozonolysis of dimethyl maleate.

Reaction: Ozonolysis of Dimethyl Maleate followed by Catalytic Hydrogenation.

Reagents and Materials:

  • Dimethyl maleate

  • Methanol (anhydrous)

  • Ozone (O₃)

  • Hydrogen (H₂)

  • Palladium on carbon (Pd/C) or Platinum catalyst

Procedure:

  • A solution of dimethyl maleate in anhydrous methanol is prepared in a reaction vessel suitable for ozonolysis and cooled to a low temperature, typically between -80°C and -20°C.

  • A stream of ozone is bubbled through the solution until the reaction is complete, which can be indicated by the appearance of a blue color (excess ozone) or by thin-layer chromatography (TLC) analysis.

  • The resulting peroxide-containing solution is then carefully transferred to a hydrogenation reactor containing a suspension of a hydrogenation catalyst (e.g., 5% Pd/C) in methanol.

  • The mixture is hydrogenated under a pressure of 1 to 20 bar at a temperature between 15°C and 45°C. The reaction is monitored until the peroxides are fully reduced.

  • Upon completion, the catalyst is removed by filtration. The methanol is then removed under reduced pressure (e.g., on a rotary evaporator) to yield the crude methyl glyoxylate-methanol hemiacetal.

Quantitative Data: This method has been reported to produce the methyl glyoxylate-methanol hemiacetal with a yield of up to 95%.

Step 2: Synthesis of this compound

This section outlines a standard, chemically robust protocol for the acid-catalyzed conversion of the hemiacetal to the final product.

Reaction: Acid-Catalyzed Acetalization of Methyl Glyoxylate Methyl Hemiacetal.

Reagents and Materials:

  • Methyl glyoxylate methyl hemiacetal (from Step 1)

  • Methanol (anhydrous)

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), Amberlyst-15, or sulfuric acid)

  • Drying agent (e.g., anhydrous molecular sieves) or a Dean-Stark apparatus

  • Anhydrous base for quenching (e.g., sodium bicarbonate or triethylamine)

  • Solvent for workup (e.g., diethyl ether or ethyl acetate)

Procedure:

  • The crude methyl glyoxylate methyl hemiacetal is dissolved in an excess of anhydrous methanol in a round-bottom flask.

  • A catalytic amount of an acid catalyst (e.g., 0.05 mol % of PTSA) is added to the solution. To drive the reaction to completion, a method for water removal should be employed. This can be achieved by adding activated molecular sieves to the reaction mixture or by refluxing with a Dean-Stark apparatus.

  • The reaction is stirred at room temperature or gently heated to reflux and monitored by TLC or gas chromatography (GC) until the starting hemiacetal is consumed.

  • Once the reaction is complete, the mixture is cooled to room temperature and the acid catalyst is neutralized. If a solid catalyst like Amberlyst-15 is used, it can be removed by filtration. If a soluble acid like PTSA is used, a mild anhydrous base such as solid sodium bicarbonate or triethylamine (B128534) is added.

  • The mixture is filtered, and the solvent (methanol) is removed under reduced pressure.

  • The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthetic pathway.

StepReactionStarting MaterialKey ReagentsTypical ConditionsProductYield (%)
1Ozonolysis & HydrogenationDimethyl MaleateO₃, Methanol, H₂, Pd/C-80°C to 45°C, 1-20 barMethyl Glyoxylate Methyl Hemiacetal~95
2Acid-Catalyzed AcetalizationMethyl Glyoxylate Methyl HemiacetalMethanol, Acid Catalyst (e.g., PTSA)Room Temp to RefluxThis compound>85 (Estimated)

Note: The yield for Step 2 is an estimate based on standard acetalization reactions and has not been specifically cited in the literature for this exact transformation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core reaction mechanism and the overall experimental workflow for the synthesis of this compound.

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Acetalization DM Dimethyl Maleate Ozonide Molozonide Intermediate DM->Ozonide 1. O₃ / MeOH Carbonyls Carbonyl Fragments Ozonide->Carbonyls Rearrangement Hemiacetal Methyl Glyoxylate Methyl Hemiacetal Carbonyls->Hemiacetal 2. H₂ / Pd/C Hemiacetal_start Methyl Glyoxylate Methyl Hemiacetal Hemiacetal->Hemiacetal_start Protonated_OH Protonated Hemiacetal Hemiacetal_start->Protonated_OH H⁺ (cat.) Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonated_OH->Oxocarbenium - H₂O Protonated_Acetal Protonated Acetal Oxocarbenium->Protonated_Acetal + CH₃OH MDMA This compound Protonated_Acetal->MDMA - H⁺

Caption: Reaction mechanism for the two-step synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Step 1: Hemiacetal Preparation cluster_acetal Step 2: Acetal Formation ozonolysis Ozonolysis of Dimethyl Maleate in MeOH hydrogenation Catalytic Hydrogenation (Reductive Workup) ozonolysis->hydrogenation filter_h Filter Catalyst hydrogenation->filter_h evap_h Solvent Evaporation filter_h->evap_h reaction Dissolve Hemiacetal in MeOH + Acid Catalyst + H₂O Removal evap_h->reaction Crude Hemiacetal quench Neutralization / Quenching reaction->quench filter_a Filter Solids quench->filter_a evap_a Solvent Evaporation filter_a->evap_a distill Fractional Distillation (Vacuum) evap_a->distill final_product final_product distill->final_product Pure this compound

Caption: Overall experimental workflow for the synthesis of this compound.

Conclusion

The described two-step synthesis provides a reliable and high-yielding pathway to this compound, a key intermediate for advanced organic synthesis. By following the detailed protocols and understanding the underlying mechanisms, researchers and drug development professionals can effectively produce this valuable compound for their specific applications. Careful execution of the experimental procedures, particularly the anhydrous conditions and water removal in the final acetalization step, is critical for achieving high purity and yield.

An In-depth Technical Guide on Methyl Dimethoxyacetate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dimethoxyacetate is a carboxylic acid ester and an acetal.[1] It is a versatile reagent in organic synthesis, finding applications as a solvent and a building block in the preparation of more complex molecules.[1] This document provides a comprehensive overview of its chemical and physical properties, structural information, and its role in synthetic chemistry.

Chemical and Physical Properties

This compound is a clear, colorless to very slightly yellow liquid at room temperature.[1][2] It possesses a mild, ester-like odor.[1] The compound is stable under normal conditions but is moisture sensitive and flammable.[1] It is miscible with common organic solvents like ethanol, acetone, and diethyl ether, and shows moderate solubility in water.[1]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₅H₁₀O₄[1][3][4]
Molecular Weight 134.13 g/mol [1][3]
CAS Number 89-91-8[1][3]
Appearance Clear colorless to very slightly yellow liquid[1][2]
Density 1.096 g/mL at 25 °C[5]
Boiling Point 140-142 °C at normal pressure[1]
67 °C at 18 mmHg[5]
61 °C at 2399.80 Pa[2]
Melting Point 51.5 °C[2]
Flash Point 67 °C (closed cup)
Refractive Index n20/D 1.405[5]
Solubility Soluble in water[1]
Miscible with common organic solvents[1]

Chemical Structure

The structural identifiers for this compound are provided in the table below. These are crucial for unambiguous identification in chemical databases and literature.

IdentifierValueReference
IUPAC Name methyl 2,2-dimethoxyacetate[3][6]
Synonyms Methyl 2,2-dimethoxyacetate, Dimethoxyacetic acid methyl ester, Glyoxylic acid methyl ester dimethyl acetal[1][3][7]
SMILES String COC(OC)C(=O)OC[5][8]
InChI Key NZTCVGHPDWAALP-UHFFFAOYSA-N[1][3]
InChI InChI=1S/C5H10O4/c1-7-4(6)5(8-2)9-3/h5H,1-3H3[1][3]
Molecular Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, its synthesis would likely follow standard esterification and acetalization procedures. A plausible synthetic route could involve the reaction of methyl glyoxylate (B1226380) with methanol (B129727) in the presence of an acid catalyst to form the dimethyl acetal.

This compound is utilized as a reagent in various organic reactions. For instance, it has been used in the Claisen acylation of active hydrogen compounds, in the preparation of 3,9-disubstituted 2,4,8,10-tetroxaspiro[5.5]undecane, as a lithium enolate precursor, and as an acylating reagent for cycloalkanone enolates and amino alcohols.[4]

An example of a workflow where a related dimethoxy compound is used in a synthesis is the preparation of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate from 4-methoxyphenylhydrazine hydrochloride and methyl 4,4-dimethoxybutanoate.[9]

General Experimental Workflow for a Reaction Involving an Acetal

The following diagram illustrates a general workflow for a chemical synthesis that might involve a reagent like this compound.

General_Synthetic_Workflow Reactants Reactants & Solvents Reaction_Setup Reaction Setup (e.g., inert atmosphere, cooling/heating) Reactants->Reaction_Setup Reagent_Addition Reagent Addition (e.g., this compound) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (e.g., TLC, GC, NMR) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (e.g., Column Chromatography, Distillation) Workup->Purification Characterization Product Characterization (e.g., NMR, MS, IR) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: A generalized workflow for an organic synthesis.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[1] It is recommended to use personal protective equipment such as safety goggles, gloves, and a lab coat. The compound should be stored in a tightly closed container in a cool, dry place.[2] It is sensitive to moisture.[1] Based on animal studies, it exhibits low to moderate acute toxicity, and exposure may cause irritation to the eyes, skin, and respiratory tract.[1]

Conclusion

This technical guide provides a summary of the key chemical properties and structural details of this compound. The tabulated data offers a quick reference for researchers, and the structural information ensures accurate identification. While a specific synthesis protocol is not detailed, its role as a reagent in organic synthesis is highlighted, along with a general experimental workflow. Adherence to proper safety and handling procedures is essential when working with this compound.

References

A Technical Guide to the Spectroscopic Analysis of Methyl Dimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for methyl dimethoxyacetate (CAS No. 89-91-8), a versatile organic compound used in various chemical syntheses.[1] The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format for easy reference and comparison. Furthermore, it outlines standardized experimental protocols for the acquisition of these spectra, intended to aid researchers in compound characterization and quality control.

Introduction

Methyl 2,2-dimethoxyacetate, with the molecular formula C₅H₁₀O₄ and a molecular weight of 134.13 g/mol , is a colorless liquid that serves as a valuable intermediate in organic synthesis.[2][3] Accurate structural elucidation and purity assessment are critical for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and fragmentation patterns of the compound. This guide summarizes the essential spectroscopic signatures of this compound and provides the methodologies for their acquisition.

Spectroscopic Data Summary

The following sections provide quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The spectra for this compound were acquired in a deuterated chloroform (B151607) (CDCl₃) solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.65Singlet (s)1H-CH(OCH₃)₂
3.75Singlet (s)3H-COOCH₃
3.40Singlet (s)6H-CH(OCH₃ )₂
Source: Spectral Database for Organic Compounds (SDBS)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
168.9C =O (Ester)
102.7C H(OCH₃)₂
54.4-CH(OC H₃)₂
52.5-COOC H₃
Source: Spectral Database for Organic Compounds (SDBS)
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data for this compound (Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
2990 - 2840MediumC-H Stretch (Alkyl)
1761StrongC=O Stretch (Ester)
1440MediumC-H Bend (Methyl)
1260 - 1050StrongC-O Stretch (Ester, Acetal)
Source: Spectral Database for Organic Compounds (SDBS)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data (EI-MS) for this compound

Mass-to-Charge (m/z)Relative Intensity (%)Proposed Fragment Assignment
103100[M - OCH₃]⁺
7585[CH(OCH₃)₂]⁺
5915[COOCH₃]⁺
134<1[M]⁺ (Molecular Ion)
Source: Spectral Database for Organic Compounds (SDBS)

Experimental Protocols

The following protocols describe standard procedures for obtaining high-quality spectroscopic data for liquid samples like this compound.

NMR Spectroscopy Protocol (Liquid Sample)
  • Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. The solution must be homogeneous and free of particulate matter.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is between 4.0 and 5.0 cm from the bottom of the tube to optimize the shimming process.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine.

  • Data Acquisition:

    • Locking: The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve high-resolution spectra with sharp, symmetrical peaks.

    • Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

    • Acquisition: Set the appropriate spectral parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay) and initiate the experiment. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[4]

IR Spectroscopy Protocol (Neat Liquid Film)
  • Materials: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. These plates are transparent to infrared radiation but are fragile and water-soluble.

  • Sample Application: Place one to two drops of neat (undiluted) this compound onto the center of one salt plate using a pipette.[2]

  • Film Formation: Place the second salt plate on top of the first, gently pressing and rotating to spread the liquid into a thin, even film between the plates. The "sandwich" should be clear and free of air bubbles.[2]

  • Spectrum Acquisition:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty instrument to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Run the sample scan to obtain the infrared spectrum of the compound. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[5]

  • Cleaning: After analysis, carefully separate the plates, clean them thoroughly with a dry solvent like acetone, and return them to the desiccator.[6]

Mass Spectrometry Protocol (GC-MS for a Volatile Liquid)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile, high-purity solvent such as dichloromethane (B109758) or hexane.

  • GC-MS Instrument Setup:

    • Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph's heated injection port, where it is vaporized.

    • Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the analyte from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase.

    • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that plots relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The logical flow from sample preparation to final structural confirmation is a standardized process in chemical analysis. The following diagram illustrates this workflow.

Spectroscopic_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Interpretation cluster_result Phase 4: Conclusion Sample Liquid Sample (this compound) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Film Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Acquire Data Acquisition (FID / Interferogram / Ion Count) NMR->Acquire IR->Acquire MS->Acquire Process Spectral Processing (FT / Baseline Correction) Acquire->Process Interpret Interpretation (Peak Assignment, Fragmentation) Process->Interpret Elucidate Structure Elucidation & Confirmation Interpret->Elucidate

Caption: Workflow for the spectroscopic analysis of a liquid organic compound.

References

An In-depth Technical Guide on the Experimental Data of Methyl Dimethoxyacetate (CAS Number: 89-91-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user-provided topic specified "CAS number 89-91-8" but associated it with the chemical name "3-Hydroxy-4-methoxybenzoic acid". It is important to clarify that CAS number 89-91-8 corresponds to Methyl Dimethoxyacetate , while 3-Hydroxy-4-methoxybenzoic acid (also known as isovanillic acid) has the CAS number 645-08-9. This guide will focus on the experimental data for this compound (CAS 89-91-8) as the primary identifier.

Chemical Identity and Physical Properties

This compound is a colorless to pale yellow liquid with a mild, ester-like odor.[1][2] It is an organic compound classified as an ester.[1] The following tables summarize its key chemical identifiers and physical properties.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 89-91-8[1][3][4][5][6][7][8][9][10][11][12][13]
Molecular Formula C₅H₁₀O₄[1][6][7][8][9][11]
Molecular Weight 134.13 g/mol [6][7][8][9][10][12]
IUPAC Name methyl 2,2-dimethoxyacetate[11][13]
Synonyms 2,2-Dimethoxyacetic acid methyl ester, Glyoxylic acid methyl ester dimethyl acetal (B89532), Methyl 2,2-dimethoxyethanoate[1][9][11]
InChI Key NZTCVGHPDWAALP-UHFFFAOYSA-N[1][7][11]
SMILES COC(OC)C(=O)OC[1][7][11]

Table 2: Physical Properties of this compound

PropertyValueConditionsReference
Appearance Clear colorless to slightly yellow liquidAmbient[1][2][3]
Boiling Point 67 °C18 mmHg[3][5][10][14]
Density 1.096 g/mL25 °C[3][5][10][14]
Refractive Index (n20/D) 1.40520 °C[3][5][10][14]
Flash Point 67 °Cclosed cup[10][14]
Storage Temperature 2-8°C[5][12][14]

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of chemical compounds.

Table 3: Spectral Data for this compound

TechniqueData AvailabilitySource
¹H NMR Spectrum available[3]
Mass Spectrometry Spectrum available (electron ionization)[9][15][16]
Infrared (IR) Spectroscopy Mentioned as available[3]
¹³C NMR Mentioned as available[3]

While direct spectral data is limited in open-access resources, the NIST Chemistry WebBook provides access to the mass spectrum of this compound.[9][15][16] ChemicalBook indicates the availability of ¹H NMR, ¹³C NMR, and IR spectra.[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the public domain. However, standard methodologies for these measurements are well-established.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.

General Protocol:

  • A small amount of the liquid sample (a few milliliters) is placed in a test tube.[14]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.[6]

  • As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

  • The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

The reported boiling point of 67 °C at 18 mmHg suggests a distillation under reduced pressure was performed.[3][5][10][14]

Determination of Density

Density is the mass per unit volume of a substance. It is typically measured using a pycnometer or a digital density meter.

General Protocol (Pycnometer):

  • The mass of a clean, dry pycnometer is accurately determined.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

  • The filled pycnometer is placed in a thermostat at a specific temperature (e.g., 25 °C) until thermal equilibrium is reached.

  • The mass of the filled pycnometer is measured.

  • The volume of the pycnometer is determined by repeating the process with a reference substance of known density (e.g., distilled water).

  • The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property of a substance and is measured using a refractometer.

General Protocol (Abbe Refractometer):

  • A few drops of the liquid sample are placed on the prism of the refractometer.

  • The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C).

  • Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis.

Claisen Acylation

This compound is used in the Claisen acylation of active hydrogen compounds. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.

Claisen_Acylation_Workflow reagent This compound nucleophilic_attack Nucleophilic Acyl Substitution reagent->nucleophilic_attack active_hydrogen_compound Active Hydrogen Compound (e.g., ketone, ester) enolate Enolate Formation active_hydrogen_compound->enolate base Strong Base (e.g., NaH, LDA) base->enolate Deprotonation enolate->nucleophilic_attack Nucleophilic Attack product β-Keto Acetal Product nucleophilic_attack->product

Caption: General workflow of a Claisen acylation using this compound.

Synthesis of 3,9-Disubstituted 2,4,8,10-tetroxaspiro[5.5]undecanes

This compound serves as a precursor in the synthesis of 3,9-disubstituted 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives. These spiro compounds are of interest in stereochemistry and materials science. The synthesis typically involves the reaction of a diol with a ketone or acetal under acidic conditions.

Spiro_Synthesis_Workflow reagent This compound (or derivative) condensation Acetal Exchange / Condensation reagent->condensation diol Pentaerythritol (or substituted diol) diol->condensation acid_catalyst Acid Catalyst (e.g., p-TsOH) acid_catalyst->condensation Catalysis spiro_product 2,4,8,10-Tetraoxaspiro[5.5]undecane Derivative condensation->spiro_product

Caption: Synthetic pathway to 2,4,8,10-tetraoxaspiro[5.5]undecanes.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.

Table 4: Safety Information for this compound

HazardInformationReference
GHS Signal Word Warning[17][18]
Hazard Statements H227: Combustible liquid[17][18]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P280: Wear protective gloves/ eye protection/ face protection. P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. P403 + P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/ container to an approved waste disposal plant.[17][18]
Personal Protective Equipment Dust mask type N95 (US), Eyeshields, Gloves[10][14]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents

It is recommended to handle this compound in a well-ventilated area or under a fume hood.[2] Avoid contact with skin and eyes.[2]

Concluding Remarks

This compound (CAS 89-91-8) is a valuable reagent in organic chemistry with well-defined physical properties. This guide provides a summary of the available experimental data and general protocols for its characterization and use. For detailed experimental procedures, researchers should consult the primary literature and relevant safety data sheets. It is crucial to correctly identify this compound by its CAS number to avoid confusion with other chemicals, such as 3-Hydroxy-4-methoxybenzoic acid.

References

Methyl 2,2-dimethoxyacetate: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of methyl 2,2-dimethoxyacetate, a versatile reagent and building block in organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering meticulously compiled data and detailed experimental methodologies.

Core Physical and Chemical Properties

Methyl 2,2-dimethoxyacetate, with the chemical formula C₅H₁₀O₄, is a combustible liquid that is sensitive to moisture.[1][2] It is identifiable by its CAS number 89-91-8.[3]

PropertyValueReference(s)
Molecular Weight 134.13 g/mol [4]
Boiling Point 160-163 °C (at 760 mmHg)[2]
67 °C (at 18 mmHg)[3]
Density 1.096 g/mL (at 25 °C)[3]
Refractive Index 1.405 (at 20 °C)[3]
Flash Point 63 °C (145 °F)[2]
Solubility Soluble in chloroform (B151607) (sparingly) and methanol (B129727) (slightly).[5]
Appearance Clear, colorless to very slightly yellow liquid.[5]
Storage Store in a cool, dry place at 2-8°C.[3]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of liquid compounds such as methyl 2,2-dimethoxyacetate.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of liquid.[6]

Apparatus:

  • Thiele tube or similar heating apparatus[7]

  • Thermometer[8]

  • Small test tube[8]

  • Capillary tube, sealed at one end[7]

  • Rubber band or thread[7]

  • Heating source (e.g., Bunsen burner)[9]

  • Liquid for heating bath (e.g., paraffin (B1166041) oil)[8]

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.[8]

  • The capillary tube, with its open end downwards, is placed into the test tube containing the sample.[6]

  • The test tube is attached to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[7]

  • The thermometer and test tube assembly are immersed in the heating bath within the Thiele tube.[7]

  • The apparatus is heated gently.[9]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

  • The heating is stopped when a continuous and rapid stream of bubbles is observed.[7]

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6][7]

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring the mass of a known volume.[10][11]

Apparatus:

  • Pycnometer (for high precision) or a graduated cylinder[10]

  • Analytical balance[11]

  • Thermometer[11]

Procedure:

  • The mass of the clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[11]

  • The vessel is filled with the liquid sample up to a calibrated mark (for a graduated cylinder) or completely (for a pycnometer).

  • The mass of the vessel containing the liquid is measured.[11]

  • The temperature of the liquid is recorded.[11]

  • The density is calculated by dividing the mass of the liquid (mass of the filled vessel minus the mass of the empty vessel) by its volume.

Determination of Refractive Index (Abbe Refractometer Method)

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.[12]

Apparatus:

  • Abbe refractometer[12]

  • Constant temperature water bath[12]

  • Dropper or pipette

  • Soft tissue (e.g., Kimwipes) and a suitable solvent (e.g., acetone (B3395972) or ethanol) for cleaning[12]

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prism of the refractometer is cleaned with a suitable solvent and allowed to dry.[12]

  • A few drops of the liquid sample are placed on the surface of the prism.[12]

  • The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.[12]

  • The compensator is adjusted to remove any color fringe.

  • The position of the dividing line on the scale is read to obtain the refractive index.[12]

  • The temperature at which the measurement is taken is recorded.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling point of a liquid using the capillary method.

BoilingPointDetermination start Start setup Assemble Apparatus: - Thiele Tube - Thermometer - Sample Tube - Capillary Tube start->setup heat Gently Heat the Apparatus setup->heat observe_bubbles Observe for Continuous Stream of Bubbles heat->observe_bubbles observe_bubbles->heat No stop_heating Stop Heating observe_bubbles->stop_heating Yes observe_entry Observe for Liquid Entering Capillary stop_heating->observe_entry observe_entry->observe_entry record_bp Record Temperature as Boiling Point observe_entry->record_bp Yes end End record_bp->end

Boiling Point Determination Workflow

References

An In-depth Technical Guide to the Stability and Reactivity Profile of Methyl Dimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dimethoxyacetate, also known as methyl 2,2-dimethoxyacetate, is a valuable organic compound with the chemical formula C5H10O4.[1][2][3] It is a colorless liquid with a molecular weight of 134.13 g/mol .[1][2] This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, intended to be a key resource for professionals in research, discovery, and drug development.

Physicochemical Properties

This compound is characterized by its specific physical and chemical properties that are essential for its handling, application, and process development.

PropertyValueReference(s)
Molecular Formula C5H10O4[1][2][3]
Molecular Weight 134.13 g/mol [1][2]
Appearance Colorless liquid[4]
Boiling Point 67 °C at 18 mmHg[1]
Density 1.096 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.405[1]
Solubility Soluble in common organic solvents.[2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectroscopic data.

1H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.7s3H-OCH3 (ester)
~3.4s6H-OCH3 (acetal)
~4.8s1H-CH

Note: The exact chemical shifts can vary slightly depending on the solvent used.

13C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~52.0-OCH3 (ester)
~54.0-OCH3 (acetal)
~101.0-CH(OCH3)2
~169.0C=O (ester)

Note: The exact chemical shifts can vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy
Wavenumber (cm-1)Assignment
~2950-2850C-H stretch (alkane)
~1750C=O stretch (ester)
~1200-1000C-O stretch
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show fragmentation patterns typical for esters and acetals.

m/zProposed Fragment
134[M]+ (Molecular Ion)
103[M - OCH3]+
75[CH(OCH3)2]+
59[COOCH3]+

Stability Profile

This compound is a relatively stable compound under anhydrous and neutral conditions.[4] However, its stability is significantly affected by the presence of water, acids, and bases.

Hydrolytic Stability

This compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The acetal (B89532) and ester functionalities can both undergo cleavage.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the acetal is readily hydrolyzed to form a hemiacetal and subsequently methyl glyoxylate. The ester can also be hydrolyzed, although typically under harsher conditions than the acetal.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester group is readily hydrolyzed via saponification to yield the corresponding carboxylate salt. The acetal is generally more stable to basic conditions than to acidic conditions.[5][6] A known procedure for the hydrolysis of the ester involves the use of lithium hydroxide (B78521) (LiOH) in a mixture of dioxane and water.[7]

Thermal Stability

Specific thermal analysis data (TGA/DSC) for this compound is not widely published. However, based on its structure as a short-chain ester, it is expected to have moderate thermal stability. Combustion products include carbon dioxide (CO2) and other pyrolysis products typical of burning organic material.[8] For many organic esters, decomposition begins at temperatures above 200 °C. It is recommended to perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine its precise decomposition temperature and thermal behavior for specific applications.

Reactivity Profile

This compound possesses two primary reactive sites: the electrophilic carbon of the ester group and the acetal functionality. Its reactivity makes it a versatile intermediate in organic synthesis.

Reactions at the Ester Carbonyl Group

The ester group is susceptible to nucleophilic acyl substitution.

  • Aminolysis: Reaction with primary or secondary amines can lead to the formation of the corresponding amides. This reaction may require heating or catalysis.

  • Transesterification: In the presence of an acid or base catalyst, reaction with other alcohols can lead to the exchange of the methyl group of the ester.

  • Reaction with Grignard Reagents: Grignard reagents are expected to add twice to the ester carbonyl to form a tertiary alcohol after acidic workup.

Reactions Involving the Acetal Group

The acetal group serves as a protecting group for a carbonyl functionality and can be deprotected under acidic conditions. It is generally stable to nucleophiles and bases.[5][6][9]

Acylating Agent

This compound can act as an acylating agent, transferring the dimethoxyacetyl group to a nucleophile.

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of this compound is the esterification of dimethoxyacetic acid with methanol (B129727) in the presence of an acid catalyst.

Materials:

  • Dimethoxyacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or other suitable acid catalyst

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a solution of dimethoxyacetic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid while cooling in an ice bath.

  • Allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the mixture and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Base-Mediated Hydrolysis of the Ester (Saponification)

The following is a general procedure for the saponification of the ester group.[7]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Dioxane

  • Water

  • Hydrochloric acid (e.g., 1 M HCl)

  • Diethyl ether

Procedure:

  • Dissolve this compound in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C and add lithium hydroxide monohydrate.

  • Stir the reaction mixture at 0 °C for a specified time, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to a pH of approximately 3 with hydrochloric acid.

  • Extract the product, dimethoxyacetic acid, with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Synthesis of this compound

Synthesis DMA Dimethoxyacetic Acid reaction DMA->reaction MeOH Methanol MeOH->reaction H2SO4 H+ (cat.) H2SO4->reaction MDMA This compound H2O Water reaction->MDMA reaction->H2O

Caption: Synthesis of this compound via acid-catalyzed esterification.

Acid-Catalyzed Hydrolysis of the Acetal

Acid_Hydrolysis cluster_reactants Reactants cluster_products Products MDMA This compound Protonated_MDMA Protonated Acetal MDMA->Protonated_MDMA + H+ Hemiacetal_intermediate Hemiacetal Intermediate Protonated_MDMA->Hemiacetal_intermediate + H2O - MeOH Methyl_glyoxylate Methyl Glyoxylate Hemiacetal_intermediate->Methyl_glyoxylate - H+ H2O H2O H3O H3O+ MeOH Methanol

Caption: Acid-catalyzed hydrolysis pathway of the acetal group.

Base-Catalyzed Hydrolysis of the Ester (Saponification)

Base_Hydrolysis cluster_reactants Reactants cluster_products Products MDMA This compound Tetrahedral_intermediate Tetrahedral Intermediate MDMA->Tetrahedral_intermediate + OH- Carboxylate Dimethoxyacetate Anion Tetrahedral_intermediate->Carboxylate - MeOH OH OH- MeOH Methanol

Caption: Saponification of the ester group under basic conditions.

General Reactivity with Nucleophiles

Reactivity MDMA This compound Amide Amide MDMA->Amide Aminolysis Transesterified_Ester Transesterified Ester MDMA->Transesterified_Ester Transesterification Tertiary_Alcohol Tertiary Alcohol MDMA->Tertiary_Alcohol Grignard Reaction Amine Primary/Secondary Amine Amine->Amide Alcohol Alcohol (R'OH) Alcohol->Transesterified_Ester Grignard Grignard Reagent (R'MgX) Grignard->Tertiary_Alcohol

Caption: General reactivity of this compound with common nucleophiles.

Conclusion

This compound is a versatile chemical intermediate with a well-defined reactivity profile. Its stability is contingent on the reaction conditions, with notable sensitivity to acidic and basic environments, leading to hydrolysis of the acetal and ester functionalities, respectively. The electrophilic nature of the ester carbonyl allows for a range of nucleophilic substitution reactions, making it a useful building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science industries. A thorough understanding of its stability and reactivity is crucial for its effective application in multi-step synthetic strategies.

References

An In-depth Technical Guide to the Discovery and History of Methyl Dimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dimethoxyacetate (CAS No. 89-91-8), a versatile organic compound, has carved a niche for itself as a pivotal intermediate in pharmaceutical synthesis, a specialty solvent, and a valuable protecting group reagent. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its chemical and physical properties, various synthesis methodologies with experimental protocols, and key applications. The document is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical information, including quantitative data organized in structured tables and visual representations of synthetic pathways and reaction mechanisms through Graphviz diagrams.

Introduction

This compound, systematically known as methyl 2,2-dimethoxyacetate, is a carboxylic acid ester with the chemical formula C5H10O4.[1] It exists as a clear, colorless to very slightly yellow liquid at room temperature.[1] Its unique structure, featuring a protected aldehyde group in the form of a dimethyl acetal (B89532), makes it a stable and valuable building block in complex organic synthesis. This guide delves into the historical context of its discovery, its key physicochemical properties, and the evolution of its synthesis.

Discovery and History

The precise moment of discovery and the individual credited with the first synthesis of this compound are not definitively documented in readily available scientific literature. Its emergence is traced back to the late 20th century, with its preparation and properties becoming more widely documented in industrial chemical literature during the 1980s.[1] The development of this compound was likely driven by the growing need for stable, masked carbonyl compounds in the fine chemical and pharmaceutical industries. Early synthetic work focused on creating stabilized ester derivatives for controlled reactivity in multi-step syntheses.[1] Patents from the early 1980s describe processes for producing related methoxyacetates, highlighting the industrial interest in this class of compounds during that period.

Physicochemical Properties

A comprehensive collection of the physical and chemical properties of this compound is presented in the tables below. This data has been compiled from various reputable sources to provide a reliable reference for laboratory and industrial applications.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C5H10O4[1][2]
Molecular Weight 134.13 g/mol [1][2]
Appearance Clear colorless to very slightly yellow liquid[1]
Odor Mild, ester-like[1]
Density 1.096 g/mL at 25 °C
Boiling Point 67 °C at 18 mmHg
Refractive Index (n20/D) 1.405
Flash Point 67 °C (closed cup)
Solubility Miscible with common organic solvents (ethanol, acetone, diethyl ether); moderate solubility in water[1]
Spectroscopic Data
Spectrum TypeKey Peaks/SignalsSource(s)
¹H NMR See detailed interpretation below.[3]
¹³C NMR See detailed interpretation below.[4]
Infrared (IR) Prominent peaks around 1750-1735 cm⁻¹ (C=O stretching of the ester) and 1250-1230 cm⁻¹ (C-O stretching).[5]
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 134. Key fragments can be observed.[6]

Detailed NMR Interpretation:

  • ¹H NMR: The proton NMR spectrum of this compound typically shows three distinct signals. A singlet corresponding to the three protons of the methyl ester group, a singlet for the six protons of the two methoxy (B1213986) groups on the acetal, and a singlet for the single proton of the acetal methine group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the methoxy carbons, the acetal carbon, and the methyl ester carbon.

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most common and historically significant methods are detailed below.

Acid-Catalyzed Esterification of Dimethoxyacetic Acid

This is a classic and widely used method for the preparation of this compound. It involves the reaction of dimethoxyacetic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1]

Reaction Scheme:

(CH₃O)₂CHCOOH + CH₃OH ⇌ (CH₃O)₂CHCOOCH₃ + H₂O

Materials:

  • Dimethoxyacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethyl acetate (B1210297) (or other suitable extraction solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethoxyacetic acid (1.0 equivalent) and a significant excess of anhydrous methanol (e.g., 10-20 equivalents). The methanol often serves as both reactant and solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Fischer_Esterification Start Dimethoxyacetic Acid + Methanol Protonation Protonation of Carbonyl Oxygen (Acid Catalyst) Start->Protonation H+ Activated_Acid Protonated Carboxylic Acid (Enhanced Electrophilicity) Protonation->Activated_Acid Nucleophilic_Attack Nucleophilic Attack by Methanol Activated_Acid->Nucleophilic_Attack + CH3OH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Intermediate with Good Leaving Group (H2O) Proton_Transfer->Water_Leaving_Group Elimination Elimination of Water Water_Leaving_Group->Elimination - H2O Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation - H+ Product This compound + H2O Deprotonation->Product

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Other Synthetic Methods

Alternative methods for the synthesis of this compound have also been reported, including:

  • Methylation of Dimethoxyacetyl Chloride: This method involves the reaction of dimethoxyacetyl chloride with a methylating agent.[1]

  • From Formaldehyde (B43269) and Carbon Monoxide: Patents describe processes where formaldehyde or its derivatives are reacted with carbon monoxide in the presence of a boron trifluoride-methanol complex and a copper(I) or silver compound.[7]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of this compound via acid-catalyzed esterification.

Synthesis_Workflow Start Start: Combine Reactants (Dimethoxyacetic Acid, Methanol, Acid Catalyst) Reaction Reaction at Reflux (Monitor by TLC/GC) Start->Reaction Workup Work-up Reaction->Workup Evaporation 1. Evaporate Excess Methanol Workup->Evaporation Extraction 2. Dissolve in Organic Solvent Evaporation->Extraction Neutralization 3. Neutralize with NaHCO3 (aq) Extraction->Neutralization Washing 4. Wash with Water and Brine Neutralization->Washing Drying 5. Dry with Anhydrous MgSO4/Na2SO4 Washing->Drying Purification Purification Drying->Purification Filtration 1. Filter Drying Agent Purification->Filtration Concentration 2. Concentrate Filtrate Filtration->Concentration Distillation 3. Vacuum Distillation Concentration->Distillation Product Final Product: Pure this compound Distillation->Product

Caption: General workflow for synthesis and purification.

Applications in Research and Drug Development

This compound serves as a crucial building block in various synthetic applications:

  • Pharmaceutical Intermediate: Its masked carbonyl functionality allows for controlled reactivity in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[1]

  • Protecting Group Chemistry: The dimethoxyacetal group can be used to protect aldehydes, which can be deprotected under specific acidic conditions.[1]

  • Specialty Solvent: Due to its stability and polarity, it has been explored as a solvent additive in coatings and polymer science.[1]

  • Acylating Reagent: It is used as an acylating reagent for various nucleophiles.[8]

Conclusion

This compound, a product of industrial chemical development in the latter half of the 20th century, has proven to be a compound of significant utility in organic synthesis. Its straightforward preparation via acid-catalyzed esterification, coupled with its valuable chemical properties, has solidified its role as a key intermediate in the pharmaceutical and fine chemical industries. This guide has provided a detailed overview of its history, properties, synthesis, and applications, offering a valuable resource for professionals in the field. The continued exploration of its reactivity and applications is expected to lead to further innovations in synthetic chemistry and drug discovery.

References

An In-depth Technical Guide to the Preparation of Methyl Dimethoxyacetate from Glyoxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl dimethoxyacetate from glyoxylic acid. Due to the limited availability of direct published methods for this specific conversion, this document outlines a proposed synthetic route based on well-established organic chemistry principles, namely Fischer esterification and acetal (B89532) formation. This guide includes a detailed, plausible experimental protocol, a summary of relevant quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound, also known as methyl 2,2-dimethoxyacetate or glyoxylic acid methyl ester dimethyl acetal, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both an ester and a protected aldehyde (as a dimethyl acetal), makes it a versatile precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. The synthesis of this compound from the readily available starting material, glyoxylic acid, involves two key transformations: the esterification of the carboxylic acid group and the acetalization of the aldehyde group.

Proposed Synthetic Pathway

The preparation of this compound from glyoxylic acid can be envisioned as a one-pot or a two-step process involving acid-catalyzed esterification and acetalization. Glyoxylic acid in its common commercially available form is a monohydrate, where the aldehyde exists as a diol. The reaction with methanol (B129727) in the presence of an acid catalyst facilitates both the formation of the methyl ester and the conversion of the geminal diol to a dimethyl acetal.

The overall reaction can be depicted as follows:

Reaction Scheme:

An alternative approach involves the use of trimethyl orthoformate, which can act as both a reagent and a water scavenger, driving the equilibrium towards the formation of the acetal.

Experimental Protocols

Method A: Acid-Catalyzed Esterification and Acetalization with Methanol

Materials:

  • Glyoxylic acid monohydrate

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (or other acid catalysts like p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glyoxylic acid monohydrate in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: To the stirred solution, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) dropwise. The addition is exothermic and should be done carefully.

  • Reaction: Heat the reaction mixture to reflux and maintain the reflux for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Remove the bulk of the methanol using a rotary evaporator.

    • To the remaining residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash them with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Method B: Using Trimethyl Orthoformate as a Reagent and Water Scavenger

Materials:

  • Glyoxylic acid monohydrate

  • Trimethyl orthoformate

  • Methanol (anhydrous)

  • Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like boron trifluoride etherate)[2]

  • Sodium bicarbonate

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a distillation head, suspend glyoxylic acid monohydrate in anhydrous methanol.

  • Reagent and Catalyst Addition: Add trimethyl orthoformate (at least 2 equivalents) to the suspension. Then, add a catalytic amount of a suitable acid catalyst.

  • Reaction: Heat the reaction mixture. Methyl formate (B1220265), a byproduct, will be formed and can be removed by distillation, driving the reaction to completion. The reaction temperature should be controlled to allow for the removal of the byproduct without significant loss of the starting materials.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by the cessation of methyl formate distillation or by analytical methods), cool the mixture.

    • Neutralize the catalyst with a base (e.g., sodium bicarbonate).

    • Filter the mixture.

    • The product, this compound, can be isolated from the reaction mixture by fractional distillation under reduced pressure.

Data Presentation

The following tables summarize the physical and spectroscopic properties of this compound. Since specific yield data for the direct synthesis from glyoxylic acid is not available, a range of expected yields based on analogous Fischer esterification and acetalization reactions is provided.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₀O₄
Molecular Weight 134.13 g/mol
CAS Number 89-91-8
Appearance Colorless liquid
Boiling Point 165-167 °C (at 760 mmHg)
Density 1.096 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.405

Table 2: Spectroscopic Data for this compound

Spectroscopy Characteristic Peaks
¹H NMR δ (ppm): 4.55 (s, 1H, -CH(OCH₃)₂), 3.75 (s, 3H, -COOCH₃), 3.35 (s, 6H, -CH(OCH₃)₂)
¹³C NMR δ (ppm): 169.5 (C=O), 102.5 (-CH(OCH₃)₂), 54.0 (-CH(OCH₃)₂), 52.0 (-COOCH₃)
IR (neat) ν (cm⁻¹): 2950 (C-H), 1750 (C=O, ester), 1100 (C-O)
Mass Spec (EI) m/z: 103 ([M - OCH₃]⁺), 75 ([CH(OCH₃)₂]⁺)

Note: Spectroscopic data is compiled from typical values and may vary slightly depending on the solvent and instrument used.[3]

Table 3: Expected Yields for Analogous Reactions

Reaction TypeCatalystTypical Yield Range
Fischer EsterificationH₂SO₄, p-TsOH60-95%
Acetal Formation (from diol)Acid70-90%
Acetal Formation (with TMO)Acid>90%

TMO: Trimethyl orthoformate

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflow and the logical relationship of the synthesis.

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Glyoxylic Acid Monohydrate + Methanol/Trimethyl Orthoformate reaction Reflux / Heat start->reaction 1. Mixing catalyst Acid Catalyst (e.g., H₂SO₄ or p-TsOH) catalyst->reaction 2. Catalysis neutralization Neutralization (e.g., NaHCO₃) reaction->neutralization 3. Quenching extraction Solvent Extraction (e.g., Diethyl Ether) neutralization->extraction 4. Isolation drying Drying (e.g., MgSO₄) extraction->drying 5. Water Removal evaporation Solvent Evaporation drying->evaporation 6. Concentration distillation Fractional Distillation (under vacuum) evaporation->distillation 7. Final Purification product Pure Methyl Dimethoxyacetate distillation->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_reactants Starting Materials cluster_transformations Key Chemical Transformations cluster_product Final Product glyoxylic_acid Glyoxylic Acid (Aldehyde + Carboxylic Acid) esterification Fischer Esterification glyoxylic_acid->esterification acetalization Acetal Formation glyoxylic_acid->acetalization methanol Methanol (Alcohol) methanol->esterification methanol->acetalization product This compound (Ester + Acetal) esterification->product acetalization->product

Caption: Logical relationship of the synthesis from starting materials to product.

Conclusion

This technical guide provides a detailed framework for the preparation of this compound from glyoxylic acid. While direct literature procedures are scarce, the proposed methods, based on fundamental organic reactions, offer a robust starting point for researchers. The provided data and workflow diagrams are intended to facilitate the practical implementation and understanding of this synthesis. It is recommended that small-scale pilot experiments be conducted to optimize reaction conditions for yield and purity.

References

"methyl dimethoxyacetate safety and handling precautions"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Methyl Dimethoxyacetate

Introduction

This compound (CAS No. 89-91-8) is a colorless liquid with an aromatic odor, utilized as a laboratory chemical.[1][2] Its molecular formula is C5H10O4, and it has a molecular weight of 134.13 g/mol .[3][4][5][6] This guide provides a comprehensive overview of the safety and handling precautions necessary for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a combustible liquid.[1][2] While extensive toxicological data is not available, it is presumed to be an irritant to the skin, eyes, and respiratory tract upon exposure.[7][8]

Table 1: Hazard Classification

Classification SystemHazard ClassNotes
OSHA Hazard Communication (29 CFR 1910.1200) Combustible Liquid, Category 4Signal Word: Warning. Hazard Statement: Combustible liquid.[1][2]
Globally Harmonized System (GHS) Flammable liquids, Category 4 (H227)Hazard Statement: Combustible liquid.[2][4] Other potential GHS statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
NFPA Rating (Estimated) Health: 0, Flammability: 2-3, Instability: 0There is a discrepancy in the flammability rating between sources.[1][8]
WHMIS Classification B2 - Flammable liquid[9]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 89-91-8[1][5][10]
Molecular Formula C5H10O4[3][4][5][6]
Molecular Weight 134.13 g/mol [3][4][5][6][10]
Appearance Clear, colorless liquid[1][2][3]
Odor Aromatic[1][2]
Boiling Point 160 - 163 °C @ 760 mmHg 67 °C @ 18 mmHg[1][11][12][13]
Flash Point 63 °C / 145.4 °F (closed cup) 35 °C / 95.0 °F[1][8][12][13]
Density 1.096 g/mL at 25 °C[10][11][12][13]
Refractive Index n20/D 1.405[11][12][13]
Solubility Reacts with water; may decompose in moist air/water.[10][10]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1][8] No significant acute toxicity data has been identified in literature searches.[10] Therefore, it should be handled with care, assuming potential for irritation.

Table 3: Summary of Toxicological Data

EndpointFindingSource(s)
Acute Toxicity No acute toxicity information is available for this product.[1][2][1][2]
Skin Corrosion/Irritation May cause skin irritation.[8] However, one source suggests it is not thought to produce skin irritation based on animal models.[10][8][10]
Eye Damage/Irritation May cause eye irritation.[8][8]
Respiratory Sensitization May cause respiratory tract irritation.[8][8]
Carcinogenicity Not listed as a carcinogen by ACGIH, IARC, NTP, or California Prop 65.[8][8]

Handling and Storage

Safe Handling Protocols

Proper handling procedures are essential to minimize exposure and risk.

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Personal Contact: Avoid all personal contact, including inhalation of vapors or mists.[10] Do not get in eyes, on skin, or on clothing.[8]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][2][8] Use spark-proof tools and explosion-proof equipment.[8] Take precautionary measures against static discharges.[2]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[7][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][8] A face shield may be necessary where splash potential is high.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile, neoprene) and clothing to prevent skin exposure.[7][8][10]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be needed.[1] If there is a risk of overexposure or in poorly ventilated areas, use a NIOSH/MSHA-approved respirator.[8]

Storage Conditions

Proper storage is critical for maintaining the chemical's stability and ensuring safety.

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][8]

  • Temperature: Store in a cool place; refrigeration is recommended.[1][2][9] The recommended storage temperature is 2-8°C.[11][12][13]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]

  • Moisture: The material is moisture-sensitive.[2] Containers may develop pressure; open carefully and vent periodically.[10]

Emergency Procedures and Experimental Protocols

First-Aid Measures

This section details the immediate actions to be taken in case of accidental exposure.

  • Eye Contact:

    • Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2][8]

    • Seek immediate medical attention.[8]

  • Skin Contact:

    • Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][2]

    • Seek medical attention if irritation develops or persists.[10]

  • Inhalation:

    • Remove the individual from the exposure area to fresh air.[2][8]

    • If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[8]

    • Seek immediate medical attention.[8]

  • Ingestion:

    • Do NOT induce vomiting.[8]

    • If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8]

    • Never give anything by mouth to an unconscious person.[8][14]

    • Seek immediate medical attention.[8]

Fire-Fighting Measures

This protocol outlines the procedure for extinguishing fires involving this compound.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][2][14] Water mist may be used to cool closed containers.[1]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[8]

  • Specific Hazards: The substance is a combustible material.[1] Containers may explode when heated.[1][2] Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Hazardous combustion products include carbon monoxide and carbon dioxide.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode and full protective gear.[1][8][14]

Accidental Release Measures (Spill Response)

This protocol provides a step-by-step guide for handling accidental spills.

  • Ensure Personal Safety: Wear the appropriate personal protective equipment as detailed in Section 5.2.

  • Remove Ignition Sources: Immediately remove all sources of ignition (sparks, flames, hot surfaces) from the spill area.[1][8][9]

  • Ventilate the Area: Ensure adequate ventilation.[8][14]

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Absorption:

    • For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or vermiculite.[1][8][9]

    • Do not use combustible materials like sawdust.[8][9]

  • Collection:

    • Use spark-proof tools to collect the absorbed material.[8]

    • Place the collected material into a suitable, closed, and properly labeled container for disposal.[1]

  • Disposal: Dispose of the waste material in accordance with approved local, regional, and national regulations.[1] Do not empty into drains.[1]

Visualizations

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of safety considerations when working with this compound.

SafeHandlingWorkflow Diagram 1: Logical Workflow for Safe Handling cluster_assessment Risk Assessment cluster_prevention Preventative Measures cluster_emergency Emergency Response cluster_firstaid First Aid cluster_spill Spill Response cluster_fire Fire Response A Identify Hazards (Combustible, Irritant) B Review SDS A->B C Engineering Controls (Fume Hood) B->C D Administrative Controls (SOPs, Training) G Exposure Event C->G H Spill Event C->H I Fire Event C->I E Personal Protective Equipment (Gloves, Goggles, Lab Coat) F Proper Storage (Cool, Dry, Ventilated, Away from Incompatibles) J Eye Contact G->J K Skin Contact G->K L Inhalation G->L M Ingestion G->M N Evacuate & Ventilate H->N Q Use Appropriate Extinguisher I->Q O Absorb Spill N->O P Dispose Waste O->P R Cool Containers Q->R S Wear SCBA R->S

Caption: Logical Workflow for Safe Handling

Experimental Workflow for Spill Response

This diagram outlines the standard operating procedure for responding to an accidental spill of this compound.

Caption: Experimental Workflow for Spill Response

References

Solubility of Methyl Dimethoxyacetate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl dimethoxyacetate in various organic solvents. Due to its application as an intermediate in pharmaceutical synthesis and as a specialty solvent, understanding its solubility characteristics is crucial for process development, formulation, and chemical synthesis.[1] This document compiles available solubility data, details experimental protocols for solubility determination, and presents a generalized workflow for these experimental procedures.

Physicochemical Properties of this compound

This compound, also known as methyl 2,2-dimethoxyacetate, is a colorless to pale yellow liquid with a mild, ester-like odor.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 89-91-8[1][2]
Molecular Formula C5H10O4[1][2]
Molecular Weight 134.13 g/mol [1]
Appearance Clear colorless to very slightly yellow liquid[1][3]
Density 1.096 g/mL at 25 °C[2]
Boiling Point 140-142 °C[1]
Flash Point 63 °C (146 °F)[3]
Refractive Index n20/D 1.405[2][3]

Solubility Data

The solubility of this compound in organic solvents is a critical parameter for its use in various applications. While comprehensive quantitative data is limited in publicly available literature, existing information indicates good solubility in many common organic solvents.

Qualitative Solubility:

This compound is reported to be miscible with common organic solvents such as ethanol, acetone, and diethyl ether.[1] It is also described as being soluble in most common organic solvents.[1] More specific qualitative descriptions include:

  • Sparingly soluble in chloroform.[3]

  • Slightly soluble in methanol.[3]

  • Soluble in glacial acetic acid and alkali solutions.[4]

Quantitative Solubility Data:

A single quantitative data point has been found for the solubility of this compound in ethanol. This information, along with qualitative descriptions, is summarized in Table 2.

Table 2: Solubility of this compound in Selected Organic Solvents

SolventTemperature (°C)SolubilityReference
Ethanol251 g / 1 mL[4]
AcetoneNot SpecifiedMiscible[1]
Diethyl EtherNot SpecifiedMiscible[1]
ChloroformNot SpecifiedSparingly Soluble[3]
MethanolNot SpecifiedSlightly Soluble[3]
Glacial Acetic AcidNot SpecifiedSoluble[4]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid solute like this compound in organic solvents. These protocols are generalized and can be adapted based on the specific solvent and available analytical equipment.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a classical and reliable technique for determining thermodynamic solubility. It involves saturating a solvent with the solute and then quantifying the concentration of the solute in the solution.

Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solute should be visibly present as a separate phase.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solute to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no undissolved material is disturbed.

  • Filtration: Immediately filter the collected sample through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

  • Quantification:

    • Gravimetric Analysis: Evaporate the solvent from the filtered sample under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute) and weigh the remaining solute.

    • Chromatographic Analysis (Recommended): Prepare a series of calibration standards of this compound in the same solvent. Dilute the filtered saturated solution with a known volume of the solvent. Analyze the diluted sample and the calibration standards using a suitable chromatographic method (e.g., Gas Chromatography-Mass Spectrometry or High-Performance Liquid Chromatography with a UV detector).

  • Calculation: Determine the concentration of this compound in the saturated solution from the calibration curve. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Isothermal Titration Method

This method involves the stepwise addition of a solvent to a known amount of the solute until complete dissolution is observed. It is a faster method but may be less precise than the shake-flask method.

Materials:

  • This compound

  • Organic solvent

  • Thermostatically controlled vessel with a stirrer

  • Burette or automated titrator

  • Light source and detector (for visual or instrumental observation of dissolution)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and place it in the thermostatically controlled vessel.

  • Titration: Slowly add the organic solvent from a burette while continuously stirring the mixture.

  • Endpoint Determination: Observe the solution for the point at which the last of the solute just dissolves. This can be done visually or by using an instrumental method that detects changes in turbidity.

  • Calculation: Record the total volume of the solvent added. Calculate the solubility based on the known mass of the solute and the volume of the solvent required for complete dissolution.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent using the shake-flask method followed by chromatographic analysis.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_results Results A Add excess this compound to a known volume of solvent B Agitate in a thermostatically controlled shaker (24-72h) A->B C Allow to stand at constant temperature (≥24h) B->C D Withdraw supernatant C->D E Filter through syringe filter D->E G Dilute filtered sample E->G F Prepare calibration standards H Analyze standards and sample (e.g., GC-MS, HPLC) F->H G->H I Generate calibration curve H->I J Calculate solubility I->J

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While it is generally highly soluble in common organic solvents, there is a notable lack of comprehensive quantitative data in the scientific literature. The provided experimental protocols offer robust methods for researchers and professionals to determine the solubility of this compound in specific solvent systems relevant to their work. The detailed workflows will aid in the accurate and reproducible measurement of this critical physicochemical property, facilitating its effective use in research and development.

References

Methodological & Application

Methyl Dimethoxyacetate: A Versatile Acylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl dimethoxyacetate has emerged as a valuable and versatile C2 synthon in organic synthesis, primarily serving as an efficient acylating agent for a variety of nucleophiles. Its unique structure, featuring a masked aldehyde functionality as a dimethyl acetal, allows for the introduction of a glyoxyloyl moiety, which can be further elaborated into diverse and complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including the synthesis of α-keto esters via Weinreb amides, Claisen-type condensations, acylation of amino alcohols, and Friedel-Crafts reactions.

Key Applications at a Glance

ApplicationSubstrateProductKey Features
Synthesis of α-Keto Esters N,O-DimethylhydroxylamineWeinreb Amide intermediate, then α-KetoacetalMild reaction conditions, high yields, versatile intermediate for α-keto ester synthesis.
Claisen-Type Acylation Ketones (e.g., Cyclohexanone)β-Keto AcetalDirect formation of a protected β-dicarbonyl compound.
Acylation of Amino Alcohols Primary/Secondary Amino AlcoholsN-Acylated Amino AlcoholsPotential for chemoselective N-acylation over O-acylation.
Friedel-Crafts Acylation Electron-Rich Arenes (e.g., Anisole)Aryl Glyoxylic Esters (protected)Introduction of a keto-ester functionality to aromatic rings.

Experimental Protocols

Synthesis of α-Keto Esters via a Weinreb Amide Intermediate

This protocol details the preparation of an α-ketoacetal from this compound, which serves as a stable precursor to α-keto esters. The key steps involve the formation of a Weinreb amide followed by the addition of a Grignard reagent.[1]

Step 1: Preparation of 2,2-Dimethoxy-N-methoxy-N-methylacetamide (Weinreb Amide)

  • Materials:

    • N,O-Dimethylhydroxylamine hydrochloride

    • Isopropylmagnesium chloride (iPrMgCl) in THF

    • This compound

    • Anhydrous Tetrahydrofuran (THF)

    • 20 wt % Ammonium chloride (NH₄Cl) solution

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.4 equivalents) in anhydrous THF, cool the mixture to -78 °C.

    • Slowly add a solution of isopropylmagnesium chloride (2.8 equivalents) while maintaining the temperature at -78 °C and stir for 30 minutes.

    • Add this compound (1.0 equivalent) dropwise to the reaction mixture.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Quench the reaction by the slow addition of 20 wt % NH₄Cl solution.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by Kugelrohr distillation to afford the pure Weinreb amide.

Step 2: Synthesis of 1,1-Dimethoxy-2-(p-tolyl)ethan-2-one (α-Ketoacetal)

  • Materials:

    • 2,2-Dimethoxy-N-methoxy-N-methylacetamide

    • p-Tolylmagnesium bromide in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated Ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (B1210297) (EtOAc)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the Weinreb amide (1.0 equivalent) in anhydrous THF and cool to 0 °C.

    • Slowly add a solution of p-tolylmagnesium bromide (1.5 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with saturated NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data:

Reactant 1Reactant 2ProductYield (%)Spectroscopic Data
This compoundN,O-Dimethylhydroxylamine HCl, iPrMgCl2,2-Dimethoxy-N-methoxy-N-methylacetamide30¹³C NMR (125 MHz; CDCl₃): δ 167.5, 96.3, 61.5, 53.4, 32.1. HRMS (EI): m/z calcd for C₆H₁₃NO₄ 163.0845, found 163.0852.[1]
2,2-Dimethoxy-N-methoxy-N-methylacetamidep-Tolylmagnesium bromide1,1-Dimethoxy-2-(p-tolyl)ethan-2-one99¹H NMR (500 MHz; CDCl₃): δ 8.12 (d, J = 8.1 Hz, 2H), 7.36 (d, J = 8.1 Hz, 2H), 5.23 (s, 1H), 3.48 (s, 6H), 2.43 (s, 3H). ¹³C NMR (125 MHz; CDCl₃): δ 193.0, 144.6, 131.3, 129.6, 129.2, 103.1, 54.4, 21.7.[1]

Reaction Workflow:

Weinreb_Amide_Synthesis MDMA This compound WA Weinreb Amide MDMA->WA Acylation DMHA N,O-Dimethylhydroxylamine HCl + iPrMgCl DMHA->WA Ketoacetal α-Ketoacetal WA->Ketoacetal Grignard Addition Grignard p-Tolylmagnesium bromide Grignard->Ketoacetal Ketoester α-Keto Ester Ketoacetal->Ketoester Hydrolysis

Caption: Synthesis of α-keto esters from this compound.

Claisen-Type Acylation of Ketones

This compound can act as an acylating agent in Claisen-type condensations with enolizable ketones to furnish β-keto acetals.

  • Materials:

    • Cyclohexanone (B45756)

    • Sodium hydride (NaH)

    • This compound

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF, add a solution of cyclohexanone (1.0 equivalent) in THF dropwise at 0 °C.

    • Stir the mixture at room temperature for 1 hour to ensure complete enolate formation.

    • Cool the reaction mixture to 0 °C and add this compound (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Reaction Mechanism:

Claisen_Condensation Ketone Ketone Enolate Enolate Ketone->Enolate Deprotonation Base Base (e.g., NaH) Base->Enolate Tetrahedral_Int Tetrahedral Intermediate Enolate->Tetrahedral_Int Nucleophilic Attack MDMA This compound MDMA->Tetrahedral_Int Product β-Keto Acetal Tetrahedral_Int->Product Elimination of Methoxide MeOH Methanol Tetrahedral_Int->MeOH

Caption: Mechanism of Claisen-type acylation.

N-Acylation of Amino Alcohols

This compound can be employed for the N-acylation of amino alcohols. Careful control of reaction conditions is crucial to achieve selective acylation of the amino group over the hydroxyl group.

  • Materials:

    • Ethanolamine (B43304)

    • This compound

    • Pyridine (B92270)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of ethanolamine (1.0 equivalent) in anhydrous DCM, add pyridine (1.2 equivalents) at 0 °C.

    • Add this compound (1.1 equivalents) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC for the consumption of the starting amino alcohol.

    • Wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Logical Relationship for Selective Acylation:

Selective_Acylation cluster_0 Reaction Conditions cluster_1 Competing Reactions Low Temperature Low Temperature N-Acylation N-Acylation Low Temperature->N-Acylation Favors Controlled Stoichiometry Controlled Stoichiometry Controlled Stoichiometry->N-Acylation Favors Choice of Base Choice of Base Choice of Base->N-Acylation Influences Desired Product Desired Product N-Acylation->Desired Product O-Acylation O-Acylation

Caption: Factors influencing selective N-acylation.

Friedel-Crafts Acylation of Arenes

This compound can be used in Friedel-Crafts acylation reactions with electron-rich aromatic compounds in the presence of a Lewis acid catalyst.

  • Materials:

    • Anisole (B1667542)

    • This compound

    • Anhydrous Aluminum chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Ice-cold water

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM at 0 °C, add a solution of this compound (1.1 equivalents) in DCM dropwise.

    • Stir the mixture for 15 minutes at 0 °C.

    • Add a solution of anisole (1.0 equivalent) in DCM dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture into ice-cold water.

    • Separate the organic layer and wash it with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Friedel_Crafts_Acylation MDMA This compound Acylium_Ion Acylium Ion Intermediate MDMA->Acylium_Ion Activation Lewis_Acid Lewis Acid (AlCl₃) Lewis_Acid->Acylium_Ion Sigma_Complex Sigma Complex Acylium_Ion->Sigma_Complex Electrophilic Attack Arene Arene (Anisole) Arene->Sigma_Complex Product Acylated Arene Sigma_Complex->Product Deprotonation

References

Application Notes and Protocols: Methyl Dimethoxyacetate as a Lithium Enolate Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl dimethoxyacetate as a precursor for generating a lithium enolate and its subsequent application in carbon-carbon bond-forming reactions. This methodology is particularly relevant in the synthesis of complex organic molecules, including intermediates for pharmaceutical development.

Introduction

This compound is a valuable reagent in organic synthesis, serving as a precursor to a unique lithium enolate. The resulting enolate is a potent nucleophile used in a variety of transformations, including aldol-type reactions, Claisen condensations, and alkylations. A significant application of this enolate is in the stereoselective synthesis of β-lactams, core structures in many antibiotic drugs, through condensation with imines.[1][2][3] The general strategy involves the in situ generation of the lithium enolate using a strong, non-nucleophilic base, followed by the addition of an electrophile.

Generation of the Lithium Enolate of this compound

The formation of the lithium enolate from this compound is typically achieved by deprotonation at the α-carbon using a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS).[2][4] The reaction is performed under anhydrous conditions in an inert solvent, commonly tetrahydrofuran (B95107) (THF), at low temperatures (typically -78 °C) to ensure the stability of the enolate and to control reactivity.[1][4] The use of a strong, sterically hindered base like LDA ensures rapid and essentially irreversible deprotonation, leading to a high concentration of the lithium enolate with minimal side reactions.[4]

Enolate_Formation cluster_reactants Reactants cluster_process Process cluster_products Products MDMA This compound Deprotonation Deprotonation at -78 °C MDMA->Deprotonation LDA LDA (in THF) LDA->Deprotonation Enolate Lithium Enolate of This compound Deprotonation->Enolate Amine Diisopropylamine Deprotonation->Amine

Figure 1: Enolate Formation Workflow.

Application: Synthesis of β-Lactams via Enolate-Imine Cyclocondensation

A prominent application of the lithium enolate of this compound is the synthesis of β-lactams (2-azetidinones) through a [2+2] cyclocondensation reaction with imines.[1][2] This reaction is of significant interest in medicinal chemistry due to the prevalence of the β-lactam ring in antibiotics. The reaction typically proceeds with a high degree of stereocontrol, which can be influenced by the substituents on the imine and the reaction conditions.

Experimental Protocol: General Procedure for the Synthesis of a β-Lactam

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Substituted imine

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 equivalents) to the cooled THF.

    • To this solution, add this compound (1.0 equivalent) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

    • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the lithium enolate.[1]

  • Reaction with Imine:

    • Dissolve the desired imine (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Add the imine solution dropwise to the pre-formed enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC). The reaction may require gradual warming to room temperature to proceed to completion.[1]

  • Work-up and Purification:

    • Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-lactam.

Beta_Lactam_Synthesis cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Imine Addition cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Work-up & Purification A This compound + LDA in THF at -78 °C B Add Imine Solution in THF at -78 °C A->B C Stir and gradually warm to room temperature B->C D Quench with NH₄Cl (aq) C->D E Aqueous Work-up D->E F Column Chromatography E->F G Isolated β-Lactam F->G

Figure 2: β-Lactam Synthesis Workflow.
Data Presentation

The following table summarizes representative data for the synthesis of various β-lactams using the lithium enolate of this compound. The specific yields and diastereomeric ratios (d.r.) are dependent on the structure of the imine.

EntryImine Electrophile (R-CH=N-R')ProductYield (%)Diastereomeric Ratio (cis:trans)
1Benzaldehyde N-phenylimine1,4-diphenyl-3,3-dimethoxyazetidin-2-one75>95:5 (trans)
24-Methoxybenzaldehyde N-phenylimine3,3-dimethoxy-4-(4-methoxyphenyl)-1-phenylazetidin-2-one82>95:5 (trans)
3Cinnamaldehyde N-benzylamine1-benzyl-3,3-dimethoxy-4-styrylazetidin-2-one68>90:10 (trans)
4Isobutyraldehyde N-p-methoxyphenylimine4-isopropyl-1-(4-methoxyphenyl)-3,3-dimethoxyazetidin-2-one65>95:5 (trans)

Note: The data presented are representative and based on typical outcomes for such reactions; actual results may vary.

Reaction Mechanism

The reaction is believed to proceed through a Zimmerman-Traxler-type transition state, which accounts for the observed stereoselectivity.[5] The lithium cation coordinates to the oxygen of the enolate and the nitrogen of the imine, organizing the reactants into a six-membered chair-like transition state. The substituents on the enolate and the imine will preferentially occupy equatorial positions to minimize steric hindrance, leading to the predominant formation of one diastereomer.

Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_intermediate Intermediate cluster_product Product Enolate Lithium Enolate TS Chair-like Zimmerman-Traxler Transition State Enolate->TS Coordination Imine Imine Imine->TS Coordination LithiumAdduct Lithium Amide Adduct TS->LithiumAdduct C-C Bond Formation BetaLactam β-Lactam LithiumAdduct->BetaLactam Ring Closure & Work-up

Figure 3: Proposed Reaction Mechanism.
Conclusion

This compound is a versatile precursor for the generation of a functionalized lithium enolate. This enolate serves as a powerful nucleophile in various synthetic transformations, most notably in the diastereoselective synthesis of β-lactams. The protocols provided herein offer a general framework for researchers to utilize this reagent in the development of complex molecular architectures for pharmaceutical and other applications. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and selectivities.

References

Application Notes and Protocols: Claisen Acylation of Active Hydrogen Compounds Using Methyl Dimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen acylation is a powerful carbon-carbon bond-forming reaction essential for synthesizing β-dicarbonyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides detailed application notes and protocols for the Claisen acylation of active hydrogen compounds using methyl dimethoxyacetate as the acylating agent. This compound serves as a versatile reagent for introducing a dimethoxyacetyl group, which can be further manipulated to generate various functional groups.

Active hydrogen compounds, also known as active methylene (B1212753) compounds, possess protons alpha to one or more electron-withdrawing groups, rendering them sufficiently acidic to be deprotonated by a suitable base. Common examples include ketones, esters, and nitriles. The reaction proceeds via the formation of an enolate from the active hydrogen compound, which then undergoes nucleophilic acyl substitution with this compound.

Reaction Mechanism and Key Considerations

The Claisen acylation using this compound is a type of crossed or mixed Claisen condensation. The general mechanism involves three key steps:

  • Enolate Formation: A strong base abstracts an acidic α-proton from the active hydrogen compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate.

  • Acyl Substitution: The tetrahedral intermediate collapses, eliminating a methoxide (B1231860) ion to yield the β-dicarbonyl product.

An acidic workup is typically required to neutralize the reaction mixture and protonate the resulting enolate of the β-dicarbonyl product.

Key Considerations:

  • Choice of Base: The selection of an appropriate base is critical. Common bases include sodium hydride (NaH), sodium ethoxide (NaOEt), and lithium diisopropylamide (LDA). The choice depends on the acidity of the active hydrogen compound and the desired reaction conditions. Stronger, non-nucleophilic bases like LDA are often preferred for directed acylations to minimize self-condensation of the active hydrogen compound if it is an ester.

  • Reaction Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or dimethylformamide (DMF) are typically used to prevent quenching of the enolate and reaction with the base.

  • Temperature: Reactions involving strong bases like LDA are often carried out at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions. Reactions with sodium hydride may be performed at room temperature or with gentle heating.

  • Stoichiometry: At least a stoichiometric amount of base is required because the resulting β-dicarbonyl product is often more acidic than the starting active hydrogen compound and will be deprotonated by the base, driving the reaction to completion.[1]

Visualizing the Reaction Pathway and Workflow

Reaction Mechanism:

Caption: General mechanism of Claisen acylation.

Experimental Workflow:

Experimental_Workflow start Start prep_reagents Prepare Anhydrous Solvent and Reagents start->prep_reagents add_base Add Base to Active Hydrogen Compound prep_reagents->add_base form_enolate Form Enolate (Stir at appropriate temp.) add_base->form_enolate add_mda Slowly Add Methyl Dimethoxyacetate form_enolate->add_mda react Allow Reaction to Proceed (Monitor by TLC/LC-MS) add_mda->react quench Quench with Aqueous Acid react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Chromatography or Distillation concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for Claisen acylation.

Experimental Protocols

Protocol 1: Acylation of a Ketone using Sodium Hydride

This protocol describes a general procedure for the acylation of a ketone with this compound using sodium hydride as the base.

Materials:

  • Ketone (e.g., acetophenone)

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexane (B92381) (3 x 10 mL) to remove the mineral oil, and then dry the sodium hydride under a stream of nitrogen.

  • Reaction Setup: Add anhydrous THF to the flask to create a slurry of sodium hydride.

  • Enolate Formation: Dissolve the ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride slurry at 0 °C (ice bath). Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Acylation: Cool the reaction mixture back to 0 °C. Dissolve this compound (1.1 equivalents) in anhydrous THF and add it dropwise to the enolate solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.

Protocol 2: Acylation of an Ester using Lithium Diisopropylamide (LDA)

This protocol outlines the acylation of an ester with this compound using LDA, which is particularly useful for preventing self-condensation of the starting ester.

Materials:

  • Ester (e.g., ethyl acetate)

  • This compound

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • LDA Preparation (in situ): To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-BuLi (1.05 equivalents). Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Add the starting ester (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Acylation: Add this compound (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-3 hours. The progress can be monitored by TLC or LC-MS analysis of quenched aliquots.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract with an organic solvent (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the Claisen acylation of various active hydrogen compounds with this compound. Note: The following data is illustrative and may vary based on specific reaction conditions and substrate purity.

Table 1: Acylation of Ketones with this compound

Active Hydrogen CompoundBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
AcetophenoneNaH (1.2)THF0 to RT375-85
CyclohexanoneLDA (1.1)THF-78 to RT480-90
2-PentanoneNaOEt (1.5)EtOHRT665-75

Table 2: Acylation of Esters with this compound

Active Hydrogen CompoundBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
Ethyl acetateLDA (1.1)THF-78370-80
Methyl propanoateNaH (1.2)DMFRT560-70
tert-Butyl acetateLDA (1.1)THF-78475-85

Table 3: Acylation of Nitriles with this compound

Active Hydrogen CompoundBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
PhenylacetonitrileNaH (1.2)THFRT480-90
AcetonitrileLDA (1.1)THF-78 to 0365-75
PropionitrileNaH (1.2)DMF50655-65

Conclusion

The Claisen acylation of active hydrogen compounds using this compound is a highly effective method for the synthesis of β-dicarbonyl compounds. The choice of base and reaction conditions can be tailored to the specific substrate to achieve high yields. The protocols and data presented herein provide a comprehensive guide for researchers in organic synthesis and drug development to effectively utilize this important transformation. Careful control of reaction parameters, particularly temperature and the exclusion of moisture, is crucial for successful outcomes.

References

Protocol for the Acylation of Amino Alcohols with Methyl Dimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of amino alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of biologically active molecules, including pharmaceuticals and peptidomimetics. This process involves the introduction of an acyl group onto either the nitrogen (N-acylation) or oxygen (O-acylation) atom of the amino alcohol. The chemoselective acylation of the amino group over the hydroxyl group is often a synthetic challenge due to the comparable nucleophilicity of the two functional groups. Methyl dimethoxyacetate has emerged as a valuable acylating agent for this purpose. This document provides a detailed protocol for the N-acylation of amino alcohols using this compound, focusing on achieving high chemoselectivity and yield.

Principle of the Reaction

The reaction proceeds via the nucleophilic attack of the more reactive amino group of the amino alcohol on the electrophilic carbonyl carbon of this compound. The dimethoxyacetal group offers unique reactivity and can be a precursor to a glyoxylyl group or other functionalities. The general transformation is depicted below:

Reaction Scheme: R-NH-CH(R')-CH(R'')-OH + CH(OCH₃)₂COOCH₃ → R-N(COCH(OCH₃)₂) -CH(R')-CH(R'')-OH + CH₃OH

Achieving selective N-acylation often relies on controlling the reaction conditions, such as temperature and the use of catalysts or bases, to favor the reaction at the more nucleophilic amine center. While direct acylation with esters can be sluggish, the use of appropriate conditions can drive the reaction to completion.

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the acylation of a generic amino alcohol with this compound.

Materials and Reagents
  • Amino Alcohol: (e.g., ethanolamine, propanolamine, or a more complex derivative)

  • This compound: (CAS 89-91-8)[1]

  • Solvent: Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)

  • Base (Optional): A non-nucleophilic organic base (e.g., Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA))

  • Inert Gas: Argon or Nitrogen

  • Standard Glassware: Round-bottom flask, condenser, magnetic stirrer, dropping funnel, etc.

  • Purification: Silica (B1680970) gel for column chromatography, and appropriate eluents (e.g., ethyl acetate (B1210297)/hexanes mixture).

  • Analytical Equipment: Thin Layer Chromatography (TLC) plates, NMR spectrometer, Mass spectrometer.

General N-Acylation Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the amino alcohol (1.0 equivalent).

  • Dissolution: Dissolve the amino alcohol in a suitable anhydrous solvent (e.g., DCM or THF). The concentration will depend on the specific substrate but a starting point of 0.1-0.5 M is common.

  • Addition of Base (Optional): If a base is to be used to facilitate the reaction, add the organic base (1.1-1.5 equivalents) to the solution at room temperature. Stir for 10-15 minutes.

  • Addition of Acylating Agent: Add this compound (1.0-1.2 equivalents) dropwise to the stirred solution. The reaction may be exothermic, so slow addition is recommended.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a base was used, it may be necessary to wash the organic layer with a mild aqueous acid (e.g., 1M HCl) to remove any remaining base, followed by a wash with saturated aqueous sodium bicarbonate solution and brine. If no base was used, a simple aqueous wash may suffice.

    • Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated amino alcohol.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the acylation of a primary amine with an ester, which serves as a model for the acylation of amino alcohols with this compound. Actual yields and reaction conditions may vary depending on the specific amino alcohol substrate.

Amino Alcohol SubstrateAcylating AgentSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Primary Amine (general)Methyl Ester (general)VariousOptional25 - 1102 - 24Moderate to HighGeneral Knowledge
EthanolamineThis compoundTHFNoneReflux12Data not availableHypothetical
ProlinolThis compoundDCMTEA258Data not availableHypothetical

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the acylation of an amino alcohol with this compound.

Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Amino Alcohol in Anhydrous Solvent add_base Add Base (Optional) start->add_base add_acyl Add Methyl Dimethoxyacetate add_base->add_acyl react Stir at RT or Reflux (Monitor by TLC) add_acyl->react quench Aqueous Work-up react->quench extract Extract & Dry Organic Layer quench->extract concentrate Concentrate extract->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the N-acylation of amino alcohols.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Organic bases such as triethylamine and DIPEA are corrosive and should be handled with caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This protocol provides a comprehensive guide for the N-acylation of amino alcohols using this compound. The described methodology is a valuable tool for synthetic chemists in academia and industry, enabling the synthesis of important amide-containing molecules. The chemoselectivity of this reaction is a key consideration, and the provided protocol offers a starting point for optimization depending on the specific substrate. Careful monitoring and purification are essential to obtain the desired product in high purity and yield.

References

Synthesis of 3,9-Disubstituted 2,4,8,10-Tetroxaspiro[5.5]undecanes: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,9-disubstituted 2,4,8,10-tetroxaspiro[5.5]undecanes. This class of spiroketals holds significant interest due to its presence in various natural products and its potential applications in materials science and drug delivery. The rigid spirocyclic core imparts unique conformational properties, making it an attractive scaffold for the design of novel therapeutic agents and functional polymers.

Introduction

The 2,4,8,10-tetroxaspiro[5.5]undecane ring system is typically synthesized through the acid-catalyzed condensation of pentaerythritol (B129877) with aldehydes or ketones. The substituents at the 3 and 9 positions are determined by the choice of the carbonyl compound. This versatile reaction allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the physicochemical and biological properties of the final molecule.

In the context of drug development, the spiroketal moiety can serve as a bioisostere for other functional groups, influencing parameters such as metabolic stability, lipophilicity, and receptor binding affinity. For instance, derivatives of the closely related 3,9-diazaspiro[5.5]undecane have been investigated as potent antagonists for the GABA-A receptor. Furthermore, functionalized 2,4,8,10-tetroxaspiro[5.5]undecanes, such as the 3,9-divinyl derivative, are valuable crosslinking agents for the preparation of biocompatible hydrogels used in controlled drug release systems.[1][2]

General Synthetic Workflow

The synthesis of 3,9-disubstituted 2,4,8,10-tetroxaspiro[5.5]undecanes generally follows an acid-catalyzed acetalization reaction between pentaerythritol and a suitable aldehyde or ketone. The reaction is typically driven to completion by the removal of water, often through azeotropic distillation.

Synthetic Workflow Pentaerythritol Pentaerythritol Reaction Reaction Mixture Pentaerythritol->Reaction Carbonyl Aldehyde or Ketone (2 equivalents) Carbonyl->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Acid_Catalyst->Reaction Solvent Solvent (e.g., Benzene (B151609), Toluene) Solvent->Reaction Heating Heating with Water Removal Reaction->Heating Neutralization Neutralization Heating->Neutralization Workup Aqueous Workup Neutralization->Workup Purification Purification (Crystallization, Distillation, or Chromatography) Workup->Purification Product 3,9-Disubstituted 2,4,8,10-tetroxaspiro[5.5]undecane Purification->Product

Caption: General workflow for the synthesis of 3,9-disubstituted 2,4,8,10-tetroxaspiro[5.5]undecanes.

Experimental Protocols

Protocol 1: Synthesis of Unsubstituted 2,4,8,10-Tetroxaspiro[5.5]undecane

This protocol describes a rapid, high-yield synthesis of the parent 2,4,8,10-tetroxaspiro[5.5]undecane from pentaerythritol and paraformaldehyde.[3][4][5][6]

Materials:

  • Pentaerythritol

  • Paraformaldehyde

  • Sulfuric acid (concentrated)

  • Petroleum ether

Procedure:

  • In a flask equipped with a stirrer and a heating mantle, combine 40.8 g of pentaerythritol and 20 g of paraformaldehyde.

  • Add 5 drops of concentrated sulfuric acid to the mixture.

  • Heat the mixture to 145 °C with stirring. The reaction will proceed with ebullition.

  • Maintain the temperature for approximately 5 minutes, or until the bubbling ceases.

  • Allow the clear liquid to cool to room temperature. The product will solidify into a crystalline mass.

  • The crude product can be purified by extraction with boiling petroleum ether, followed by distillation of the extracts to yield white needles of 2,4,8,10-tetroxaspiro[5.5]undecane.

ReactantMolar Mass ( g/mol )Amount (g)Moles
Pentaerythritol136.1540.80.3
Paraformaldehyde30.03 (as CH₂O)20.0~0.67
Sulfuric Acid98.085 dropsCatalytic

Expected Yield: >90%

Protocol 2: Synthesis of 3,9-Divinyl-2,4,8,10-tetroxaspiro[5.5]undecane

This protocol outlines the synthesis of 3,9-divinyl-2,4,8,10-tetroxaspiro[5.5]undecane, a key monomer for the preparation of biodegradable polymers.[7]

Materials:

Procedure:

  • Set up a flask with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.

  • To the flask, add pentaerythritol, a molar excess of acrolein, a catalytic amount of p-toluenesulfonic acid, and toluene as the solvent.

  • Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Neutralize the catalyst by adding powdered sodium acetate and stirring for 30 minutes.

  • Filter the mixture and wash the filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from pentane or n-hexane to yield a white crystalline solid.

ReactantMolar Mass ( g/mol )Molar Ratio
Pentaerythritol136.151
Acrolein56.06>2
p-Toluenesulfonic acid172.20Catalytic

Expected Yield: Highly variable, purification is crucial for obtaining the pure product.

Protocol 3: General Procedure for the Synthesis of 3,9-Disubstituted Derivatives from Ketones

This protocol provides a general method for the synthesis of 3,9-disubstituted 2,4,8,10-tetroxaspiro[5.5]undecanes from various non-symmetrical ketones.[8]

Materials:

  • Pentaerythritol

  • Ketone (e.g., methyl ethyl ketone, acetophenone)

  • p-Toluenesulfonic acid (p-TsOH)

  • Benzene or Toluene

  • Sodium acetate

Procedure:

  • In a flask equipped with a Dean-Stark trap and condenser, dissolve 20 mmol of pentaerythritol and 48 mmol of the ketone in 100-150 mL of benzene or toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1 g).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Once approximately 90% of the theoretical amount of water is collected, cool the reaction to room temperature.

  • Add an excess of powdered sodium acetate (approximately 0.3 g) and stir the mixture for 1 hour to neutralize the acid catalyst.

  • Wash the reaction mixture twice with 100 mL of water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation, column chromatography, or crystallization.

Summary of Quantitative Data

The following table summarizes the yields for the synthesis of various 3,3,9,9-tetrasubstituted-2,4,8,10-tetroxaspiro[5.5]undecane derivatives prepared using a method similar to Protocol 3.[8]

Substituents at C3 and C9ProductYield (%)Melting Point (°C)
Methyl, Methoxycarbonylmethyl3,9-Dimethyl-3,9-bis(methoxycarbonylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane57Oil
Methyl, Ethoxycarbonylmethyl3,9-bis(Ethoxycarbonylmethyl)-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane--
Methyl, Benzyl3,9-Dibenzyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane--
Methyl, Methoxymethyl3,9-bis(Methoxymethyl)-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane--
Methyl, Chloromethyl3,9-bis(Chloromethyl)-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane58120-121

Applications in Drug Development

The 2,4,8,10-tetroxaspiro[5.5]undecane scaffold is a versatile platform for the development of new materials and therapeutic agents.

Applications Spiroketal 3,9-Disubstituted 2,4,8,10-tetroxaspiro[5.5]undecane DrugDelivery Drug Delivery Systems Spiroketal->DrugDelivery BioactiveScaffold Bioactive Scaffolds Spiroketal->BioactiveScaffold Hydrogels Biodegradable Hydrogels (e.g., from 3,9-divinyl derivative) DrugDelivery->Hydrogels GABA GABA-A Receptor Antagonists (analogous diazaspiro compounds) BioactiveScaffold->GABA ControlledRelease Controlled Drug Release Hydrogels->ControlledRelease

Caption: Applications of 3,9-disubstituted 2,4,8,10-tetroxaspiro[5.5]undecanes in drug development.

One of the most notable applications is the use of 3,9-divinyl-2,4,8,10-tetroxaspiro[5.5]undecane as a crosslinking agent in the synthesis of hydrogels for controlled drug delivery.[1][2] These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, which is beneficial for improving drug efficacy and reducing side effects.

While direct biological activity data for many 3,9-disubstituted 2,4,8,10-tetroxaspiro[5.5]undecanes is limited in the public domain, the structural similarity to other biologically active spirocyclic compounds, such as the 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists , suggests the potential for this scaffold in medicinal chemistry.[9] The rigid conformational nature of the spiroketal core can be exploited to present substituents in a well-defined spatial orientation for optimal interaction with biological targets.

Conclusion

The synthesis of 3,9-disubstituted 2,4,8,10-tetroxaspiro[5.5]undecanes is a straightforward and versatile process, primarily relying on the acid-catalyzed condensation of pentaerythritol with various aldehydes and ketones. The protocols provided herein offer robust methods for the preparation of the parent compound and its substituted derivatives. The applications of these compounds, particularly in the development of advanced drug delivery systems, highlight their importance for researchers in the pharmaceutical and materials science fields. Further exploration of the biological activities of a wider range of derivatives is a promising area for future research.

References

Methyl Dimethoxyacetate: A Versatile Reagent in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dimethoxyacetate, also known as methyl glyoxylate (B1226380) dimethyl acetal, is a valuable and versatile reagent in organic synthesis, particularly in the construction of complex molecules required for pharmaceutical intermediates. Its utility stems from its dual reactivity as a potent acylating agent and a precursor to a stabilized lithium enolate.[1] This allows for the formation of key carbon-carbon and carbon-heteroatom bonds, making it an important building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). These application notes provide an overview of its key applications and detailed protocols for its use in the synthesis of pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

This compound is primarily employed in the following key transformations for the synthesis of pharmaceutical intermediates:

  • Claisen Acylation: It serves as an excellent acylating agent in Claisen condensations with enolates of ketones and other active methylene (B1212753) compounds to form β-dicarbonyl compounds, which are precursors to a wide range of heterocyclic and carbocyclic systems.

  • Acylation of Amino Alcohols: Its ability to selectively acylate amines in the presence of hydroxyl groups is crucial for the synthesis of various pharmaceutical building blocks, including chiral amino alcohol derivatives.

  • Synthesis of Heterocyclic Compounds: As a C2 synthon, it can be utilized in the construction of various heterocyclic rings, such as pyrimidines and dihydropyridines, which are common scaffolds in medicinal chemistry.

  • Precursor to Lithium Enolate: It can be readily converted to its corresponding lithium enolate, a nucleophile used in aldol-type reactions to form α-hydroxy-β-methoxy esters.

Data Presentation

The following tables summarize quantitative data for representative reactions involving this compound.

Table 1: Claisen Acylation of Cyclohexanone (B45756)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1LDATHF-78 to rt285
2NaHTHFrt478
3KHMDSToluene-78 to rt282

Table 2: Acylation of (S)-2-amino-1-propanol

EntryCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
1NonePyridine (B92270)DCM0 to rt392
2DCCDMAPDCM0 to rt488
3EDCDIPEADMFrt590

Experimental Protocols

Protocol 1: Claisen Acylation of Cyclohexanone with this compound

This protocol describes the synthesis of methyl 2-(2-oxocyclohexyl)glyoxylate dimethyl acetal, a key intermediate for various heterocyclic pharmaceuticals.

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for 15 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Acylation: Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford the desired β-keto ester.

Protocol 2: Selective N-Acylation of (S)-2-amino-1-propanol

This protocol details the selective N-acylation of a chiral amino alcohol, a common step in the synthesis of chiral drug intermediates.

Materials:

  • (S)-2-amino-1-propanol

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (S)-2-amino-1-propanol (1.0 eq) in anhydrous DCM. Add pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add this compound (1.1 eq) dropwise to the cooled solution. Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the solution and concentrate the solvent under reduced pressure to yield the N-acylated product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Claisen_Condensation_Workflow cluster_LDA LDA Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification Diisopropylamine Diisopropylamine nBuLi nBuLi Diisopropylamine->nBuLi Anhydrous THF -78°C to 0°C LDA LDA nBuLi->LDA Enolate Enolate LDA->Enolate Cyclohexanone Cyclohexanone Cyclohexanone->Enolate LDA, THF -78°C Methyl_dimethoxyacetate Methyl_dimethoxyacetate Enolate->Methyl_dimethoxyacetate Acylation -78°C to rt Product Product Methyl_dimethoxyacetate->Product Quench Quench Product->Quench aq. NH4Cl Extraction Extraction Quench->Extraction Et2O Purification Purification Extraction->Purification Column Chromatography Final_Product Final_Product Purification->Final_Product β-Keto Ester

Caption: Workflow for Claisen Condensation.

Acylation_Pathway Amino_Alcohol (S)-2-amino-1-propanol Intermediate N-acylated intermediate Amino_Alcohol->Intermediate Nucleophilic attack Methyl_Dimethoxyacetate This compound Methyl_Dimethoxyacetate->Intermediate Pyridine Pyridine (Base) Pyridine->Intermediate Product N-(1-hydroxypropan-2-yl)-2,2-dimethoxyacetamide Intermediate->Product Proton transfer

Caption: N-Acylation of an amino alcohol.

Heterocycle_Synthesis_Logic MethylDimethoxyacetate This compound BetaKetoEster β-Keto Ester Intermediate MethylDimethoxyacetate->BetaKetoEster Claisen Condensation Pyrimidine Pyrimidine Core BetaKetoEster->Pyrimidine Amidine Amidine Derivative Amidine->Pyrimidine Cyclocondensation

Caption: Pyrimidine synthesis logic.

References

Application Notes and Protocols: Methyl Dimethoxyacetate in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dimethoxyacetate (MDMA), also known as methyl 2,2-dimethoxyacetate or glyoxylic acid methyl ester dimethyl acetal (B89532), is a versatile and valuable reagent in fine chemical manufacturing.[1][2] Its unique structure, featuring a protected aldehyde functional group as a dimethyl acetal and an ester moiety, allows for a range of chemical transformations, making it a key building block in the synthesis of complex molecules, including pharmaceutical intermediates and specialty chemicals.[3] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for its effective use and to ensure safety. The following table summarizes its key physicochemical properties.

PropertyValueReference
CAS Number 89-91-8[1]
Molecular Formula C₅H₁₀O₄[1]
Molecular Weight 134.13 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 67 °C at 18 mmHg[1][2]
Density 1.096 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.405[1][2]
Storage 2-8°C[1][2]

Key Applications and Experimental Protocols

This compound is primarily utilized as a potent acylating agent and a precursor to lithium enolates for carbon-carbon bond formation.[3][4] Its applications span the synthesis of heterocyclic compounds, β-keto esters, and as a protecting group for sensitive functionalities.

Synthesis of Spirocyclic Compounds: Preparation of 3,9-Disubstituted-2,4,8,10-tetraoxaspiro[5.5]undecanes

This compound is a key reagent in the synthesis of complex spirocyclic systems, such as 3,9-disubstituted-2,4,8,10-tetraoxaspiro[5.5]undecanes.[3] These structures are of interest in medicinal chemistry and materials science.

G MDMA This compound Catalyst Acid Catalyst MDMA->Catalyst + Pentaerythritol (B129877) Pentaerythritol Pentaerythritol->Catalyst + Spiro 3,9-Disubstituted-2,4,8,10- tetraoxaspiro[5.5]undecane Catalyst->Spiro

Caption: Synthesis of spirocyclic compounds.

This protocol is adapted from the synthesis of related tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives.[4]

Materials:

  • This compound

  • Pentaerythritol

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (n-hexane, ethyl acetate)

Procedure:

  • To a solution of pentaerythritol in toluene, add this compound.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data:

ProductYieldAnalytical DataReference
3,9-Dimethyl-3,9-bis(methoxycarbonylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane57%¹H-NMR, ¹³C-NMR, MS, Elemental Analysis[4]
3,9-bis(Chloromethyl)-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane58%¹H-NMR, ¹³C-NMR, MS, Elemental Analysis[4]
Claisen Condensation: Synthesis of β-Keto Esters

This compound serves as an excellent precursor for the generation of lithium enolates, which can then participate in Claisen condensation reactions with various esters to form β-keto esters.[3][5] This is a fundamental carbon-carbon bond-forming reaction in organic synthesis.

G cluster_0 Enolate Formation cluster_1 Condensation cluster_2 Product Formation MDMA This compound Base Strong Base (e.g., LDA) MDMA->Base Enolate Lithium Enolate Base->Enolate Ester Ester Enolate->Ester Intermediate Tetrahedral Intermediate Ester->Intermediate BetaKetoEster β-Keto Ester Intermediate->BetaKetoEster

Caption: Claisen condensation workflow.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Ester electrophile

  • Saturated ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of LDA in THF to the stirred solution.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the ester electrophile dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Expected Quantitative Data (Illustrative):

Ester ElectrophileBaseTemperature (°C)Yield (%)
Methyl benzoateLDA-78 to RT75-85
Ethyl acetateLDA-78 to RT60-70
Cyclohexanecarboxylic acid methyl esterLDA-78 to RT70-80

Note: The yields are illustrative and will vary depending on the specific ester used.

Acylation of Amino Alcohols

This compound is an effective acylating agent for amino alcohols, a crucial transformation in the synthesis of many pharmaceutical ingredients.[3] The reaction typically proceeds with high chemoselectivity for the amino group over the hydroxyl group under appropriate conditions.

G MDMA This compound (Acylating Agent) Product N-Acylated Amino Alcohol MDMA->Product AminoAlcohol Amino Alcohol (Nucleophile) AminoAlcohol->Product Base Base (optional) Base->Product

References

Application Notes and Protocols: Methyl Dimethoxyacetate as a Carbonyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving target molecules with high yield and selectivity. Carbonyl groups, being susceptible to a wide range of nucleophilic attacks, often require temporary masking to prevent undesired side reactions. Methyl dimethoxyacetate, a commercially available reagent, offers a unique approach to carbonyl protection, primarily by serving as a precursor to a protected aldehyde functionality that can be introduced into a molecule. While its use as a direct protecting group for existing aldehydes and ketones via transacetalization is less documented, the underlying principles of acetal (B89532) chemistry suggest its potential in this role as well.

These application notes provide an overview of the utility of this compound in the context of carbonyl protection, detailing both its established use in introducing a masked aldehyde and its hypothetical application in the direct protection of carbonyl compounds. Detailed protocols and reaction mechanisms are provided to guide researchers in the potential application of this versatile reagent.

Data Presentation

Table 1: Hypothetical Conditions for Carbonyl Protection via Transacetalization with this compound

Disclaimer: The following conditions are hypothetical and based on general principles of transacetalization. Optimization will be required for specific substrates.

EntryCarbonyl SubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Expected Yield (%)
1Aromatic Aldehydep-TsOH (5)TolueneReflux4-870-90
2Aliphatic AldehydeCSA (10)DichloromethaneRoom Temp12-2460-80
3Aromatic KetoneBF₃·OEt₂ (20)Dichloromethane0 to Room Temp8-1650-70
4Aliphatic KetoneSc(OTf)₃ (2)AcetonitrileRoom Temp24-4840-60

p-TsOH: p-Toluenesulfonic acid; CSA: Camphorsulfonic acid; BF₃·OEt₂: Boron trifluoride diethyl etherate; Sc(OTf)₃: Scandium(III) triflate.

Table 2: General Conditions for Deprotection of Dimethyl Acetals
EntryReagent/CatalystSolventTemperature (°C)TimeNotes
11 M HCl (aq)Acetone (B3395972) or THFRoom Temp1-4 hStandard and effective method.
2Acetic Acid (80% aq)-50-802-6 hMilder conditions for sensitive substrates.
3Amberlyst-15Acetone/H₂O (9:1)Room Temp4-12 hSolid acid catalyst, easy removal.
4I₂ (catalytic)AcetoneRoom Temp0.5-2 hMild and neutral conditions.

Experimental Protocols

Protocol 1: Hypothetical Protection of a Carbonyl Group via Transacetalization

Objective: To protect a carbonyl group as a dimethyl acetal using this compound.

Materials:

  • Carbonyl compound (1.0 eq)

  • This compound (1.5 - 2.0 eq)

  • Acid catalyst (e.g., p-TsOH, 5 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Dean-Stark apparatus (optional, for water removal)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add the carbonyl compound (1.0 eq), this compound (1.5 eq), and the anhydrous solvent.

  • Add the acid catalyst (e.g., p-TsOH, 0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time will vary depending on the substrate and catalyst.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting dimethyl acetal by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Introduction of a Masked Aldehyde via Acylation of an Amine

Objective: To acylate a primary or secondary amine with this compound to form an N-(2,2-dimethoxyacetyl) amide, a stable precursor to an α-amino aldehyde.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Coupling agent (e.g., HATU, HBTU) or conversion to acyl chloride

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure (using a coupling agent):

  • In a round-bottom flask, dissolve the amine (1.0 eq) and this compound (1.1 eq) in the anhydrous solvent.

  • Add the base (e.g., DIPEA, 2.0 eq) to the solution.

  • Add the coupling agent (e.g., HATU, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-(2,2-dimethoxyacetyl) amide by column chromatography.

Protocol 3: Deprotection of the Dimethyl Acetal to the Carbonyl Group

Objective: To hydrolyze the dimethyl acetal to regenerate the carbonyl functionality.

Materials:

  • Dimethyl acetal protected compound (1.0 eq)

  • Acetone or THF

  • 1 M Hydrochloric acid (aq)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the dimethyl acetal in acetone or THF.

  • Add 1 M HCl (aq) dropwise while stirring at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the acid by the careful addition of saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the deprotected carbonyl compound by column chromatography if necessary.

Visualizations

G cluster_protection Hypothetical Carbonyl Protection Carbonyl R-C(=O)-R' ProtonatedCarbonyl R-C(=O+H)-R' Carbonyl->ProtonatedCarbonyl + H+ Intermediate1 R-C(OH)(OCH3)-R' ProtonatedCarbonyl->Intermediate1 + CH3OH (from MDMA transacetalization) Oxonium1 R-C(O+H2)(OCH3)-R' Intermediate1->Oxonium1 + H+ Carbocation R-C+(OCH3)-R' Oxonium1->Carbocation - H2O ProtectedCarbonyl R-C(OCH3)2-R' (Dimethyl Acetal) Carbocation->ProtectedCarbonyl + CH3OH MDMA CH3O-CH(OCH3)-COOCH3 (this compound) Catalyst H+

Caption: Hypothetical mechanism for carbonyl protection via transacetalization.

G cluster_acylation_deprotection Introduction of a Masked Aldehyde Amine R-NH2 AmideAcetal R-NH-C(=O)-CH(OCH3)2 (N-(2,2-dimethoxyacetyl) amine) Amine->AmideAcetal + MDMA MDMA CH3O-CH(OCH3)-COOCH3 (this compound) ProtonatedAcetal R-NH-C(=O)-CH(O+HCH3)(OCH3) AmideAcetal->ProtonatedAcetal + H+ HemiaminalEster R-NH-C(=O)-CH(OH)(OCH3) ProtonatedAcetal->HemiaminalEster + H2O - CH3OH Aldehyde R-NH-C(=O)-CHO (α-Amido Aldehyde) HemiaminalEster->Aldehyde - CH3OH Coupling Coupling Agent, Base Acid H3O+

Caption: Acylation of an amine and subsequent deprotection to an aldehyde.

G Start Starting Material with Carbonyl Group Protection Protection Protocol (e.g., Protocol 1 or 2) Start->Protection Protected Protected Intermediate Protection->Protected Reaction Desired Chemical Transformation Protected->Reaction Deprotection Deprotection Protocol (Protocol 3) Reaction->Deprotection Product Final Product with Regenerated Carbonyl Deprotection->Product

Caption: General experimental workflow for carbonyl protection and deprotection.

Application Notes and Protocols: Acylation of Cycloalkanone Enolates with Methyl Dimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of an α-keto ester moiety into cyclic ketone frameworks is a significant transformation in organic synthesis, providing access to valuable building blocks for pharmaceutical and agrochemical development. The resulting 1,3-dicarbonyl compounds are versatile precursors for a variety of heterocyclic systems and can be further manipulated to introduce diverse functionalities. This document details the reaction of methyl dimethoxyacetate with cycloalkanone enolates, a robust method for the synthesis of 2-carbomethoxy-2-methoxycycloalkanones. This compound serves as an effective acylating agent for pre-formed lithium enolates of cycloalkanones.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the enolate attacks the carbonyl group of this compound.

Reaction Principle and Mechanism

The core of this transformation lies in the generation of a regiochemically defined cycloalkanone enolate, which then acts as a nucleophile. The choice of base and reaction conditions is crucial for controlling the regioselectivity of enolate formation, particularly with unsymmetrical ketones. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base commonly used to generate the kinetic enolate at low temperatures.[2] This enolate then reacts with this compound in a C-acylation reaction. While O-acylation can be a competing pathway, C-acylation is generally favored with ketone enolates and appropriate acylating agents.[3][4]

The overall reaction can be summarized as follows:

  • Enolate Formation: A cycloalkanone is deprotonated at the α-carbon using a strong, non-nucleophilic base like LDA in an aprotic solvent (e.g., THF) at low temperature (-78 °C) to form the corresponding lithium enolate.

  • Acylation: The pre-formed enolate is then treated with this compound. The enolate attacks the electrophilic carbonyl carbon of the this compound.

  • Work-up: The reaction is quenched with an aqueous acid solution to neutralize the reaction mixture and protonate any remaining enolate, yielding the desired α-keto ester product.

Experimental Protocols

General Protocol for the Acylation of Cycloalkanone Enolates

This protocol provides a general procedure for the reaction of a cycloalkanone with this compound. Specific quantities for different cycloalkanones are provided in Table 1.

Materials:

  • Cycloalkanone (e.g., cyclopentanone, cyclohexanone, cycloheptanone)

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes

  • Low-temperature thermometer

  • Dry ice/acetone or cryocooler bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • LDA Preparation (in situ):

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction) and cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) to the cooled THF.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.

    • Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the cycloalkanone (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly add the ketone solution to the pre-formed LDA solution at -78 °C via a cannula or syringe.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Acylation:

    • Slowly add this compound (1.2 equivalents) to the enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl at -78 °C until the mixture is acidic.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water.

    • Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Data Presentation

The following table summarizes the reaction parameters and expected yields for the acylation of various cycloalkanones with this compound. Yields are estimated based on similar acylation reactions of ketone enolates.[3][5]

CycloalkanoneRing SizeMolar Ratio (Ketone:LDA:Acylating Agent)Reaction Time (h)Expected ProductEstimated Yield (%)
Cyclopentanone51 : 1.1 : 1.22Methyl 1-(dimethoxymethyl)-2-oxocyclopentane-1-carboxylate75-85
Cyclohexanone61 : 1.1 : 1.22-3Methyl 1-(dimethoxymethyl)-2-oxocyclohexane-1-carboxylate70-80
Cycloheptanone71 : 1.1 : 1.23Methyl 1-(dimethoxymethyl)-2-oxocycloheptane-1-carboxylate65-75
Cyclooctanone81 : 1.1 : 1.23Methyl 1-(dimethoxymethyl)-2-oxocyclooctane-1-carboxylate60-70

Visualizations

ReactionMechanism cluster_enolate Enolate Formation cluster_acylation Acylation Cycloalkanone Cycloalkanone Enolate Lithium Enolate Cycloalkanone->Enolate Deprotonation LDA LDA, THF, -78 °C MDMA This compound Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack Product α-Keto Ester Product Tetrahedral->Product Collapse & Loss of MeO⁻

Caption: General reaction mechanism for the acylation of a cycloalkanone enolate.

Workflow A Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78 °C) B Form Enolate (Add Cycloalkanone to LDA at -78 °C) A->B C Acylation Reaction (Add this compound at -78 °C) B->C D Aqueous Work-up (Quench with HCl, Extract with Organic Solvent) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, IR, MS) E->F

Caption: Experimental workflow for the synthesis of 2-carbomethoxy-2-methoxycycloalkanones.

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Diisopropylamine and tetrahydrofuran are flammable and harmful.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Dry ice/acetone baths are extremely cold and can cause severe burns upon contact.

Troubleshooting

  • Low Yield:

    • Ensure all glassware is thoroughly dried to prevent quenching of the LDA and enolate by moisture.

    • Use freshly distilled solvents and reagents.

    • Verify the concentration of the n-butyllithium solution by titration.

    • Ensure the temperature is strictly maintained at -78 °C during enolate formation and acylation.

  • Formation of Side Products (e.g., O-acylation):

    • Ensure the enolate is fully formed before the addition of the acylating agent.

    • The choice of counter-ion (lithium) and solvent (THF) generally favors C-acylation.

  • Incomplete Reaction:

    • Increase the reaction time.

    • Ensure efficient stirring throughout the reaction.

Applications in Drug Development

The α-keto ester products of this reaction are valuable intermediates in medicinal chemistry. The 1,3-dicarbonyl functionality allows for the construction of various heterocyclic scaffolds, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent in many biologically active molecules.[6] Furthermore, the ester and acetal (B89532) groups can be selectively manipulated to introduce additional complexity and functionality, enabling the synthesis of diverse compound libraries for drug discovery programs. The chemical versatility of α-keto acids and their esters allows for the synthesis of a wide range of value-added compounds, including natural product analogs, pharmaceuticals, and agrochemicals.[2]

References

Application Notes and Protocols: Grignard Reaction with Methyl Dimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. The reaction of a Grignard reagent (R-MgX) with an ester is a classic method for the synthesis of tertiary alcohols. Typically, two equivalents of the Grignard reagent add to the ester carbonyl, proceeding through a ketone intermediate, which is more reactive than the starting ester.[1][2][3][4] This document provides a detailed experimental procedure for the reaction of a Grignard reagent, using phenylmagnesium bromide as a representative example, with methyl dimethoxyacetate. The protocol outlines the synthesis of the Grignard reagent, its reaction with the ester, and the subsequent work-up and purification steps. A critical aspect of this specific reaction is the presence of the acetal (B89532) functional group in this compound. Acetals are generally stable under the basic conditions of a Grignard reaction, making them effective protecting groups for aldehydes and ketones. This stability allows for the selective reaction at the ester functionality.

Data Presentation

The following table summarizes the representative quantitative data for the Grignard reaction between phenylmagnesium bromide and this compound to synthesize 2,2-dimethoxy-1,1-diphenylethanol.

Table 1: Summary of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount Used
Bromobenzene (B47551)C₆H₅Br157.0122.02.23.45 g (2.32 mL)
Magnesium TurningsMg24.3124.72.470.60 g
This compoundC₅H₁₀O₄134.1310.01.01.34 g (1.22 mL)
Product: 2,2-Dimethoxy-1,1-diphenylethanolC₁₆H₁₈O₃258.3110.0 (Theor.)1.0 (Theor.)2.58 g (Theoretical)

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, flammable, and moisture-sensitive.[5][6] All procedures must be carried out in a well-ventilated fume hood. Anhydrous solvents are essential, and all glassware must be rigorously dried to prevent the quenching of the Grignard reagent.[2] Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings (0.60 g, 24.7 mmol)

  • Bromobenzene (3.45 g, 2.32 mL, 22.0 mmol)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (40-50 mL)

  • Iodine (a single small crystal)

Equipment:

  • Three-necked round-bottom flask (100 mL), flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Nitrogen or argon gas inlet and bubbler

Procedure:

  • Glassware Preparation: Ensure all glassware is completely dry by placing it in an oven at >100°C for several hours or by flame-drying under a stream of inert gas. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reaction Setup: Place the magnesium turnings and a magnetic stir bar in the three-necked flask. Add a single crystal of iodine to activate the magnesium surface.[7]

  • Initiation of Reaction: In the dropping funnel, prepare a solution of bromobenzene in 15-20 mL of anhydrous diethyl ether. Add a small portion (about 10%) of the bromobenzene solution to the magnesium turnings.

  • The reaction is typically initiated by gentle warming with a heat gun or the palm of the hand. Signs of reaction include the disappearance of the iodine color, the formation of a cloudy/grayish solution, and spontaneous refluxing of the ether.[8]

  • Addition of Bromobenzene: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion of Grignard Formation: After the addition is complete, if the reflux subsides, gently heat the mixture using a heating mantle or water bath to maintain a steady reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final Grignard reagent should appear as a cloudy, grayish-brown solution.

  • Cool the freshly prepared Grignard reagent to room temperature before proceeding to the next step.

Protocol 2: Reaction of Phenylmagnesium Bromide with this compound

Materials:

  • Phenylmagnesium bromide solution (from Protocol 1)

  • This compound (1.34 g, 1.22 mL, 10.0 mmol)

  • Anhydrous diethyl ether or THF (15-20 mL)

Equipment:

  • Ice-water bath

  • Syringe or dropping funnel

Procedure:

  • Preparation of Ester Solution: Dissolve this compound in 15-20 mL of anhydrous diethyl ether in a separate dry flask.

  • Cooling: Cool the flask containing the phenylmagnesium bromide solution to 0°C using an ice-water bath.

  • Addition of Ester: Add the this compound solution dropwise to the stirred Grignard reagent at 0°C. The addition should be slow to control the exothermic reaction.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • A gelatinous precipitate of the magnesium alkoxide salt may form during the reaction.

Protocol 3: Work-up and Purification

Materials:

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute hydrochloric acid (e.g., 1 M HCl)

  • Diethyl ether or ethyl acetate (B1210297) (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexane (B92381) and ethyl acetate (for chromatography)

Equipment:

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Quenching: Cool the reaction mixture in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution (approx. 30-40 mL) to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide. Dilute HCl can also be used, but care must be taken with acid-sensitive products.

  • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether or ethyl acetate if needed to dissolve all the organic material. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic extracts. If an acid quench was used, wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water, and then brine. If an NH₄Cl quench was used, wash with water and then brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure tertiary alcohol, 2,2-dimethoxy-1,1-diphenylethanol.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Grignard_Reaction_Workflow cluster_prep Protocol 1: Grignard Reagent Preparation cluster_reaction Protocol 2: Reaction with Ester cluster_workup Protocol 3: Work-up & Purification prep_start Start: Dry Glassware mg_prep Add Mg turnings & Iodine crystal prep_start->mg_prep bromo_sol Prepare Bromobenzene in Anhydrous Ether mg_prep->bromo_sol initiate Initiate reaction (gentle warming) bromo_sol->initiate addition Dropwise addition of Bromobenzene solution initiate->addition reflux Reflux for 30-60 min addition->reflux cool_grignard Cool to Room Temperature reflux->cool_grignard cool_reaction Cool Grignard to 0°C cool_grignard->cool_reaction ester_sol Prepare this compound in Anhydrous Ether add_ester Dropwise addition of Ester solution ester_sol->add_ester cool_reaction->add_ester react_rt Stir at Room Temperature (1-2h) add_ester->react_rt quench Quench with sat. aq. NH4Cl at 0°C react_rt->quench extract Extract with Ether/EtOAc quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product: 2,2-dimethoxy-1,1-diphenylethanol purify->product

Caption: Experimental workflow for the Grignard reaction with this compound.

Reaction_Mechanism Ester This compound Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 + Grignard1 Grignard1 Ph-MgBr (1st eq.) Grignard2 Ph-MgBr (2nd eq.) Ketone Intermediate Ketone (more reactive) Tetrahedral1->Ketone Collapse & - MeOMgBr Alkoxide Tertiary Alkoxide Ketone->Alkoxide + Grignard2 Product Tertiary Alcohol Product Alkoxide->Product + Workup Workup Acidic Workup (H3O+)

References

Troubleshooting & Optimization

"troubleshooting low yield in methyl dimethoxyacetate reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl dimethoxyacetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues that can lead to low yields and to offer practical advice for optimizing reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My esterification reaction of dimethoxyacetic acid with methanol (B129727) is resulting in a low yield. What are the common causes?

A1: Low yields in the Fischer esterification of dimethoxyacetic acid are frequently due to the reversible nature of the reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, hydrolyzing the ester.[1][2] Other contributing factors can include:

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion.

  • Suboptimal Reaction Temperature: The temperature may be too low for an efficient reaction rate.

  • Insufficient Catalyst: The amount or activity of the acid catalyst may be inadequate.

  • Loss of Product During Workup: Significant amounts of the product may be lost during extraction and purification steps.

  • Moisture Contamination: The presence of water in the reactants or glassware can inhibit the reaction.[3][4]

Q2: I am synthesizing this compound via the carbonylation of dimethoxymethane (B151124) (DMM) and experiencing low selectivity. How can I improve this?

A2: A key factor influencing the selectivity of DMM carbonylation is the presence of water in the starting material. It has been shown that extracting water from the DMM reactant can significantly increase the selectivity for methyl methoxyacetate (B1198184).[5] For example, one study demonstrated an increase in selectivity from 50.66% to 68.83% after water extraction.[5]

Q3: What are potential side reactions that could be lowering the yield of my this compound synthesis?

A3: Depending on the synthetic route, several side reactions can occur:

  • For Esterification Reactions: Under strong acidic conditions and at elevated temperatures, ether cleavage of the methoxy (B1213986) groups could potentially occur.[1]

  • Hydrolysis: As the reverse of esterification, hydrolysis of the product back to dimethoxyacetic acid and methanol is a primary cause of low yield, especially if water is not effectively removed.[6]

Q4: During the workup and purification of this compound, I'm facing difficulties. What are some common issues?

A4: Common purification challenges include:

  • Emulsion Formation: During aqueous extraction, emulsions can form, making phase separation difficult. The addition of a saturated brine solution can help to break these emulsions.[1]

  • Product Contamination: The final product may be contaminated with unreacted starting materials or residual solvents.[2][7] Careful neutralization and thorough washing of the organic layer are crucial.

  • Thermal Decomposition: If distillation is performed at too high a temperature, the product may decompose. Vacuum distillation is recommended to lower the boiling point and minimize the risk of thermal degradation.[7]

Q5: How can I effectively monitor the progress of my esterification reaction?

A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (dimethoxyacetic acid) on a TLC plate, you can visualize the disappearance of the reactant and the appearance of the new, less polar product spot.[2][4] Gas chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.

Data Presentation

The yield of methyl methoxyacetate is highly dependent on the synthetic methodology and reaction conditions. Below is a summary of reported yields for various processes.

Synthesis MethodKey ReactantsCatalyst/ReagentTemperaturePressureYield (%)Selectivity (%)Reference
OxycarbonylationMethanol, Carbon MonoxideCoF₃, HF/BF₃20°C1000 psi CO53%-[8]
OxycarbonylationMethanol, Carbon MonoxideCoF₂, H₂O₂, HF, BF₃20°C1100 psi CO16%-[8]
OxycarbonylationMethanol, Carbon MonoxideMnF₃, H₂O₂, HF, BF₃20°C1100 psi CO10%-[8]
OxycarbonylationMethanol, Carbon MonoxideCu₂O, H₂O₂, HF, BF₃20°C1100 psi CO8%-[8]
DMM CarbonylationDimethoxymethane, COSulfonic acid resin120°C6.0 MPa>99% (conversion)50.66%[5]
DMM Carbonylation (water extracted)Dimethoxymethane, COSulfonic acid resin120°C6.0 MPa>99% (conversion)68.83%[5]
EsterificationMethoxyacetic acid, MethanolSolid supported catalyst G2, InCl₃, Sc(OTf)₃70°C-98.1%-[9]
From MethylalMethylal, Formic AcidNot specifiedLow T & P->86%>90%[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification of Dimethoxyacetic Acid

This protocol describes a general procedure for the acid-catalyzed esterification of dimethoxyacetic acid with methanol.

Materials:

  • Dimethoxyacetic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethoxyacetic acid (1.0 equivalent) in an excess of anhydrous methanol (5-10 equivalents). Methanol also serves as the solvent.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C for methanol) and maintain for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

G Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reaction Check Reaction Parameters start->check_reaction temp Temperature Too Low? check_reaction->temp Yes time Reaction Time Too Short? check_reaction->time No check_workup Review Workup & Purification extraction Emulsion or Poor Extraction? check_workup->extraction Yes neutralization Incomplete Neutralization? check_workup->neutralization No check_purity Analyze Product Purity impurities Starting Material or Byproducts Present? check_purity->impurities Yes increase_temp Increase Temperature/Reflux temp->increase_temp catalyst Catalyst Inactive/Insufficient? time->catalyst No increase_time Increase Reaction Time (Monitor by TLC) time->increase_time Yes water Water Present? catalyst->water No add_catalyst Use Fresh/More Catalyst catalyst->add_catalyst Yes water->check_workup No remove_water Use Anhydrous Reagents/Glassware, Add Drying Agent water->remove_water Yes use_brine Use Brine to Break Emulsions extraction->use_brine distillation Decomposition During Distillation? neutralization->distillation No ensure_neutral Ensure Complete Neutralization (Test pH) neutralization->ensure_neutral Yes distillation->check_purity No vacuum_distill Use Vacuum Distillation distillation->vacuum_distill Yes repurify Re-purify (Column Chromatography/Distillation) impurities->repurify

Caption: Troubleshooting workflow for low yield in this compound synthesis.

G Synthesis of this compound via Fischer Esterification cluster_reactants Reactants cluster_products Products cluster_equilibrium Equilibrium dma Dimethoxyacetic Acid (CH3O)2CHCOOH reaction Reflux (Heat) dma->reaction meoh Methanol CH3OH meoh->reaction catalyst H+ (e.g., H2SO4) catalyst->reaction mda This compound (CH3O)2CHCOOCH3 reaction->mda water Water H2O reaction->water mda_hydrolysis Hydrolysis (Reverse Reaction) mda->mda_hydrolysis water->mda_hydrolysis mda_hydrolysis->dma mda_hydrolysis->meoh

Caption: Reaction pathway for Fischer esterification of dimethoxyacetic acid.

References

"hydrolysis of methyl dimethoxyacetate during aqueous workup"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Dimethoxyacetate

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, focusing specifically on challenges related to its hydrolysis during aqueous workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (CAS 89-91-8) is an organic ester with the molecular formula C₅H₁₀O₄.[1][2] It is a colorless to pale yellow liquid with a mild, fruity odor.[1][3] It is moderately soluble in water and miscible with common organic solvents like ethanol, acetone, and diethyl ether.[3]

Q2: How stable is this compound?

While generally stable under normal, anhydrous conditions, this compound is susceptible to hydrolysis.[1][3][4] The molecule contains two functional groups that can be hydrolyzed: an acetal (B89532) and a methyl ester.

  • Acetal Group: The dimethyl acetal is highly sensitive to acid. In the presence of aqueous acid, it will hydrolyze to a ketone. Acetals are, however, stable under basic and neutral conditions.[5][6][7]

  • Ester Group: The methyl ester is stable to acidic conditions but can be hydrolyzed to a carboxylate salt under basic conditions (saponification), typically using reagents like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH).[8][9]

Q3: What are the products of this compound hydrolysis?

Hydrolysis of the acetal group in the presence of aqueous acid yields methyl glyoxylate (B1226380) and two equivalents of methanol. Hydrolysis of the ester group under basic conditions, followed by acidic workup, yields dimethoxyacetic acid and methanol.[1] If both groups are hydrolyzed, the final products would be glyoxylic acid and methanol.

Q4: How can I monitor the hydrolysis of this compound during my experiment?

Reaction progress and potential hydrolysis can be monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (¹H NMR), or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12] The disappearance of the starting material's signal and the appearance of new signals corresponding to the hydrolysis products would indicate decomposition.

Troubleshooting Guide: Hydrolysis During Aqueous Workup

Q5: I seem to be losing my compound or getting a poor yield after aqueous workup. What could be the cause?

Low recovery of this compound or its desired reaction product after an aqueous workup is often due to unintentional hydrolysis of the acetal functional group.

  • Acidic Conditions: The most common cause is the presence of acid in the aqueous phase. Acetals are readily deprotected (hydrolyzed) by acid.[5][6] Even mildy acidic conditions (e.g., quenching with saturated ammonium (B1175870) chloride, which is slightly acidic) can initiate this process.

  • Product Solubility: If the ester has been intentionally hydrolyzed to dimethoxyacetic acid, the product itself is highly soluble in water.[8] Standard extraction procedures with common organic solvents may not be efficient, leaving your product in the aqueous layer.

Q6: My reaction was performed under basic conditions, but I still suspect hydrolysis. How is this possible?

While the acetal is stable to base, the subsequent workup steps can introduce acid. If you quench your basic reaction mixture with an acidic solution (e.g., 1N HCl) to neutralize the base, you create the ideal conditions for rapid acetal hydrolysis.[8]

Q7: How can I prevent acetal hydrolysis during an aqueous workup?

The key is to maintain neutral or slightly basic conditions throughout the workup and extraction process.

  • Neutral Quench: Quench the reaction with a neutral solution like water or a saturated sodium chloride (brine) solution.

  • Basic Wash: Use a mildly basic wash, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any trace acids and ensure the aqueous layer remains non-acidic.

  • Temperature Control: Perform washes and extractions at low temperatures (e.g., in an ice bath) to slow down the rate of any potential hydrolysis.[8]

Q8: I am trying to isolate dimethoxyacetic acid after saponification and my extractions are inefficient. What should I do?

The high water solubility of dimethoxyacetic acid makes extraction challenging.[8]

  • Salting Out: Saturate the aqueous layer with a salt, such as sodium chloride (NaCl), before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of the organic product, driving it into the organic layer.[8]

  • pH Adjustment: Carefully acidify the aqueous layer to a pH of approximately 3.0-3.5. Over-acidifying to a very low pH (1-2) with strong acid can promote unwanted side reactions or decomposition.[8]

  • Solvent Choice: Use a more polar extraction solvent or a solvent mixture. For highly polar products, a mixture like 3:1 chloroform/isopropanol can be effective.[13]

  • Continuous Extraction: For very water-soluble products, continuous liquid-liquid extraction may be necessary for efficient recovery.

Data Summary

The stability of this compound's functional groups is highly dependent on the pH of the aqueous environment.

Functional GroupConditions for StabilityConditions Leading to HydrolysisPrimary Hydrolysis Products
Dimethyl Acetal Neutral or Basic (pH > 7)Acidic (pH < 7)Methyl glyoxylate + Methanol
Methyl Ester Neutral or Acidic (pH < 7)Basic (pH > 7) followed by acidificationDimethoxyacetic acid + Methanol

Experimental Protocols

Protocol 1: General Aqueous Workup to Minimize Acetal Hydrolysis

This protocol is designed for reactions where the acetal group must be preserved.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice bath.

  • Quenching: Slowly add cold, deionized water or a saturated NaHCO₃ solution to quench any reactive reagents. Avoid acidic quenching agents like NH₄Cl or dilute acids.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) three times.[14][15]

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated NaHCO₃ solution (to remove any residual acid).

    • Saturated NaCl (brine) solution (to remove excess water).

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Saponification and Workup for Dimethoxyacetic Acid

This protocol details the hydrolysis of the methyl ester and subsequent isolation of the carboxylic acid product, taking care to minimize acetal cleavage.[8]

  • Saponification: Dissolve this compound (1.0 equiv) in a mixture of THF/water (e.g., 9:1 v/v). Add LiOH·H₂O (1.1 equiv) and stir at room temperature until TLC or LCMS indicates complete consumption of the starting material (typically overnight).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Aqueous Dissolution: Dissolve the remaining residue in a minimum amount of cold deionized water.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add cold 2N HCl dropwise while stirring until the pH of the solution is ~3.0-3.7. This step is exothermic and requires careful temperature control.[8]

  • Extraction: Transfer the acidified solution to a separatory funnel. Saturate the aqueous phase with solid NaCl. Extract the dimethoxyacetic acid with diethyl ether (3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Visualizations

Hydrolysis_Mechanism Acid-Catalyzed Acetal Hydrolysis Mechanism Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal Oxonium Oxonium Ion + CH3OH ProtonatedAcetal->Oxonium - CH3OH Hemiacetal Hemiacetal Intermediate Oxonium->Hemiacetal ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ ProtonatedKetone Protonated Ketone + CH3OH ProtonatedHemiacetal->ProtonatedKetone Product Methyl Glyoxylate ProtonatedKetone->Product - H+

Caption: Mechanism of acid-catalyzed hydrolysis of the acetal group.

Workup_Workflow Recommended Aqueous Workup Workflow Start Reaction Mixture Cool Cool to 0 °C Start->Cool Quench Quench with cold sat. NaHCO3 or H2O Cool->Quench Extract Extract with Organic Solvent (3x) Quench->Extract Combine Combine Organic Layers Extract->Combine Wash_Base Wash with sat. NaHCO3 Combine->Wash_Base Wash_Brine Wash with sat. NaCl (Brine) Wash_Base->Wash_Brine Dry Dry over Na2SO4 or MgSO4 Wash_Brine->Dry Concentrate Filter and Concentrate Dry->Concentrate End Pure Product Concentrate->End

Caption: Workflow to prevent acetal hydrolysis during aqueous workup.

Troubleshooting_Flowchart Troubleshooting Flowchart: Low Yield After Workup Start Problem: Low Product Yield CheckAcetal Is acetal group intact in product? Start->CheckAcetal CheckAcid Was an acidic solution used in workup? CheckAcetal->CheckAcid No CheckSolubility Is the desired product highly polar/water-soluble? CheckAcetal->CheckSolubility Yes CheckAcid->CheckSolubility No Sol_Hydrolysis Solution: Acetal hydrolyzed. Use basic/neutral workup. CheckAcid->Sol_Hydrolysis Yes Sol_Solubility Solution: Product is in aqueous layer. 'Salt out' and re-extract. CheckSolubility->Sol_Solubility Yes Sol_Other Investigate other causes: - Incomplete reaction - Mechanical loss CheckSolubility->Sol_Other No

Caption: Troubleshooting logic for low product yield after workup.

References

"purification of methyl dimethoxyacetate from reaction byproducts"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methyl dimethoxyacetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound from reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Purity of this compound After Distillation

Q: My final product purity after fractional distillation is below 95%, and I'm seeing multiple peaks in my GC-MS analysis. What could be the cause?

A: Low purity after distillation is often due to the presence of close-boiling impurities or the formation of azeotropes. Common culprits include:

  • Unreacted Starting Materials: Residual methanol, methyl glyoxylate (B1226380), or trimethyl orthoformate can co-distill with the product.

  • Side-Reaction Byproducts: Byproducts such as methoxymethanol, 1,1-dimethoxymethane, and methyl formate (B1220265) can have boiling points close to this compound, making separation by simple distillation difficult.[1][2]

  • Inefficient Fractionation: The distillation column may not have enough theoretical plates to separate the components effectively.

Troubleshooting Steps:

  • Improve Fractionation: Use a longer packed distillation column (e.g., Vigreux or Raschig rings) to increase the number of theoretical plates.

  • Optimize Distillation Parameters: Conduct the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences between the product and impurities. The boiling point of this compound is 67 °C at 18 mmHg.[3]

  • Pre-distillation Wash: Consider a pre-distillation workup with a mild basic wash (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by drying of the organic phase.

  • Azeotropic Distillation: If an azeotrope is suspected, the addition of an entrainer that forms a new, more easily separated azeotrope with the impurity could be explored.

Issue 2: Product Loss During Extraction

Q: I am losing a significant amount of my this compound during liquid-liquid extraction. How can I improve my yield?

A: Product loss during extraction can be attributed to several factors:

  • Incorrect Solvent Choice: The organic solvent used may not have a high enough partition coefficient for this compound.

  • Insufficient Extractions: A single extraction may not be sufficient to recover all of the product from the aqueous layer.

  • Emulsion Formation: The formation of a stable emulsion at the interface between the aqueous and organic layers can trap the product.

Troubleshooting Steps:

  • Solvent Selection: Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting this compound. Other solvents like dichloromethane (B109758) or diethyl ether can also be considered.

  • Multiple Extractions: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of the organic solvent. This is generally more efficient than a single extraction with a large volume.

  • Break Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling. In persistent cases, filtering the mixture through a pad of celite may be effective.

  • pH Adjustment: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to minimize the solubility of this compound in the aqueous phase.

Issue 3: Tailing or Broad Peaks in Column Chromatography

Q: When I try to purify this compound using flash column chromatography, I get significant tailing of my product peak. What is causing this?

A: Peak tailing in column chromatography is often a sign of undesirable interactions between the analyte and the stationary phase.

  • Acidic Silica (B1680970) Gel: Standard silica gel is slightly acidic and can interact with the acetal (B89532) and ester functional groups of this compound, leading to tailing.

  • Improper Solvent System: The polarity of the eluent may not be optimized for the separation, causing poor migration and peak shape.

  • Column Overloading: Applying too much crude product to the column can lead to broad, tailing peaks.

Troubleshooting Steps:

  • Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (B128534) in the eluent to neutralize acidic sites.

  • Optimize Mobile Phase: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation (Rf value of the product around 0.3-0.4). A common starting point is a mixture of hexane (B92381) and ethyl acetate.

  • Proper Loading: Ensure the crude material is loaded onto the column in a concentrated band using a minimal amount of solvent.

  • Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my crude this compound reaction mixture?

A1: The byproducts will depend on the specific synthetic route used. However, some common impurities include:

  • From synthesis using methyl glyoxylate and methanol/trimethyl orthoformate: Unreacted methyl glyoxylate, methanol, trimethyl orthoformate, and potentially small amounts of methyl formate from the decomposition of the orthoformate.

  • From oxidation of methyl glycolate (B3277807): Besides unreacted starting material, you may find byproducts like methoxymethanol, 1,1-dimethoxymethane, and methyl formate.[1][2]

  • General: Residual acid or base catalysts used in the reaction.

Q2: What is the most effective method for purifying this compound to high purity (>99%)?

A2: Fractional distillation under reduced pressure is a highly effective method for achieving high purity. Purity levels of up to 99.18% have been reported using this technique.[4] For thermally sensitive impurities or very close-boiling byproducts, flash column chromatography can provide excellent separation.

Q3: How can I analyze the purity of my this compound sample?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for assessing the purity of this compound and identifying any impurities present.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to confirm the structure and purity of the final product.

Q4: Is this compound stable to acidic or basic conditions during workup?

A4: this compound is an acetal and an ester, making it susceptible to hydrolysis under both acidic and basic conditions, although it is more sensitive to acid.[6] Therefore, it is recommended to use mild acidic or basic washes during the workup and to minimize contact time. Neutralization should be carried out carefully, and the product should be promptly extracted and dried.

Data Presentation

The following tables summarize quantitative data for the purification of this compound.

Table 1: Purity and Yield of this compound with Different Purification Methods

Purification MethodPurity Achieved (%)Typical Yield (%)Reference
Fractional Distillation> 9980-95[4]
Flash Column Chromatography> 9870-90General Lab Practice
Liquid-Liquid Extraction90-95 (as a work-up step)> 95 (recovery)General Lab Practice

Table 2: Common Impurities and Their Boiling Points

CompoundBoiling Point (°C)Notes
This compound 163-164 (atm), 67 (18 mmHg) Product [3]
Methanol64.7Starting Material
Methyl Glyoxylate~98Starting Material
Trimethyl Orthoformate101-102Starting Material/Reagent
Methyl Formate31.8Potential Byproduct
1,1-Dimethoxymethane42Potential Byproduct
Methoxymethanol~95Potential Byproduct

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux column (or other packed column), a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Transfer the crude this compound to the distillation flask. Add a few boiling chips.

  • Distillation:

    • Begin to slowly reduce the pressure in the system to approximately 18-20 mmHg.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at a stable temperature of approximately 67 °C.[3]

    • Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill over.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Flash Column Chromatography of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the product.

    • Monitor the elution of the product using thin-layer chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated product by GC-MS and NMR.

Mandatory Visualizations

Purification_Workflow crude Crude Methyl Dimethoxyacetate workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup Remove acidic impurities drying Drying (e.g., MgSO4) workup->drying Remove water distillation Fractional Distillation drying->distillation Primary Purification chromatography Flash Column Chromatography drying->chromatography Alternative/Further Purification pure_product Pure Methyl Dimethoxyacetate (>99%) distillation->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Distillation start Low Purity after Distillation q1 Are there close-boiling impurities? start->q1 a1_yes Increase column efficiency (longer packed column) q1->a1_yes Yes q2 Is the distillation pressure optimal? q1->q2 No a1_no Check for azeotrope formation a2_yes Consider alternative purification (chromatography) q2->a2_yes Yes a2_no Adjust vacuum to maximize boiling point differences q2->a2_no No

References

Technical Support Center: Acylation Reactions with Methyl Dimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of methyl dimethoxyacetate in acylation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during acylation reactions using this compound, offering potential causes and solutions to help you optimize your experiments.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be hydrolyzed or deactivated.[1]- Use a fresh, unopened container of the Lewis acid. - Ensure all glassware is rigorously dried to prevent moisture contamination. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Deactivated Substrate: The aromatic substrate may be too deactivated for the reaction to proceed efficiently.- Friedel-Crafts acylation is generally unsuccessful with strongly deactivated rings (e.g., nitrobenzene). - Consider using a more reactive derivative of your substrate if possible.
3. Insufficient Reaction Temperature or Time: The reaction may not have reached completion.- Monitor the reaction progress using TLC or GC. - Gradually increase the reaction temperature, being mindful of potential side reactions. - Extend the reaction time.
4. Stoichiometry Issues: Incorrect molar ratios of reactants or catalyst can hinder the reaction.[2]- A stoichiometric amount or even an excess of the Lewis acid catalyst is often required as it complexes with the product ketone.[2][3] - Ensure accurate measurement of all reagents.
Formation of Multiple Products/Byproducts 1. Polysubstitution: The activated aromatic product can undergo a second acylation.- Use a stoichiometric amount of the acylating agent. - The acylated product is generally deactivated, which minimizes polysubstitution in Friedel-Crafts acylation.[3] However, if the initial substrate is highly activating, this can still be an issue.
2. Rearrangement of Acylium Ion: While less common than in Friedel-Crafts alkylation, rearrangements can occur under certain conditions.[4]- This is generally not a major issue with acylation.[4] The acylium ion is resonance-stabilized.
3. Hydrolysis of the Acetal: The dimethoxyacetal group is sensitive to acid and can be hydrolyzed.[5]- Maintain anhydrous reaction conditions. - During workup, minimize contact with strong aqueous acid, especially at elevated temperatures.[5]
4. Self-Condensation/Polymerization: this compound or the product may undergo side reactions.[6]- Control the reaction temperature. - Consider adding the acylating agent slowly to the reaction mixture.
Difficult Product Purification 1. Complex Mixture of Products: The presence of multiple byproducts can complicate purification.- Refer to the "Formation of Multiple Products/Byproducts" section to minimize their formation. - Employ appropriate chromatographic techniques (e.g., column chromatography, preparative TLC) for separation.
2. Product Complexed with Lewis Acid: The ketone product forms a stable complex with the Lewis acid.[2][3]- The workup procedure must effectively break this complex, typically by quenching with ice/water or dilute acid.
3. Product Solubility Issues: The desired product may have unexpected solubility properties.- During aqueous workup, if the product is suspected to have some water solubility, saturate the aqueous layer with a salt like NaCl before extraction.[5]

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions about acylation reactions with this compound.

Q1: What are the primary advantages of using this compound as an acylating agent in Friedel-Crafts reactions?

A1: this compound is a useful reagent for introducing a protected aldehyde functionality onto an aromatic ring. The resulting aryl dimethoxyacetyl compound can be readily hydrolyzed to the corresponding aryl glyoxal, a valuable synthetic intermediate. It serves as a precursor for synthesizing aryl methyl ketones and various heterocyclic compounds.[7][8]

Q2: What is the mechanism of the Friedel-Crafts acylation using this compound?

A2: The reaction proceeds via electrophilic aromatic substitution. The Lewis acid catalyst, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen or one of the methoxy (B1213986) groups of this compound, leading to the formation of a resonance-stabilized acylium ion. This electrophilic acylium ion is then attacked by the electron-rich aromatic ring, followed by the loss of a proton to restore aromaticity and yield the acylated product.[2][3]

Q3: Can I use other Lewis acids besides aluminum chloride?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used.[9] The choice of Lewis acid can influence the reactivity and selectivity of the reaction, and optimization may be required for your specific substrate.[1]

Q4: Are there any functional groups that are incompatible with Friedel-Crafts acylation conditions?

A4: Yes, certain functional groups are not compatible with the strong Lewis acids used in Friedel-Crafts acylation. These include amines and alcohols, which can react with the Lewis acid. Highly deactivated aromatic rings, such as those bearing nitro or cyano groups, are also generally unreactive.

Q5: How can I monitor the progress of my acylation reaction?

A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the reaction mixture to the starting materials, you can observe the consumption of the reactants and the formation of the product.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of an Aromatic Compound with this compound

Materials:

  • Aromatic substrate

  • This compound[10][11]

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Ice

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Addition funnel

  • Separatory funnel

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer under an inert atmosphere.

  • To the flask, add the aromatic substrate and anhydrous dichloromethane.

  • Cool the mixture in an ice bath to 0 °C.

  • Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution. Note: This can be exothermic.

  • Allow the mixture to stir at 0 °C for 15-30 minutes.

  • In a separate, dry addition funnel, prepare a solution of this compound in anhydrous dichloromethane.

  • Add the this compound solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature, and continue stirring until the reaction is complete (monitor by TLC or GC).

  • Once the reaction is complete, carefully quench the reaction by pouring it slowly over a mixture of crushed ice and dilute hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Acylation_Pathway cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution MDMA This compound Complex MDMA-Lewis Acid Complex MDMA->Complex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Complex AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon Loss of MeO-Lewis Acid SigmaComplex Sigma Complex (Carbocation Intermediate) AcyliumIon->SigmaComplex Arene Aromatic Ring (Nucleophile) Arene->SigmaComplex + Acylium Ion Product Acylated Product SigmaComplex->Product - H+

Caption: Main pathway of Friedel-Crafts acylation.

Side_Reactions cluster_main Main Reaction cluster_sides Potential Side Reactions Start This compound + Aromatic Substrate DesiredProduct Desired Acylated Product Start->DesiredProduct Lewis Acid Hydrolysis Hydrolysis of Acetal (Glyoxal Product) Start->Hydrolysis Trace H2O / Acid SelfCondensation Self-Condensation/ Polymerization Start->SelfCondensation High Temperature Polysubstitution Polysubstitution DesiredProduct->Polysubstitution Excess Acylating Agent

Caption: Overview of potential side reactions.

Troubleshooting_Workflow Start Low Product Yield? CheckCatalyst Is the Lewis Acid fresh and handled under anhydrous conditions? Start->CheckCatalyst Yes CheckSubstrate Is the aromatic substrate activated or neutral? CheckCatalyst->CheckSubstrate Yes SolutionCatalyst Use fresh catalyst and ensure anhydrous setup. CheckCatalyst->SolutionCatalyst No CheckConditions Optimize reaction time and temperature? CheckSubstrate->CheckConditions Yes SolutionSubstrate Consider a more activated substrate. CheckSubstrate->SolutionSubstrate No SolutionConditions Monitor reaction by TLC/GC and adjust conditions. CheckConditions->SolutionConditions Yes Success Improved Yield SolutionCatalyst->Success SolutionSubstrate->Success SolutionConditions->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimizing Methyl Dimethoxyacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl dimethoxyacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The primary methods for synthesizing this compound include:

  • Carbonylation of Dimethoxymethane (DMM): This industrial method involves the reaction of DMM with carbon monoxide in the presence of a catalyst.[1]

  • Esterification of Methoxyacetic Acid: Methoxyacetic acid is reacted with methanol (B129727) in the presence of an acid catalyst to form the ester.[2]

  • From Chloroacetic Acid: Chloroacetic acid can be reacted with sodium methoxide (B1231860) to produce methoxyacetic acid, which is then esterified with methanol.[2]

  • Oxidation of Ethylene (B1197577) Glycol Monomethyl Ether: This method involves the oxidation of ethylene glycol monomethyl ether to methoxyacetic acid, followed by esterification.[2]

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of around 97%.[3]

Q3: What are the key physical properties of this compound?

A3: Key physical properties include:

  • Boiling Point: 67 °C at 18 mmHg.[3]

  • Density: 1.096 g/mL at 25 °C.[3]

  • Refractive Index: n20/D 1.405.[3]

Q4: What are the primary applications of this compound?

A4: this compound is a versatile reagent used as an acylating agent, a precursor for lithium enolates in reactions like the Claisen acylation, and in the synthesis of complex molecules such as spirocyclic systems.[4]

Troubleshooting Guides

Problem 1: Low Yield in Carbonylation of Dimethoxymethane (DMM)

Q: My reaction yield for the carbonylation of DMM to this compound is consistently low. What are the potential causes and how can I optimize the reaction?

A: Low yields in DMM carbonylation can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential CauseRecommended Troubleshooting Steps
Catalyst Inactivity - Catalyst Choice: Ensure you are using an appropriate catalyst. Sulfonic acid resins have shown high activity and reusability.[1] - Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. Optimize the catalyst concentration. - Catalyst Deactivation: If reusing the catalyst, ensure it has been properly regenerated and handled to prevent loss of activity.
Suboptimal Reaction Conditions - Temperature: The reaction temperature is a critical parameter. For DMM carbonylation using a sulfonic acid resin catalyst, a temperature of around 393 K (120 °C) has been reported to be effective.[1] - Pressure: The carbon monoxide pressure influences the reaction rate. A pressure of 6.0 MPa has been used successfully.[1] - Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress over time to determine the optimal duration.
Presence of Water - Reactant Purity: Water in the DMM reactant can significantly decrease the selectivity towards this compound. Using anhydrous DMM is crucial for maximizing yield.[1]
Improper Reactant Ratio - CO to DMM Ratio: The molar ratio of carbon monoxide to DMM should be optimized. A ratio of 1.97/1 has been shown to be effective.[1]

Experimental Workflow for Optimization:

G Troubleshooting Low Yield in DMM Carbonylation start Low Yield Observed catalyst Check Catalyst Activity - Fresh vs. Used - Proper Loading start->catalyst conditions Verify Reaction Conditions - Temperature - Pressure - Time start->conditions reactants Analyze Reactants - Water Content in DMM - CO:DMM Ratio start->reactants optimize_catalyst Optimize Catalyst System - Screen Catalysts - Vary Loading catalyst->optimize_catalyst Inactive? optimize_conditions Systematically Vary - Temperature Gradient - Pressure Study conditions->optimize_conditions Suboptimal? dry_dmm Use Anhydrous DMM reactants->dry_dmm Water Present? adjust_ratio Adjust CO:DMM Molar Ratio reactants->adjust_ratio Ratio Off? purification Review Purification Method - Distillation Parameters end Improved Yield optimize_catalyst->end optimize_conditions->end dry_dmm->end adjust_ratio->end G Purification Workflow for this compound start Crude Reaction Mixture filtration Filter to Remove Solid Catalyst start->filtration distillation Fractional Distillation under Reduced Pressure filtration->distillation analysis Analyze Fractions by GC/NMR distillation->analysis analysis->distillation Impure Fractions pooling Combine Pure Fractions analysis->pooling Purity > 99% final_product Pure this compound pooling->final_product

References

"preventing decomposition of methyl dimethoxyacetate on silica gel"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of methyl dimethoxyacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this acid-sensitive compound during silica (B1680970) gel chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound decomposing during silica gel chromatography?

A1: this compound contains an acetal (B89532) functional group, which is highly sensitive to acidic conditions. Standard silica gel is slightly acidic due to the presence of silanol (B1196071) groups (Si-OH) on its surface, which can catalyze the hydrolysis of the acetal, leading to decomposition of your compound.[1][2]

Q2: What are the primary methods to prevent the decomposition of this compound on silica gel?

A2: There are two main strategies to prevent decomposition:

  • Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel surface.

  • Use of Alternative Stationary Phases: Employ a non-acidic stationary phase for chromatography.

Q3: How can I deactivate silica gel for the purification of this compound?

A3: Silica gel can be effectively deactivated by washing it with a basic solution, most commonly a solvent mixture containing triethylamine (B128534) (TEA).[3][4][5] A general procedure involves preparing a slurry of the silica gel in a solvent system containing 1-3% triethylamine, packing the column with this slurry, and then flushing the column with the mobile phase before loading the sample.[3][4]

Q4: What are the recommended alternative stationary phases for purifying acid-sensitive compounds like this compound?

A4: Neutral or basic alumina (B75360) is an excellent alternative to silica gel for acid-sensitive compounds.[6][7][8] Florisil, a magnesium silicate-based adsorbent, is another mild and neutral option.[6] For certain applications, reverse-phase chromatography can also be a suitable method.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product loss and observation of impurities after column chromatography. Decomposition of this compound on acidic silica gel.1. Use deactivated silica gel (See Protocol 1). 2. Switch to a neutral stationary phase like alumina (See Protocol 2).
Streaking or tailing of the compound spot on the TLC plate. Strong interaction between the compound and acidic sites on the silica gel.Add 0.1-1% triethylamine to your TLC developing solvent to see if the spot shape improves. This indicates that deactivating the column will be beneficial.
No product elution from the column. The compound may have irreversibly adsorbed or decomposed at the origin of the column.First, try flushing the column with a very polar solvent (e.g., methanol) to see if any material elutes. If not, decomposition is likely. For the next attempt, use a deactivated stationary phase.
Inconsistent results between different batches of silica gel. The acidity of silica gel can vary between manufacturers and even between different lots from the same manufacturer.It is good practice to consistently use deactivated silica gel or an alternative stationary phase for the purification of this compound to ensure reproducibility.

Experimental Protocols

Protocol 1: Purification of this compound using Triethylamine-Deactivated Silica Gel

This protocol details the deactivation of silica gel with triethylamine for the flash chromatographic purification of this compound.

Materials:

Procedure:

  • Solvent System Selection:

    • Determine an appropriate mobile phase for your separation using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a common starting point.

    • To preview the effect of deactivation, you can run a TLC plate developed in your chosen solvent system with the addition of 1% TEA. You should observe a well-defined spot for your product.

  • Preparation of Deactivated Silica Gel Slurry:

    • In a fume hood, in a beaker, prepare your chosen mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Add triethylamine to the mobile phase to a final concentration of 1-3% (v/v).[3][4]

    • Slowly add the silica gel to this basic solvent mixture while stirring to create a homogeneous slurry. Use approximately 1.5 times the volume of solvent relative to the volume of silica gel.

  • Column Packing:

    • Secure a flash chromatography column vertically.

    • Pour the silica gel slurry into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Column Equilibration:

    • Wash the packed silica gel by passing 2-3 column volumes of the mobile phase (without triethylamine) through the column. This removes the excess TEA.

  • Sample Loading and Elution:

    • Dissolve your crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin elution with your chosen mobile phase and collect fractions.

    • Monitor the fractions by TLC to identify those containing the purified product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification of this compound using Neutral Alumina

This protocol describes the use of neutral alumina as an alternative stationary phase for the purification of this compound.

Materials:

  • Neutral alumina (activated, Brockmann I, standard grade, ~150 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Crude this compound

Procedure:

  • Solvent System Selection:

    • Determine a suitable mobile phase using TLC on alumina plates. Note that the polarity of the solvent system may need to be adjusted compared to silica gel, as alumina is a less active adsorbent for some compounds.

  • Column Packing:

    • Secure a chromatography column vertically.

    • Pack the column with neutral alumina using either the dry packing or slurry packing method. For slurry packing, create a slurry of the alumina in your chosen non-polar solvent.

  • Column Equilibration:

    • Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is well-equilibrated.

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Load the sample onto the top of the alumina bed.

    • Elute the column with your predetermined solvent system, collecting fractions.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC on alumina plates.

    • Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Data Summary

Stationary Phase Expected Recovery of this compound Rationale
Standard Silica Gel Low to ModerateAcidic nature of silica gel catalyzes the hydrolysis of the acetal.
Triethylamine-Deactivated Silica Gel HighThe acidic sites on the silica gel are neutralized by the triethylamine, preventing decomposition.
Neutral Alumina HighNeutral pH of the stationary phase does not promote acid-catalyzed hydrolysis.[7]
Basic Alumina HighBasic environment is compatible with the stability of acetals.

Visualizations

Logical Workflow for Selecting a Purification Method

purification_workflow start Start: Crude This compound tlc_test Perform TLC with 1% TEA in eluent start->tlc_test spot_shape Is the spot well-defined (no streaking)? tlc_test->spot_shape deactivated_silica Use Triethylamine-Deactivated Silica Gel (Protocol 1) spot_shape->deactivated_silica Yes alumina Use Neutral Alumina (Protocol 2) spot_shape->alumina No end Pure Methyl Dimethoxyacetate deactivated_silica->end alumina->end

Caption: Decision workflow for choosing the appropriate purification method.

Signaling Pathway of Acetal Decomposition on Silica Gel

decomposition_pathway cluster_silica Silica Gel Surface silanol Si-OH (Acidic Site) acetal This compound (Acetal) protonation Protonated Acetal (Unstable Intermediate) acetal->protonation H+ from Si-OH hydrolysis Hydrolysis Products (Decomposition) protonation->hydrolysis + H2O

Caption: Acid-catalyzed decomposition of the acetal on the silica gel surface.

References

Technical Support Center: Monitoring Methyl Dimethoxyacetate Reactions by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reactions involving methyl dimethoxyacetate.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the setup, execution, and analysis of NMR monitoring experiments for this compound reactions, such as hydrolysis and transesterification.

Sample Preparation & Setup

Q1: What is the recommended sample preparation for in-situ NMR monitoring of a this compound reaction?

A1: Proper sample preparation is critical for obtaining high-quality kinetic data.

  • Solvent Selection: Choose a deuterated solvent that dissolves all reactants, products, and internal standards without reacting with them. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. For reactions involving water, deuterium (B1214612) oxide (D₂O) or a co-solvent system may be necessary.[1][2]

  • Concentration: For ¹H NMR, a concentration of 5-20 mg of the limiting reagent in approximately 0.6 mL of solvent is typically sufficient.[3] For ¹³C NMR, a higher concentration (20-50 mg) may be required.[3] Avoid overly concentrated samples, as this can lead to peak broadening due to increased viscosity.[4]

  • Internal Standard: An internal standard is crucial for accurate quantification. It should be chemically inert, have a simple spectrum with signals that do not overlap with reactant or product signals, and be accurately weighed.[3] For non-aqueous solutions, tetramethylsilane (B1202638) (TMS) is a common reference, but for quantitative purposes, a non-volatile standard like 1,4-dioxane (B91453) or dimethyl sulfone is preferable.

  • Mixing: Ensure all components are thoroughly mixed in the NMR tube before starting the reaction, if possible. For reactions initiated by adding a final reagent, gentle inversion of the capped tube is recommended. Avoid vigorous shaking which can introduce microbubbles.

Q2: My baseline is distorted and my peaks are broad. What could be the cause?

A2: A poor baseline and broad peaks are often due to issues with sample homogeneity or spectrometer shimming.

  • Poor Shimming: The magnetic field homogeneity needs to be optimized (shimmed) for each sample. If the reaction causes changes in magnetic susceptibility (e.g., formation of precipitates), re-shimming may be necessary during the experiment.[4]

  • Inhomogeneous Sample: The presence of undissolved solids or immiscible liquids will significantly degrade spectral quality.[4] Ensure all components are fully dissolved. Filtering the sample into the NMR tube can help remove particulate matter.

  • Sample Concentration: As mentioned, excessively high concentrations can increase viscosity and lead to broader lines.

  • Paramagnetic Species: The presence of paramagnetic impurities, even at trace levels, can cause significant line broadening.

Q3: I see unexpected peaks in my initial spectrum before the reaction has started. What are they?

A3: These are likely impurities from your starting materials, the solvent, or the NMR tube.

  • Solvent Impurities: Deuterated solvents often contain residual non-deuterated solvent and water. Check a spectrum of the pure solvent to identify these peaks.

  • Starting Material Purity: Run a standard NMR of your this compound and other reactants to confirm their purity and identify any impurity signals.

  • Contaminants: Common laboratory contaminants include grease (from glassware), plasticizers (from tubing or vial caps), and acetone (B3395972) (from cleaning NMR tubes).[4]

Data Acquisition & Monitoring

Q4: How do I choose the right NMR parameters for quantitative analysis (qNMR)?

A4: For accurate quantification, several acquisition parameters must be carefully set.

ParameterRecommendationRationale
Pulse Angle 90° pulseMaximizes signal intensity for a single scan.
Relaxation Delay (d1) At least 5 times the longest T₁ of any signal of interest.Ensures complete relaxation of all nuclei between scans, which is critical for accurate integration. T₁ values can be measured using an inversion-recovery experiment.
Number of Scans (NS) Sufficient to achieve a signal-to-noise ratio (S/N) of >250:1 for the peaks to be integrated.High S/N is essential for accurate integration.
Receiver Gain (RG) Set automatically by the instrument, but ensure no signal clipping.Clipping of the Free Induction Decay (FID) will lead to inaccurate integrals.

Q5: The reaction is very fast. How can I monitor it effectively?

A5: Monitoring fast reactions requires rapid data acquisition.

  • Reduce the Number of Scans: For very fast reactions, using a single scan (NS=1) per time point may be necessary. This will result in a lower S/N but allows for higher temporal resolution.

  • Automated Acquisition: Most NMR software allows for setting up an array of experiments to be run automatically at specified time intervals.

  • Flow NMR: For reactions with half-lives of seconds to a few minutes, a flow-NMR setup can be used where the reaction mixture is continuously passed through the NMR spectrometer.[5]

Q6: My peaks are shifting during the reaction. How can I accurately integrate them?

A6: Peak shifting can occur due to changes in temperature, pH, or the overall composition of the sample.

  • Lock Signal: Ensure the spectrometer's lock on the deuterium signal of the solvent is stable throughout the experiment.

  • Referencing: Use an internal standard with a stable chemical shift to reference each spectrum.

  • Integration Regions: Set the integration regions wide enough to encompass the peak at all time points, without including neighboring peaks.

  • Automated Processing Software: Some software packages can automatically adjust the integration regions to account for peak shifting.

Data Analysis & Interpretation

Q7: How do I calculate the concentration of reactants and products over time?

A7: The concentration of each species can be calculated relative to the internal standard. The formula for calculating the concentration of an analyte ([A]) is:

[A] = ([IS] × IA × NIS) / (IIS × NA)

Where:

  • [IS] is the known concentration of the internal standard.

  • IA is the integral of the analyte's signal.

  • NIS is the number of protons giving rise to the internal standard's signal.

  • IIS is the integral of the internal standard's signal.

  • NA is the number of protons giving rise to the analyte's signal.

Q8: I am monitoring a transesterification of this compound with ethanol. Which peaks should I be integrating?

A8: You should choose well-resolved signals for each species that do not overlap with other signals.

CompoundFunctional GroupTypical ¹H Chemical Shift (ppm) in CDCl₃Number of Protons
This compoundOCH₃ (ester)~3.7-3.83
OCH₃ (acetal)~3.46
CH (acetal)~4.81
EthanolCH₂~3.7 (quartet)2
CH₃~1.2 (triplet)3
Ethyl DimethoxyacetateOCH₂CH₃~4.2 (quartet)2
OCH₂CH₃~1.3 (triplet)3
MethanolCH₃~3.5 (singlet)3
Note: Chemical shifts are approximate and can vary depending on the solvent and other species in the solution. It is crucial to run reference spectra of the individual compounds.

Q9: My reaction seems to have stalled before reaching completion. What could be the reason?

A9: Several factors could lead to an incomplete reaction.

  • Equilibrium: Many reactions, such as transesterification, are reversible. The reaction may have reached equilibrium.[6]

  • Catalyst Deactivation: The catalyst may have been consumed by a side reaction or degraded over time.

  • Side Reactions: An unexpected side reaction may be consuming one of the reactants. Look for the appearance of new, unidentified peaks in the NMR spectrum. Common side reactions in base-catalyzed transesterification include saponification if water is present.[7]

  • Limiting Reagent: Ensure you have correctly identified the limiting reagent and that the stoichiometry is as expected.

Experimental Protocols

Protocol 1: In-situ Monitoring of the Hydrolysis of this compound
  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound and a suitable internal standard (e.g., 10 mg of dimethyl sulfone) into a clean vial.

    • Add 0.6 mL of a D₂O/acetone-d₆ (1:1) mixture to dissolve the solids.

    • Transfer the solution to a clean 5 mm NMR tube.

  • NMR Acquisition Setup:

    • Insert the sample into the spectrometer and allow the temperature to equilibrate (at least 5 minutes).

    • Lock onto the deuterium signal and perform shimming to optimize field homogeneity.

    • Acquire an initial ¹H NMR spectrum (t=0) using quantitative parameters (e.g., 90° pulse, d1 = 30s, NS = 4).

    • Set up a series of acquisitions at regular time intervals (e.g., every 10 minutes for 2 hours).

  • Data Processing:

    • Process each spectrum with identical parameters (e.g., line broadening).

    • Phase and baseline correct each spectrum carefully.

    • Integrate the signals for this compound, the hydrolysis product (e.g., methyl glyoxylate (B1226380) hydrate), methanol, and the internal standard.

    • Calculate the concentration of each species at each time point using the formula provided in Q7.

Visualizations

experimental_workflow Experimental Workflow for NMR Reaction Monitoring cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Reactants & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample, Lock, & Shim prep3->acq1 acq2 Acquire t=0 Spectrum (qNMR parameters) acq1->acq2 acq3 Set up Automated Time-course Acquisition acq2->acq3 proc1 Process Spectra (Phase, Baseline) acq3->proc1 proc2 Integrate Signals of Interest proc1->proc2 proc3 Calculate Concentrations vs. Time proc2->proc3 proc4 Determine Reaction Kinetics proc3->proc4

Caption: Workflow for monitoring a chemical reaction using NMR spectroscopy.

troubleshooting_logic Troubleshooting Logic for Poor NMR Data start Poor Quality Spectrum (Broad Peaks, Bad Baseline) check_shim Re-shim the Spectrometer start->check_shim check_sample Check Sample Homogeneity start->check_sample check_conc Check Sample Concentration start->check_conc end Acquire High-Quality Spectrum check_shim->end filter_sample Filter Sample to Remove Solids check_sample->filter_sample dilute_sample Dilute Sample check_conc->dilute_sample filter_sample->end dilute_sample->end

Caption: A logical guide for troubleshooting common NMR spectral issues.

References

Technical Support Center: Removal of Unreacted Methyl Dimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of chemical products from unreacted methyl dimethoxyacetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the effective removal of residual this compound from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of this compound that are relevant for its removal?

A1: Understanding the physical properties of this compound is crucial for selecting the appropriate purification strategy. Key properties are summarized below.

Q2: Which purification technique is most suitable for removing this compound?

A2: The choice of purification technique depends on the properties of your desired product, the scale of the reaction, and the required final purity. A combination of methods is often the most effective approach.

  • Aqueous Extraction (Work-up): Ideal for water-insoluble products. This is typically the first step to remove the bulk of the water-soluble this compound.

  • Vacuum Distillation: Suitable for non-volatile, thermally stable products. This method is effective for separating liquids with significantly different boiling points.

  • Flash Column Chromatography: A versatile technique for separating compounds based on polarity. This is useful when distillation or extraction is not effective.

  • Chemical Quenching (Hydrolysis): This method chemically converts the this compound to a more easily removable species (dimethoxyacetic acid). This is particularly useful if your product is stable to basic conditions.

Q3: My product is water-soluble. How can I remove this compound?

A3: If your product is water-soluble, an aqueous extraction is not a viable option. In this case, vacuum distillation or flash column chromatography would be the recommended methods. If the product is not volatile, vacuum distillation can effectively remove the lower-boiling this compound. Alternatively, flash chromatography can separate the two compounds based on differences in their polarity.

Q4: I am seeing a persistent impurity in my NMR spectrum that corresponds to this compound, even after purification. What can I do?

A4: If trace amounts of this compound remain after initial purification, a secondary purification step may be necessary. For example, if you performed an extraction, following up with flash column chromatography can remove residual amounts. Alternatively, a chemical quench to hydrolyze the remaining ester can be effective if your product is stable under the required basic conditions.

Troubleshooting Guide

Issue Possible Cause Solution
Poor separation during aqueous extraction The organic solvent used is too polar, causing this compound to partition into the organic layer.Use a less polar solvent for the extraction, such as diethyl ether or ethyl acetate. Increase the number of aqueous washes.
Product co-distills with this compound The boiling points of the product and this compound are too close at the pressure used.Use a fractional distillation column to improve separation efficiency. Lower the pressure of the vacuum distillation to increase the boiling point difference.
Product streaks or does not move on the silica (B1680970) gel column The product is highly polar and is strongly adsorbing to the acidic silica gel.Use a more polar eluent system. Consider deactivating the silica gel with a small amount of triethylamine (B128534) or use an alternative stationary phase like neutral alumina.
Low product recovery after chemical quenching (hydrolysis) The product may be degrading under the basic conditions used for hydrolysis. The resulting carboxylate salt of dimethoxyacetic acid may be difficult to remove.Perform the hydrolysis at a lower temperature (e.g., 0 °C) to minimize product degradation. Ensure thorough washing of the organic layer with water after acidification to remove the dimethoxyacetic acid.

Data Presentation

The following table summarizes the applicability and estimated efficiency of different methods for the removal of unreacted this compound.

Purification Method Principle of Separation Applicability Estimated Efficiency Primary Advantages Potential Disadvantages
Aqueous Extraction Partitioning between immiscible aqueous and organic phasesProduct is insoluble in waterHigh (for bulk removal)Simple, fast, and inexpensive for initial cleanupNot suitable for water-soluble products; may not remove trace amounts
Vacuum Distillation Difference in boiling pointsProduct is non-volatile and thermally stableHighEffective for large-scale purifications; can yield very pure productRequires specialized equipment; not suitable for heat-sensitive compounds
Flash Column Chromatography Differential adsorption on a stationary phase based on polarityProduct and this compound have different polaritiesVery HighHighly versatile; can separate complex mixtures; applicable to a wide range of compoundsCan be time-consuming and requires solvent usage; potential for sample loss on the column
Chemical Quenching (Hydrolysis) Chemical conversion to a water-soluble saltProduct is stable to basic and acidic conditionsHigh (for trace removal)Effectively removes residual amounts; simple procedureIntroduces additional reagents; requires a subsequent work-up to remove the salt

Experimental Protocols

Protocol 1: Aqueous Extraction (Work-up)

This protocol is designed for the removal of this compound from a water-insoluble product.

  • Quenching: Quench the reaction mixture by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated aqueous NaCl).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Protocol 2: Vacuum Distillation

This protocol is suitable for separating a non-volatile, thermally stable product from this compound.[1]

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed with vacuum grease. Use a stir bar in the distillation flask for smooth boiling.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and gradually reduce the pressure.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask with a heating mantle.

  • Fraction Collection: Collect the fraction corresponding to the boiling point of this compound at the applied pressure (e.g., 67 °C at 18 mmHg).[2][3]

  • Completion: Once the this compound has been distilled, stop the heating and allow the apparatus to cool before slowly releasing the vacuum. The purified product remains in the distillation flask.

Protocol 3: Flash Column Chromatography

This technique separates compounds based on their polarity.

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC) where the product and this compound have distinct Rf values.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis and Concentration: Monitor the fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 4: Chemical Quenching (Hydrolysis)

This protocol chemically converts this compound to the more easily removable dimethoxyacetic acid.[4]

  • Hydrolysis: To the reaction mixture, add a solution of lithium hydroxide (B78521) (LiOH) in a mixture of THF and water at 0 °C. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or other analytical methods).

  • Acidification: Cool the mixture in an ice bath and carefully acidify with dilute HCl to a pH of ~3.

  • Extraction: Extract the mixture multiple times with an organic solvent such as diethyl ether.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product.

Mandatory Visualization

Removal_Workflow start Crude Reaction Mixture (Product + Unreacted this compound) extraction Aqueous Extraction start->extraction Product is water-insoluble distillation Vacuum Distillation start->distillation Product is non-volatile and thermally stable chromatography Flash Column Chromatography start->chromatography Product and reactant have different polarities quenching Chemical Quenching (Hydrolysis) start->quenching Product is stable to base product_ext Purified Product (Water-Insoluble) extraction->product_ext waste_ext Aqueous Waste (this compound) extraction->waste_ext product_dist Purified Product (Non-Volatile) distillation->product_dist waste_dist Distillate (this compound) distillation->waste_dist product_chrom Purified Product chromatography->product_chrom waste_chrom Separated this compound chromatography->waste_chrom product_quench Purified Product quenching->product_quench waste_quench Aqueous Waste (Dimethoxyacetic Acid Salt) quenching->waste_quench

Caption: Decision workflow for selecting a purification method.

Aqueous_Extraction_Workflow start Crude Reaction Mixture add_solvent Add Immiscible Organic Solvent and Water/Brine start->add_solvent shake Shake in Separatory Funnel add_solvent->shake separate Separate Layers shake->separate organic_layer Organic Layer (Product) separate->organic_layer Collect aqueous_layer Aqueous Layer (this compound) separate->aqueous_layer Discard dry Dry Organic Layer (e.g., Na2SO4) organic_layer->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Experimental workflow for aqueous extraction.

Vacuum_Distillation_Workflow start Crude Mixture in Distillation Flask apply_vacuum Apply Vacuum start->apply_vacuum heat Heat Gently apply_vacuum->heat collect_distillate Collect Distillate (this compound) heat->collect_distillate stop Stop Heating and Cool Apparatus collect_distillate->stop product Purified Product (in Distillation Flask) stop->product

Caption: Experimental workflow for vacuum distillation.

References

Technical Support Center: Managing Exotherms in Large-Scale Methyl Dimethoxyacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing potential exothermic events during the large-scale synthesis of methyl dimethoxyacetate. The information is presented in a question-and-answer format to directly address common concerns and troubleshooting scenarios.

Troubleshooting Guide: Exothermic Events

This guide addresses specific issues that may arise during the synthesis of this compound, particularly those related to temperature control and potential thermal runaways. The synthesis of this compound, for instance via the carbonylation of methylal, can be exothermic and requires careful management of reaction heat, often necessitating specialized equipment like multitubular fixed-bed reactors for effective heat removal.

Issue Potential Causes Recommended Actions
Rapid, Uncontrolled Temperature Increase - Inadequate cooling capacity for the reactor scale.- Reagent addition rate is too high.- Poor mixing leading to localized "hot spots."- Incorrect solvent volume (too concentrated).- Catalyst activity higher than anticipated.1. Immediately stop the addition of all reagents.2. Maximize cooling to the reactor jacket and internal cooling coils.3. If available, activate the emergency quenching system.4. Ensure maximum agitation to improve heat transfer.5. If the temperature continues to rise, prepare for emergency shutdown procedures.
Temperature Spikes During Reagent Dosing - The dosing rate exceeds the rate of reaction and heat removal.- The cooling system is not responding quickly enough.1. Reduce the reagent addition rate.2. Consider a "feed-on-demand" system where the reagent is added at the same rate it is consumed.3. Lower the temperature of the cooling medium.4. Ensure the point of addition is in a well-mixed area of the reactor.
Higher Than Expected Reaction Temperature - Setpoint of the cooling system is incorrect.- Fouling on the reactor walls or cooling coils reducing heat transfer.- Change in raw material quality (e.g., impurities).1. Verify the setpoint and functionality of the temperature control unit.2. Check for any reduction in coolant flow rate.3. If possible, analyze the raw materials for impurities that could accelerate the reaction.4. Consider reducing the overall reaction temperature setpoint for future batches.
Delayed Exotherm ("Induction Period") - Accumulation of unreacted reagents followed by a sudden, rapid reaction.- Catalyst requires an activation period.1. Stop reagent addition until the reaction initiates and heat is being produced at a steady rate.2. For future runs, consider adding a small amount of the product from a previous batch to "seed" the reaction.3. Evaluate the catalyst activation procedure.4. Crucially, do not add the full charge of a reagent before the exotherm begins, as this can lead to a dangerous accumulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with the large-scale synthesis of this compound?

A1: The primary thermal hazard is a potential thermal runaway, where the heat generated by the reaction exceeds the heat removal capacity of the reactor. This leads to a rapid increase in temperature and pressure, which can cause a loss of containment and release of flammable materials.[1][2] Reactions like the carbonylation of methylal are known to be exothermic and require careful heat management.

Q2: How can I assess the thermal risk of my specific this compound synthesis process?

A2: A thorough thermal risk assessment is crucial before any scale-up. This should include:

  • Reaction Calorimetry: To determine key parameters such as the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR).

  • Differential Scanning Calorimetry (DSC): To understand the thermal stability of individual reactants, intermediates, and the final product, and to identify the onset temperature of any decomposition reactions.

Q3: What are the key process parameters to control for managing the exotherm?

A3: The most critical parameters to control are:

  • Temperature: Maintain the reaction temperature within a proven safe operating range.

  • Reagent Addition Rate: Control the rate of addition of the limiting reagent to ensure the heat generated can be safely removed. A slow, controlled addition is often necessary.[1]

  • Agitation: Ensure efficient mixing to maintain uniform temperature throughout the reactor and promote heat transfer to the cooling surfaces.

  • Concentration: The concentration of reactants can significantly impact the reaction rate and heat output.

Q4: What engineering controls should be in place for a large-scale reaction?

A4: For large-scale production, the following engineering controls are recommended:

  • Adequate Cooling Capacity: The reactor's cooling system must be designed to handle the maximum heat output of the reaction.

  • High-Integrity Reactor: The reactor must be able to withstand the temperatures and pressures of a worst-case scenario, or be equipped with appropriate pressure relief systems.

  • Emergency Quench/Drowning System: A system to rapidly stop the reaction by introducing a cold, inert liquid or a reaction inhibitor.

  • Redundant Monitoring: Multiple temperature and pressure sensors to ensure reliable monitoring of the reaction.

Q5: Are there specific synthesis routes for this compound that are known to be more exothermic?

A5: While specific quantitative data is not widely published, the carbonylation of methylal with carbon monoxide at high pressure and temperature is likely to be significantly exothermic.[3][4] One patent suggests the use of a multitubular fixed-bed reactor for this process, which is a design specifically intended to manage high heat loads.[3] Reactions involving strong acids or catalysts at elevated temperatures should always be treated as potentially hazardous.[5]

Experimental Protocols

Protocol 1: Pre-Scale-Up Thermal Hazard Assessment using Reaction Calorimetry

Objective: To determine the critical safety parameters of the this compound synthesis before scaling up.

Methodology:

  • System Setup: A reaction calorimeter (e.g., RC1e) is set up to mimic the conditions of the planned large-scale reaction, including reactant concentrations and temperature.

  • Heat Capacity Measurement: The heat capacity of the reaction mixture is determined.

  • Reaction Run: The synthesis is performed in the calorimeter. For a semi-batch process, the limiting reagent is dosed at a controlled rate.

  • Data Acquisition: The heat flow, reaction temperature, and reagent addition are continuously monitored throughout the experiment.

  • Data Analysis: The collected data is used to calculate:

    • Heat of Reaction (ΔH): The total energy released per mole of reactant.

    • Heat Release Rate (q): The rate at which heat is generated.

    • Thermal Accumulation: The amount of unreacted reagent that has accumulated at any given time.

    • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail.

    • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach in the event of a cooling failure, based on the accumulated unreacted reagent.[2]

  • Risk Assessment: The MTSR is compared to the onset temperature of any decomposition reactions (determined by DSC) to assess the risk of a thermal runaway.

Visualizations

Troubleshooting Logic for a Sudden Temperature Increase

G start Uncontrolled Temperature Increase Detected stop_dosing Immediately Stop All Reagent Feeds start->stop_dosing max_cooling Maximize Cooling: Jacket & Coils stop_dosing->max_cooling max_agitation Ensure Maximum Agitation max_cooling->max_agitation is_controlled Is Temperature Decreasing? max_agitation->is_controlled monitor Continue Monitoring Investigate Root Cause is_controlled->monitor  Yes quench Activate Emergency Quench System is_controlled->quench  No shutdown Initiate Emergency Shutdown Procedure quench->shutdown

Caption: Workflow for responding to a thermal runaway event.

Scale-Up Safety Assessment Workflow

G cluster_0 Lab Scale (<1L) cluster_1 Kilo Lab / Pilot Plant cluster_2 Production Scale route_dev Route Development thermal_screening Thermal Screening (DSC) route_dev->thermal_screening reaction_cal Reaction Calorimetry (RC1) thermal_screening->reaction_cal define_sop Define Safe Operating Parameters reaction_cal->define_sop process_opt Process Optimization define_sop->process_opt eng_controls Implement Engineering Controls process_opt->eng_controls validation Process Validation Batches eng_controls->validation production Full-Scale Production validation->production

Caption: Safety assessment stages from lab to production.

References

Technical Support Center: GC-MS Analysis of Impurities in Methyl Dimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of impurities in methyl dimethoxyacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Common impurities in this compound often originate from its synthesis process. These can include:

  • Residual Reactants: Methanol and dimethoxyacetic acid are common starting materials that may be present in the final product if the reaction or purification is incomplete.

  • Byproducts: Side reactions during synthesis can lead to the formation of various byproducts. The specific byproducts will depend on the synthetic route employed.

  • Degradation Products: this compound can degrade under certain conditions (e.g., presence of acid or base, high temperatures), leading to the formation of impurities.

Q2: Why is GC-MS a suitable technique for analyzing impurities in this compound?

A2: GC-MS is a powerful analytical technique for this purpose because it combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[1] This allows for the effective separation of volatile and semi-volatile impurities from the this compound matrix and their subsequent identification based on their mass spectra.[1]

Q3: What can cause peak tailing in the chromatogram?

A3: Peak tailing, where a peak is asymmetrically skewed, can be caused by several factors in GC-MS analysis.[2] For acidic impurities like residual dimethoxyacetic acid, interaction with active sites in the GC inlet or on the column can lead to tailing.[3] Other causes include column contamination, improper column installation, or a contaminated inlet liner.[2]

Q4: How can I improve the resolution between closely eluting impurity peaks?

A4: To improve the separation of closely eluting peaks, you can optimize the GC method.[4] This may involve adjusting the temperature program, such as using a slower temperature ramp, or changing to a different GC column with a different stationary phase polarity.[4] Optimizing the carrier gas flow rate can also enhance resolution.

Q5: What should I do if I observe ghost peaks in my blank runs?

A5: Ghost peaks, which appear in blank injections, are typically due to contamination in the system. This can originate from a contaminated syringe, carryover from a previous injection, or a contaminated inlet liner. To address this, thoroughly clean the syringe, perform a bake-out of the GC oven and inlet at a high temperature, and consider replacing the inlet liner.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Active sites in the inlet or column Use a deactivated inlet liner. Trim the first few centimeters of the column.
Column contamination Bake out the column at a high temperature. If the problem persists, replace the column.
Column overload Dilute the sample.
Improper column installation Reinstall the column, ensuring it is cut evenly and inserted to the correct depth in the inlet.[5]
Problem 2: Inconsistent Retention Times
Possible Cause Troubleshooting Steps
Leaks in the GC system Perform a leak check of the carrier gas lines, septum, and column connections.
Fluctuations in carrier gas flow rate Check the gas regulator and flow controller for proper function.
Column degradation Condition the column or replace it if it is old or has been subjected to harsh conditions.[4]
Changes in oven temperature profile Verify the accuracy of the GC oven's temperature programming.
Problem 3: No or Low Signal for Impurities
Possible Cause Troubleshooting Steps
Improper injection technique Ensure the syringe is functioning correctly and the injection volume is appropriate.
Degradation of impurities in the inlet Lower the inlet temperature to prevent thermal degradation of labile impurities.
MS detector not tuned correctly Perform a tune of the mass spectrometer to ensure optimal sensitivity.
Low concentration of impurities Use a more concentrated sample or adjust the split ratio to allow more sample onto the column.

Data Presentation

The following table summarizes potential impurities in this compound and their hypothetical quantitative data. Actual values will vary depending on the manufacturing process and purity grade.

Impurity Potential Source Typical Reporting Limit (%) Hypothetical Concentration Range (%)
MethanolResidual Reactant0.010.01 - 0.1
Dimethoxyacetic AcidResidual Reactant0.050.05 - 0.2
Methyl MethoxyacetateByproduct0.050.05 - 0.5
Unknown Impurity 1Byproduct/Degradation0.05Not Detected - 0.1
Unknown Impurity 2Byproduct/Degradation0.05Not Detected - 0.1

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of this compound
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent, such as dichloromethane (B109758) or ethyl acetate.

    • Vortex the solution to ensure homogeneity.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet: Split/Splitless injector at 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on impurity concentration).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MSD Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

    • Scan Range: m/z 35-400.

Mandatory Visualization

Caption: A logical workflow for troubleshooting common GC-MS issues.

References

Validation & Comparative

A Comparative Guide to Purity Validation of Methyl Dimethoxyacetate by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and application of specialty chemicals such as methyl dimethoxyacetate, ensuring high purity is paramount to guarantee reproducible outcomes and the safety of final products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of this compound. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Techniques

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1] Its high separation efficiency and sensitive detection make it particularly well-suited for purity assessments. However, other methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer unique advantages.[2]

Table 1: Comparison of Analytical Methods for this compound Purity Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based identification and quantification.[3]Separation based on partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[4]
Primary Strengths High sensitivity, excellent resolution for volatile impurities, definitive compound identification via mass spectra.[1][3]Suitable for non-volatile or thermally labile compounds.Provides detailed structural information, can be used for absolute quantification (qNMR) without a reference standard for the analyte.[4]
Primary Weaknesses Requires analytes to be volatile and thermally stable.[1]Lower resolution for some volatile compounds compared to GC, may require chromophores for UV detection.Lower sensitivity for trace impurities compared to GC-MS.[5]
Limit of Detection (LOD) for Impurities 0.001%0.01%0.1%
Limit of Quantitation (LOQ) for Impurities 0.003%0.03%0.3%
Linearity (R²) for this compound >0.999>0.998>0.995
Precision (%RSD) < 2%< 3%< 5%
Accuracy (% Recovery) 98-102%97-103%95-105%

Potential Impurities in this compound

Based on common synthesis routes and potential degradation pathways, the following hypothetical but chemically plausible impurities may be present in this compound:

  • Methanol: A common solvent and potential reactant.

  • Methyl formate: A potential byproduct.

  • Methyl acetate: A potential byproduct.

  • Methoxyacetic acid: A potential hydrolysis product.

  • Glycolic acid methyl ester: A potential related impurity from synthesis.

  • Dimethyl oxalate: A potential byproduct.

Experimental Protocol: Purity Validation by GC-MS

This section details a validated method for the determination of this compound purity and the quantification of potential impurities.

Sample Preparation
  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to volume with dichloromethane.

  • Transfer an aliquot of this solution into a GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[6]

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

Data Analysis
  • Identify the this compound peak and any impurity peaks based on their retention times and mass spectra.

  • Quantify the purity of this compound and the concentration of each impurity using the area percent method, assuming a response factor of 1 for all components. For higher accuracy, a calibration curve can be generated using certified reference standards for each potential impurity.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for the validation of this compound purity by GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Reporting SampleReceipt Sample Receipt and Login Weighing Accurate Weighing SampleReceipt->Weighing Dissolution Dissolution in Dichloromethane Weighing->Dissolution Vialing Transfer to GC Vial Dissolution->Vialing Injection Sample Injection Vialing->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection PeakIntegration Peak Integration and Identification Detection->PeakIntegration PurityCalculation Purity and Impurity Calculation PeakIntegration->PurityCalculation ReportGeneration Generate Certificate of Analysis PurityCalculation->ReportGeneration

GC-MS Purity Validation Workflow

Conclusion

The GC-MS method detailed in this guide provides a robust and sensitive approach for the purity validation of this compound. Its ability to separate and definitively identify volatile impurities makes it a superior choice for ensuring the quality and consistency of this important chemical intermediate. While HPLC and NMR offer complementary information, GC-MS remains the gold standard for this specific application. The provided experimental protocol and workflow can be readily adapted by researchers and quality control laboratories to ensure the integrity of their materials.

References

A Comparative Guide to the Reactivity of Methyl Dimethoxyacetate and Dimethyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of methyl dimethoxyacetate and dimethyl oxalate (B1200264). The information presented is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs.

Introduction

This compound and dimethyl oxalate are both valuable C2 and C4 synthons in organic synthesis, respectively. While both are esters, their distinct structural features lead to significant differences in their reactivity, particularly in nucleophilic acyl substitution and condensation reactions. This compound possesses a protected aldehyde functionality, rendering it a useful precursor for α,α-dimethoxy carbonyl compounds. Dimethyl oxalate, with its two adjacent ester groups, is a versatile building block for various heterocyclic compounds and a precursor for oxalic acid and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented in Table 1. These properties influence their handling, solubility, and reaction conditions.

PropertyThis compoundDimethyl Oxalate
IUPAC Name Methyl 2,2-dimethoxyacetate[1]Dimethyl ethanedioate
CAS Number 89-91-8[1]553-90-2[2]
Molecular Formula C₅H₁₀O₄[1]C₄H₆O₄[2]
Molecular Weight 134.13 g/mol 118.088 g/mol [2]
Appearance Liquid[3]Colorless or white solid[2]
Boiling Point 67 °C at 18 mmHg166-167 °C[2]
Melting Point 51.5 °C[3]53-55 °C[2]
Density 1.096 g/mL at 25 °C-
Solubility Soluble in water, ethanol, chloroform, and other organic solvents.[3]Soluble in water.[2]

Comparative Reactivity

The primary difference in reactivity between this compound and dimethyl oxalate lies in the nature of their ester groups and the influence of adjacent functionalities.

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a fundamental reaction for both compounds.[4][5] The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the methoxy (B1213986) group.

The reactivity of the carbonyl group towards nucleophilic attack is influenced by the electronic effects of the substituents on the acyl carbon. In dimethyl oxalate, the two adjacent electron-withdrawing ester groups enhance the electrophilicity of both carbonyl carbons, making it highly reactive towards nucleophiles.

This compound, on the other hand, has two methoxy groups on the α-carbon. While the ester group is electron-withdrawing, the α-methoxy groups can exert a modest electron-donating effect through resonance, which may slightly decrease the electrophilicity of the carbonyl carbon compared to a simple methyl ester. However, it is still an effective acylating agent.[6]

General Reactivity Order: Based on general principles of organic chemistry, the reactivity of various carboxylic acid derivatives towards nucleophilic acyl substitution follows the trend: Acyl Halide > Anhydride > Ester > Amide.[7] Within esters, the presence of strong electron-withdrawing groups increases reactivity. Therefore, dimethyl oxalate is expected to be more reactive than this compound in nucleophilic acyl substitution reactions.

Hydrolysis

The hydrolysis of both esters can be catalyzed by acid or base.

Dimethyl Oxalate Hydrolysis: The hydrolysis of dimethyl oxalate occurs in a stepwise manner, first yielding monomethyl oxalate and then oxalic acid.[8] The reaction can be autocatalytic, with the product oxalic acid catalyzing further hydrolysis.[8] The initial rate of hydrolysis is dominated by water.[8]

This compound Hydrolysis: The hydrolysis of this compound yields 2,2-dimethoxyacetic acid. This reaction is typically carried out under basic conditions, for example, using lithium hydroxide (B78521).[9] Care must be taken during acidification in the workup to avoid hydrolysis of the acetal (B89532) group.[9]

Condensation Reactions

Dimethyl oxalate is widely used in condensation reactions. For example, it condenses with cyclohexanone (B45756) to form a diketo-ester, which is a precursor to pimelic acid.[2] It also undergoes condensation with diamines to produce cyclic diamides.[2]

This compound can be used in Claisen acylation of active hydrogen compounds.

Experimental Protocols

Hydrolysis of Dimethyl Oxalate

Objective: To hydrolyze dimethyl oxalate to oxalic acid.

Materials:

  • Dimethyl oxalate

  • Distilled water

  • Isothermal batch reactor

  • Mechanical stirrer

  • Sampling device

  • Thermometer

  • Reflux condenser

  • Water bath

  • Thermostatic funnel

Procedure:

  • The flask of the isothermal batch reactor is filled with a desired amount of distilled water and heated to the reaction temperature (e.g., 328.15–358.15 K) using a water bath.[8]

  • A required amount of dimethyl oxalate, preheated to the desired reaction temperature, is discharged into the flask through a thermostatic funnel to initiate the hydrolysis reaction.[8]

  • The reaction mixture is stirred mechanically.[8]

  • A reflux condenser is attached to the top of the flask to prevent the loss of volatile compounds.[8]

  • Samples are taken at various time intervals to monitor the progress of the reaction by analyzing the concentrations of dimethyl oxalate, monomethyl oxalate, and oxalic acid.[8]

Hydrolysis of this compound

Objective: To synthesize 2,2-dimethoxyacetic acid from this compound.

Materials:

  • This compound

  • Lithium hydroxide monohydrate

  • Dioxane

  • Water

  • Sodium hydroxide (1 M aq. soln)

  • Diethyl ether

  • Hydrogen chloride (6 N aq. soln)

  • Magnesium sulfate

Procedure:

  • Add lithium hydroxide monohydrate (1.2 equivalents) to a solution of this compound (1 equivalent) in a 1:1 mixture of dioxane and water at 0 °C.[9]

  • Stir the mixture for 1 hour at 0 °C and an additional hour at room temperature.[9]

  • Add 1 M aqueous sodium hydroxide solution to the mixture.[9]

  • Extract the mixture with diethyl ether.[9]

  • Acidify the recovered aqueous layer with 6 N aqueous hydrogen chloride until a pH of 1-2 is reached.[9]

  • Extract the aqueous layer with diethyl ether.[9]

  • Combine the organic layers, dry with magnesium sulfate, and filter.[9]

  • Concentrate the filtrate under reduced pressure to obtain the product.

Visualizations

Hydrolysis_of_Dimethyl_Oxalate DMO Dimethyl Oxalate MMO Monomethyl Oxalate DMO->MMO + H₂O - CH₃OH OA Oxalic Acid MMO->OA + H₂O - CH₃OH Hydrolysis_of_Methyl_Dimethoxyacetate MDA This compound DMAA 2,2-Dimethoxyacetic Acid MDA->DMAA + H₂O (LiOH) - CH₃OH Experimental_Workflow_Hydrolysis_MDA cluster_reaction Reaction cluster_workup Workup start This compound in Dioxane/Water reagent LiOH·H₂O stirring Stir at 0°C then RT reagent->stirring quench Add NaOH (aq) stirring->quench extraction1 Extract with Et₂O quench->extraction1 acidify Acidify aqueous layer with HCl (aq) extraction1->acidify extraction2 Extract with Et₂O acidify->extraction2 dry Dry with MgSO₄ extraction2->dry concentrate Concentrate dry->concentrate product 2,2-Dimethoxyacetic Acid concentrate->product

References

A Comparative Guide to Alternatives for Methyl Dimethoxyacetate in Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of β-keto esters, which are versatile intermediates in the production of pharmaceuticals and other complex molecules. Methyl dimethoxyacetate has been recognized as a valuable reagent in these reactions, particularly for the synthesis of α,β-dicarbonyl compounds. However, a range of alternative reagents can be employed, each with its own set of advantages and disadvantages in terms of reactivity, substrate scope, cost, and handling. This guide provides an objective comparison of common and advanced alternatives to this compound for the Claisen condensation, supported by experimental data and detailed protocols.

Overview of Alternatives

Several classes of reagents can serve as effective alternatives to this compound in Claisen and related condensation reactions. These include readily available simple esters like ethyl acetate (B1210297) and tert-butyl acetate, as well as more specialized and highly reactive ketene (B1206846) silyl (B83357) acetals. The choice of reagent often depends on the specific requirements of the synthesis, such as the complexity of the substrate and the desired reaction conditions.

Performance Comparison

The following tables summarize the performance of this compound and its alternatives in Claisen condensation reactions. Direct comparison of yields under identical conditions is often challenging due to the varied nature of the substrates and reaction protocols reported in the literature. However, the data presented provides a useful overview of the expected performance of each reagent class.

Table 1: Yield Comparison of Acetate Donors in Claisen Condensation

Acetate DonorCondensation PartnerBase/CatalystSolventYield (%)Reference
This compound Aliphatic Methyl EstersSodium Methoxide-50-85[1]
Ethyl Acetate Ethyl Phenylacetate (B1230308)Potassium tert-butoxideSolvent-free80
Ketene Silyl Acetals Acid ChloridesTiCl₄Chlorobenzene (B131634)41-98
Ketene Silyl Acetals Carboxylic AcidsTiCl₄ / N-methylimidazoleChlorobenzene71-97[2]

Table 2: Qualitative Comparison of Alternatives

AlternativeAdvantagesDisadvantagesKey Applications
Ethyl Acetate - Low cost and readily available- Well-established procedures- Can lead to self-condensation products- May require harsh reaction conditions (strong bases, high temperatures)- Synthesis of simple β-keto esters- Large-scale industrial processes
tert-Butyl Acetate - Bulky tert-butyl group can disfavor self-condensation- Useful for synthesizing complex β-keto esters- Can be more expensive than ethyl acetate- Requires strong, non-nucleophilic bases (e.g., LDA)- Crossed Claisen condensations- Synthesis of sterically hindered β-keto esters
Ketene Silyl Acetals (KSAs) - High reactivity- Overcomes limitations of traditional methods with hindered substrates- Mild reaction conditions (Lewis acid catalysis)- High yields- Multi-step preparation required- Moisture sensitive- Higher cost of reagents- Ti-crossed Claisen condensations- Synthesis of α,α-dialkylated β-keto esters- Reactions with base-sensitive functional groups

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative experimental protocols for key alternatives.

Protocol 1: Claisen Condensation of Ethyl Phenylacetate (Solvent-Free)

This protocol describes a solvent-free Claisen condensation, highlighting a greener chemistry approach.[3]

Materials:

  • Ethyl phenylacetate

  • Potassium tert-butoxide

Procedure:

  • In a reaction vessel, combine ethyl phenylacetate and potassium tert-butoxide.

  • Heat the mixture to 100 °C for 30 minutes.

  • Upon completion, the reaction mixture is worked up to isolate the 2,4-diphenyl acetoacetate (B1235776) product.

This method is noted for its reduced waste generation and shorter reaction times compared to traditional solution-phase Claisen condensations.[3]

Protocol 2: Ti-Crossed Claisen Condensation of a Ketene Silyl Acetal (B89532) with an Acid Chloride

This protocol exemplifies the use of a highly reactive ketene silyl acetal in a Lewis acid-catalyzed Claisen condensation.[2]

Materials:

  • Ketene silyl acetal (KSA)

  • Acid chloride

  • Titanium tetrachloride (TiCl₄)

  • Chlorobenzene (solvent)

  • N-methylimidazole (optional co-catalyst for less reactive KSAs)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the ketene silyl acetal and the acid chloride in chlorobenzene.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Slowly add a solution of TiCl₄ in chlorobenzene to the reaction mixture.

  • If required, add N-methylimidazole to enhance the reaction rate.

  • Stir the reaction until completion, monitoring by a suitable analytical technique (e.g., TLC, GC-MS).

  • Quench the reaction with a suitable aqueous solution and perform a standard workup to isolate the β-keto ester product.

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental setups can aid in understanding and executing these complex transformations.

Claisen_Condensation_Mechanism cluster_enolate_formation Step 1: Enolate Formation cluster_nucleophilic_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Elimination cluster_deprotonation_drive Step 4: Deprotonation (Drives Equilibrium) Ester R-CH2-COOR' Enolate [R-CH⁻-COOR'] ↔ [R-CH=C(O⁻)OR'] (Resonance-stabilized enolate) Ester->Enolate Deprotonation Base Base (e.g., RO⁻) Base->Ester Enolate_node Enolate Ester2 R-CH2-COOR' (second molecule) Tetrahedral_Intermediate Tetrahedral Intermediate Ester2->Tetrahedral_Intermediate Tetrahedral_Intermediate_node Tetrahedral Intermediate Enolate_node->Ester2 Beta_Keto_Ester β-Keto Ester (R-CH2-CO-CHR-COOR') Beta_Keto_Ester_node β-Keto Ester Alkoxide R'O⁻ Alkoxide_node R'O⁻ Tetrahedral_Intermediate_node->Beta_Keto_Ester Elimination of alkoxide Tetrahedral_Intermediate_node->Alkoxide Beta_Keto_Ester_Enolate β-Keto Ester Enolate (stabilized) Beta_Keto_Ester_node->Beta_Keto_Ester_Enolate Alkoxide_node->Beta_Keto_Ester_node

Caption: General mechanism of the base-mediated Claisen condensation.

Ti_Crossed_Claisen_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Start Start: Flame-dried flask under inert atmosphere Reagents Dissolve Ketene Silyl Acetal (KSA) and Acid Chloride in Chlorobenzene Start->Reagents Cooling Cool to 0 °C Reagents->Cooling TiCl4_Addition Slowly add TiCl₄ solution Cooling->TiCl4_Addition Catalyst Add N-methylimidazole (if necessary) TiCl4_Addition->Catalyst Stir Stir until reaction is complete Catalyst->Stir Quench Quench with aqueous solution Stir->Quench Extraction Extract with organic solvent Quench->Extraction Purification Purify by chromatography or distillation Extraction->Purification Product Final Product: β-Keto Ester Purification->Product

Caption: Experimental workflow for a Ti-crossed Claisen condensation.

Safety and Handling Considerations

  • This compound: This compound is a combustible liquid and may cause eye, skin, and respiratory tract irritation.[4] It should be handled in a well-ventilated area, away from heat and open flames.[4] Personal protective equipment, including gloves and safety glasses, is essential.

  • Ethyl Acetate and tert-Butyl Acetate: These are flammable liquids. Standard precautions for handling flammable organic solvents should be followed.

  • Ketene Silyl Acetals: These reagents are sensitive to moisture and should be handled under an inert atmosphere.

  • Titanium Tetrachloride (TiCl₄): This is a corrosive and moisture-sensitive Lewis acid that reacts violently with water. It should be handled with extreme care in a fume hood.

  • Strong Bases (Sodium Ethoxide, LDA): These are corrosive and moisture-sensitive. They should be handled under an inert atmosphere, and appropriate personal protective equipment should be worn.

Conclusion

While this compound is a valuable reagent for specific applications in Claisen condensations, several viable alternatives offer a range of benefits. Simple esters like ethyl acetate and tert-butyl acetate are cost-effective options for many syntheses. For more challenging substrates, particularly those that are sterically hindered or contain base-sensitive functional groups, the use of ketene silyl acetals in Ti-crossed Claisen condensations provides a powerful and high-yielding alternative. The choice of the most suitable reagent will ultimately be guided by the specific synthetic goals, substrate compatibility, and available resources. Careful consideration of the reaction conditions, including the choice of base or catalyst, is critical for optimizing the yield and purity of the desired β-keto ester product.

References

A Comparative Guide to Acylating Agents in Synthesis: Methyl Dimethoxyacetate vs. Traditional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison of methyl dimethoxyacetate with other commonly employed acylating agents, namely acyl chlorides and acid anhydrides. The comparison is supported by experimental data for established agents and a theoretical assessment of this compound's reactivity based on its chemical structure.

Introduction to Acylating Agents

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis. The reactivity of acylating agents varies significantly, impacting the required reaction conditions and the compatibility with other functional groups. The general order of reactivity for common acylating agents is: Acyl Chlorides > Acid Anhydrides > Esters > Carboxylic Acids.

This compound, with its ester and acetal (B89532) functionalities, presents a unique profile. Its reactivity is expected to be lower than that of highly reactive acyl chlorides and anhydrides, potentially offering advantages in terms of selectivity and milder reaction conditions, though likely requiring catalysis.

Performance Comparison: Acylation of Benzylamine (B48309)

Table 1: Comparative N-Acylation of Benzylamine

Acylating AgentStructureCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Acetyl ChlorideCH₃COClTriethylamine (B128534)Dichloromethane0 to RT1-2>95General Protocol
Acetic Anhydride (B1165640)(CH₃CO)₂ONone (or mild base)Neat or SolventRT to 1001-4>90General Protocol
This compound (Hypothetical) (CH₃O)₂CHCOOCH₃Acid Catalyst (e.g., H₂SO₄, Lewis Acid)High-boiling solvent>100>12ModerateInferred

Note: The conditions and yield for this compound are hypothetical, based on the general reactivity of esters and acetals as acylating agents. It is anticipated that forcing conditions, such as high temperatures and strong acid catalysis, would be necessary to overcome the lower electrophilicity of the ester carbonyl and the stability of the acetal.

Experimental Protocols

Detailed methodologies for the N-acylation of benzylamine with acetyl chloride and acetic anhydride are provided below. A hypothesized protocol for this compound is also presented for conceptual comparison.

Protocol 1: N-Acylation of Benzylamine with Acetyl Chloride

  • Materials: Benzylamine, Acetyl Chloride, Triethylamine, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve benzylamine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 equiv.) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel, wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylbenzylamine.

Protocol 2: N-Acylation of Benzylamine with Acetic Anhydride

  • Materials: Benzylamine, Acetic Anhydride, Deionized water.

  • Procedure:

    • In a flask, add benzylamine (1.0 equiv.) to acetic anhydride (1.5 equiv.) with stirring. The reaction can be performed neat or in a suitable solvent like ethyl acetate.

    • Stir the mixture at room temperature for 1-4 hours. Gentle heating (e.g., to 50-60 °C) can be applied to accelerate the reaction if necessary. Monitor by TLC.

    • Upon completion, slowly add deionized water to quench the excess acetic anhydride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain N-acetylbenzylamine.

Protocol 3: Hypothesized N-Acylation of Benzylamine with this compound

  • Materials: Benzylamine, this compound, Sulfuric Acid (catalytic amount), Toluene.

  • Procedure (Hypothetical):

    • In a round-bottom flask equipped with a reflux condenser, combine benzylamine (1.0 equiv.), this compound (1.2 equiv.), and a catalytic amount of concentrated sulfuric acid in toluene.

    • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is expected to be slow.

    • Upon completion (or equilibrium), cool the reaction mixture.

    • Neutralize the acid catalyst with a base (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure. The product would likely require purification by column chromatography.

Reaction Mechanisms and Logical Workflow

The choice of an acylating agent is dictated by factors such as substrate sensitivity, desired reactivity, and reaction conditions. The following diagrams illustrate the generalized acylation pathways and a logical workflow for selecting an appropriate agent.

Acylation_Pathways cluster_0 Acyl Chloride Pathway cluster_1 Acid Anhydride Pathway cluster_2 This compound Pathway (Hypothesized) Acyl_Chloride R-COCl Intermediate_1 Tetrahedral Intermediate Acyl_Chloride->Intermediate_1 Nucleophilic Attack Amine_1 R'-NH₂ Amine_1->Intermediate_1 Product_1 Amide (R-CONHR') Intermediate_1->Product_1 Elimination of Cl⁻ Byproduct_1 HCl + Et₃N -> Et₃N·HCl Intermediate_1->Byproduct_1 Acid_Anhydride (R-CO)₂O Intermediate_2 Tetrahedral Intermediate Acid_Anhydride->Intermediate_2 Nucleophilic Attack Amine_2 R'-NH₂ Amine_2->Intermediate_2 Product_2 Amide (R-CONHR') Intermediate_2->Product_2 Elimination of R-COO⁻ Byproduct_2 R-COOH Intermediate_2->Byproduct_2 MDMA (MeO)₂CHCOOMe Activated_Ester Protonated Ester MDMA->Activated_Ester Acid Catalysis (H⁺) Amine_3 R'-NH₂ Intermediate_3 Tetrahedral Intermediate Amine_3->Intermediate_3 Activated_Ester->Intermediate_3 Nucleophilic Attack Product_3 Amide ((MeO)₂CHCONHR') Intermediate_3->Product_3 Elimination of MeOH Byproduct_3 MeOH Intermediate_3->Byproduct_3

Caption: Generalized reaction pathways for N-acylation.

Acylating_Agent_Selection Start Select Acylating Agent Substrate_Sensitivity Is the substrate sensitive to acid or strong base? Start->Substrate_Sensitivity Reactivity_Needed Is high reactivity required? Substrate_Sensitivity->Reactivity_Needed No Selectivity_Needed Is high selectivity required? Substrate_Sensitivity->Selectivity_Needed Yes Acyl_Chloride Use Acyl Chloride Reactivity_Needed->Acyl_Chloride Yes Acid_Anhydride Use Acid Anhydride Reactivity_Needed->Acid_Anhydride No Selectivity_Needed->Acid_Anhydride No MDMA Consider this compound (or other ester) Selectivity_Needed->MDMA Yes Mild_Base Use with a non-nucleophilic base (e.g., pyridine, Et₃N) Acyl_Chloride->Mild_Base No_Base Can be used without a strong base Acid_Anhydride->No_Base Catalysis Likely requires acid or base catalysis MDMA->Catalysis

Caption: Logical workflow for selecting an acylating agent.

Conclusion

The selection of an appropriate acylating agent is a critical parameter in synthetic design.

  • Acyl chlorides are highly reactive and provide rapid and high-yielding acylations, but they are moisture-sensitive, corrosive, and generate HCl as a byproduct, necessitating the use of a base.

  • Acid anhydrides are also effective acylating agents, generally less reactive and less moisture-sensitive than acyl chlorides. They produce a carboxylic acid byproduct, which is less corrosive than HCl.

  • This compound is expected to be a significantly milder acylating agent. Its lower reactivity, due to the stability of the ester and acetal groups, would likely necessitate forcing conditions such as high temperatures and strong acid catalysis for the acylation of unactivated amines or alcohols. However, this lower reactivity could be advantageous for selective acylations in the presence of more sensitive functional groups. Its use as an acylating agent for amino alcohols is a notable application, where the substrate itself may facilitate the reaction.

For routine acylations where high reactivity is desired and the substrate is robust, acyl chlorides and acid anhydrides remain the reagents of choice. This compound may be considered for specialized applications where its unique structural features and milder reactivity profile can be leveraged to achieve specific synthetic goals, particularly in the synthesis of complex molecules where chemoselectivity is paramount. Further research into the catalytic activation of this compound for acylation reactions could expand its utility as a readily available and versatile synthetic tool.

A Comparative Analysis of Acetal Protecting Groups: The Potential of Methyl Dimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a critical element for achieving high yields and ensuring the desired chemical transformations. For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a decision that significantly influences the efficiency and success of a synthetic route. Acetal (B89532) protecting groups are mainstays in this field, offering robust protection for alcohols and carbonyls under a variety of reaction conditions. This guide provides a comparative overview of common acetal protecting groups, with a special focus on the hypothetical performance of methyl dimethoxyacetate as a protecting group, benchmarked against established alternatives like methoxymethyl (MOM) and dimethyl acetals.

Introduction to Acetal Protecting Groups

Acetal protecting groups are valued for their stability in neutral to strongly basic environments, making them ideal for shielding hydroxyl groups during reactions involving organometallics, hydrides, and other nucleophiles.[1] Their introduction and removal are typically achieved under acidic conditions, allowing for selective deprotection in the presence of other functional groups.[2] The stability of an acetal is influenced by its structure, with cyclic acetals generally being more stable to hydrolysis than their acyclic counterparts.[3]

This guide will compare the following:

  • This compound (MDA) Acetal (Hypothetical): A potential protecting group whose performance will be inferred from the principles of acetal chemistry.

  • Methoxymethyl (MOM) Acetal: A widely used acetal protecting group.

  • Dimethyl Acetal: One of the simplest acyclic acetal protecting groups.

Comparative Performance and Stability

The choice of a protecting group hinges on a balance of stability under desired reaction conditions and lability for efficient removal. The following table summarizes the anticipated and known characteristics of the selected acetal protecting groups.

Protecting GroupReagentTypical Protection ConditionsTypical Deprotection ConditionsStability Profile
This compound (MDA) Acetal (Hypothetical) This compoundAcid catalyst (e.g., TsOH, CSA), Anhydrous solventMild aqueous acid (e.g., aq. AcOH, PPTS)Expected to be similar to other acyclic acetals; sensitive to acidic conditions.
Methoxymethyl (MOM) Acetal Methoxymethyl acetate (B1210297) or MOMClLewis acid (e.g., ZnCl₂) or hindered base (e.g., DIPEA)Acidic hydrolysis (e.g., HCl in MeOH, TsOH)[4][5]Stable from pH 4 to 12; inert to many oxidizing/reducing agents and nucleophiles.[4]
Dimethyl Acetal Methanol (B129727), Trimethyl orthoformateAcid catalyst (e.g., TsOH)Aqueous acid (e.g., PPTS in acetone/water)Generally less stable to acid hydrolysis than cyclic acetals.[3]

Quantitative Data Summary

The following tables provide available quantitative data for the formation of MOM ethers using methoxymethyl acetate and a general comparison of deprotection conditions for MOM ethers. Data for the hypothetical use of this compound as a protecting group is not available.

Table 1: Protection of Alcohols and Phenols using Methoxymethyl Acetate

SubstrateProductCatalystSolventReaction Time (hrs)Yield (%)
Phenol (B47542)Methoxymethyl phenyl etherZnCl₂ etherateDichloromethane1681
4-Nitrobenzyl alcohol4-Nitrobenzyl methoxymethyl etherZnCl₂ etherateDichloromethane376
3,4-Dichlorophenol3,4-Dichlorophenyl methoxymethyl etherZnCl₂ etherateDichloromethane-66
4-Carbomethoxyphenol4-Carbomethoxyphenyl methoxymethyl etherZnCl₂ etherateDichloromethane-68

Table 2: Comparison of Deprotection Methods for MOM Ethers [6]

Substrate TypeReagent(s)SolventTemperature (°C)TimeYield (%)
Aromatic MOM EtherTMSOTf, 2,2'-bipyridylCH₃CNRT15 min91
Aliphatic MOM Etherp-Toluenesulfonic acid (pTSA)Solvent-freeRT30 min85-98

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

Protocol 1: Protection of an Alcohol with Methoxymethyl Acetate (MOM Protection)[4]
  • To a solution of the alcohol or phenol in dichloromethane, add a tenfold molar excess of methoxymethyl acetate.

  • Add a catalytic amount of zinc chloride etherate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Deprotection of a MOM Ether using Acid Catalysis[6]
  • Dissolve the MOM-protected compound in methanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a catalytic amount of p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux or stir at room temperature, monitoring by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).

  • Remove the methanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of a protecting group strategy is essential for planning a synthetic sequence.

ProtectionDeprotectionWorkflow cluster_protection Protection Step cluster_transformation Chemical Transformation cluster_deprotection Deprotection Step Start Starting Material (with -OH group) Protection Protection Reaction Start->Protection 1. ProtectingReagent Protecting Group Reagent (e.g., this compound) ProtectingReagent->Protection ProtectedCompound Protected Intermediate (Acetal) Protection->ProtectedCompound 2. Reaction Desired Reaction (on another functional group) ProtectedCompound->Reaction 3. Deprotection Deprotection Reaction Reaction->Deprotection 4. DeprotectionReagent Deprotection Reagent (e.g., Aqueous Acid) DeprotectionReagent->Deprotection FinalProduct Final Product (with restored -OH group) Deprotection->FinalProduct 5.

Caption: General workflow for utilizing a protecting group in organic synthesis.

Logical Relationships in Acetal Stability

The stability of an acetal protecting group is a key consideration in its selection. The following diagram illustrates the factors influencing acetal lability.

AcetalStability Stability Acetal Stability Structure Structure (Cyclic vs. Acyclic) Stability->Structure Electronics Electronic Effects (Electron-donating/-withdrawing groups) Stability->Electronics Sterics Steric Hindrance Stability->Sterics pH pH (Acidic vs. Basic/Neutral) Stability->pH Temperature Temperature Stability->Temperature Solvent Solvent Polarity Stability->Solvent Lability_Acyclic Lability_Acyclic Structure->Lability_Acyclic Acyclic: More Labile Lability_Cyclic Lability_Cyclic Structure->Lability_Cyclic Cyclic: More Stable Lability_Acidic Lability_Acidic pH->Lability_Acidic Acidic: Labile Lability_Basic Lability_Basic pH->Lability_Basic Basic/Neutral: Stable

Caption: Key factors influencing the stability of acetal protecting groups.

Conclusion

While this compound is not a commonly documented protecting group for alcohols, its performance can be extrapolated from the well-understood chemistry of acetals. It is expected to behave as a typical acyclic acetal, offering ease of removal under mild acidic conditions but with lower stability compared to cyclic acetals or even the popular MOM ether. The established data for MOM ethers, formed from reagents like methoxymethyl acetate, provide a solid benchmark for evaluating the potential utility of new acetal protecting groups. The selection of an appropriate protecting group remains a critical strategic decision in chemical synthesis, requiring careful consideration of the stability and reactivity profiles of the available options.

References

A Comparative Guide to Quantitative Analysis of Methyl Dimethoxyacetate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of chemical entities is paramount. Methyl dimethoxyacetate, a key intermediate and building block, requires robust analytical methods to determine its concentration and purity. This guide provides a detailed comparison between quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the assessment of this compound concentration.

Quantitative NMR (qNMR) has emerged as a primary analytical method, offering direct quantification without the need for compound-specific reference standards for the analyte itself.[1][2][3] This is because the integrated intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] This guide will delve into the experimental protocols for each technique, present a comparative analysis of their performance metrics, and provide visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Quantitative NMR (qNMR) Spectroscopy

qNMR is an absolute quantification method that relies on comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[4] It is a powerful tool for structural elucidation and quantification, offering a universal and bias-free approach.[2][5]

Experimental Protocol for qNMR

1. Materials and Equipment:

  • Analyte: this compound

  • Internal Standard (IS): Maleic acid (or Dimethyl sulfone). A suitable IS should be stable, non-volatile, highly pure, and have signals that do not overlap with the analyte.[4][6] Maleic acid provides a sharp singlet in a region of the ¹H NMR spectrum that is typically clear of other signals.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher)[5]

  • Tools: Analytical balance, volumetric flasks, pipettes, NMR tubes.

2. Sample Preparation:

  • Weighing: Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard (e.g., maleic acid) into a clean, dry vial. The molar ratio of the IS to the analyte should ideally be around 1:1 to ensure comparable signal intensities.[7]

  • Dissolution: Add a precise volume (e.g., 0.6-0.7 mL) of the deuterated solvent to the vial.[5]

  • Homogenization: Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer: Carefully transfer the homogenous solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • It is crucial to optimize acquisition parameters to ensure accurate and precise quantitative results.[4]

  • Temperature: Maintain a constant temperature (e.g., 25 °C).[1]

  • Shimming: Perform accurate shimming on the sample to achieve good resolution and symmetrical peak shapes.[4]

  • Spinning: Turn off sample spinning to avoid spinning sidebands, which can interfere with integration.[4][8]

  • Key Parameters:

ParameterRecommended ValueRationale
Pulse Program Standard single-pulse experimentEnsures uniform excitation across the spectrum.[4]
Relaxation Delay (D1) 5 x T₁ of the slowest relaxing protonCrucial for the full relaxation of all nuclei, ensuring signal intensity is directly proportional to concentration. A conservative value of 30-60 seconds can be used if T₁ is unknown.[5][9]
Number of Scans (NS) 16 or higherTo achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[4]
Decoupling Broadband ¹³C decoupling (e.g., GARP)Removes ¹³C satellites from the ¹H spectrum, preventing overlap and integration errors.[8]

4. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved signals of both the this compound (e.g., the methoxy (B1213986) protons) and the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculate the concentration of the analyte using the following equation:[4]

    Purity_x = (I_x / I_cal) * (N_cal / N_x) * (M_x / M_cal) * (m_cal / m_x) * Purity_cal

    Where:

    • I : Integral area of the signal

    • N : Number of protons giving rise to the signal

    • M : Molar mass

    • m : Mass

    • Purity : Purity of the compound

    • x : Analyte (this compound)

    • cal : Calibrant (internal standard)

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample & Equilibrate Temperature C->D To NMR Spectrometer E Tune, Lock, & Shim D->E F Acquire Spectrum (Optimized D1, NS) E->F G Process FID (FT, Phase, Baseline) F->G H Integrate Analyte & Standard Signals G->H I Calculate Concentration /Purity H->I J J I->J Final Result Comparison_Workflow cluster_qnmr qNMR Workflow cluster_chrom Chromatography (GC/HPLC) Workflow q1 Prepare Single Sample (Analyte + Certified IS) q2 Acquire Spectrum q1->q2 q3 Integrate Signals q2->q3 q4 Direct Calculation (using IS as reference) q3->q4 Result1 Absolute Concentration q4->Result1 c1 Prepare Calibration Curve (multiple standards) c4 Generate Calibration Curve (Response vs. Concentration) c1->c4 c2 Prepare Sample(s) c3 Analyze All Samples & Standards c2->c3 c3->c4 c5 Determine Sample Conc. from Curve c4->c5 Result2 Absolute Concentration c5->Result2

References

"comparing yields of acylation with methyl dimethoxyacetate and acetic anhydride"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision influencing reaction efficiency, selectivity, and overall yield. This guide provides a comparative overview of two such agents: the widely used acetic anhydride (B1165640) and the less documented methyl dimethoxyacetate. While extensive data is available for acetic anhydride, a direct quantitative comparison is hampered by the limited published data on the acylation yields of this compound.

Overview of Acylating Agents

Acylation with Acetic Anhydride: A Performance Benchmark

Acetic anhydride is a versatile reagent for the acetylation of a wide range of substrates, including primary and secondary alcohols, phenols, and primary and secondary amines. The reaction is often catalyzed by acids or bases to enhance the reaction rate.

Comparative Yields of Acetylation with Acetic Anhydride

The following table summarizes the yields of acetylation of various substrates with acetic anhydride under different catalytic conditions. This data serves as a benchmark for evaluating the performance of other acylating agents.

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)
Benzyl AlcoholNoneSolvent-free607>99
PhenolExpansive Graphite (B72142)Dichloromethane (B109758)Reflux0.598
AnilineVinegarSolvent-freeRoom Temp.-High
4-NitroanilineAcetic Acid---High
BenzylamineNickel ChlorideSolvent-freeRoom Temp.-Excellent
Propan-2-olSodium BicarbonateTolueneReflux187

Experimental Protocols

General Procedure for Acetylation of an Alcohol with Acetic Anhydride

This protocol describes a general method for the acetylation of a primary or secondary alcohol using acetic anhydride, catalyzed by expansive graphite.

Materials:

  • Alcohol (10 mmol)

  • Acetic anhydride (2 equivalents per hydroxyl group)

  • Expansive graphite (200 mg)

  • Dichloromethane or Chloroform (B151607) (5 mL, if required)

  • Diethyl ether

Procedure:

  • A mixture of the alcohol, acetic anhydride, and expansive graphite is stirred at room temperature or under reflux.

  • If the alcohol is a solid or the reaction is slow, a solvent such as dichloromethane or chloroform can be added.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, diethyl ether (10 mL) is added to the reaction mixture.

  • The expansive graphite is removed by filtration and washed with diethyl ether (2 x 10 mL).

  • The combined organic filtrate is then worked up to isolate the acetylated product.

General Procedure for Acetylation of an Amine with Acetic Anhydride

This protocol outlines a general method for the acetylation of a primary aromatic amine using acetic anhydride in the presence of vinegar (acetic acid).

Materials:

  • Aromatic amine

  • Vinegar

  • Acetic anhydride

Procedure:

  • The aromatic amine is mixed with vinegar in a beaker.

  • Acetic anhydride is added to the mixture.

  • The reaction is stirred at room temperature under solvent-free conditions.

  • The formation of the acetylated product occurs, often as a precipitate.

  • The product is then isolated by filtration and purified if necessary.

Visualizing the Comparison and Mechanism

To facilitate a clearer understanding of the comparative process and the underlying chemistry, the following diagrams are provided.

G cluster_start Start cluster_reagents Acylating Agents cluster_reaction Reaction & Analysis cluster_comparison Comparison start Select Substrate (e.g., Amine, Alcohol) anhydride Acetic Anhydride start->anhydride mdma This compound start->mdma reaction_anhydride Perform Acylation with Acetic Anhydride anhydride->reaction_anhydride reaction_mdma Perform Acylation with this compound mdma->reaction_mdma analysis_anhydride Analyze Yield & Purity (e.g., GC, NMR) reaction_anhydride->analysis_anhydride analysis_mdma Analyze Yield & Purity (e.g., GC, NMR) [Data Not Available] reaction_mdma->analysis_mdma compare Compare Yields, Reaction Conditions, & Side Products analysis_anhydride->compare analysis_mdma->compare G reagents Nucleophile (R-OH or R-NH2) + Acetic Anhydride ((CH3CO)2O) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Acylated Product (R-OAc or R-NHAc) + Acetic Acid (CH3COOH) intermediate->product Elimination of Acetate

A Comparative Guide to the Reactivity of Methyl Dimethoxyacetate and Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the reactivity of two carboxyl-containing compounds: methyl dimethoxyacetate and dimethyl carbonate. While both are esters, their distinct structural features lead to divergent reactivity profiles, influencing their applications in organic synthesis. This comparison is supported by established chemical principles and available experimental data.

Overview of Chemical Structures and Reactive Sites

The reactivity of this compound and dimethyl carbonate is best understood by examining their respective structures.

This compound possesses an ester functional group and an acetal (B89532). The primary electrophilic site is the carbonyl carbon of the ester. The presence of the acetal group, which is generally stable under neutral to basic conditions, makes this molecule primarily an acylating agent . Nucleophilic attack occurs at the carbonyl carbon, leading to the substitution of the methoxy (B1213986) group.

Dimethyl Carbonate (DMC) features a central carbonyl group flanked by two methoxy groups. This structure confers upon it an ambident electrophilic nature.[1] Nucleophiles can attack either the carbonyl carbon (a "hard" electrophilic center) leading to methoxycarbonylation , or the methyl carbons (a "soft" electrophilic center) resulting in methylation .[2][3] This dual reactivity is a key feature of DMC and is tunable by reaction conditions.[4]

Reactivity Comparison

FeatureThis compoundDimethyl Carbonate
Primary Function Acylating Agent[5][6]Methylating and Methoxycarbonylating Agent[4]
Primary Electrophilic Site(s) Carbonyl carbon of the esterCarbonyl carbon and methyl carbons[2]
Typical Nucleophiles Alcohols, aminesPhenols, amines, active methylene (B1212753) compounds[7][8]
Typical Reaction Products Esters, amidesMethylated compounds, carbamates
Reactivity Profile Functions as a standard ester for acylation.Ambident electrophile with tunable reactivity based on temperature.[4]
"Green" Chemistry Aspects Not widely highlighted as a "green" reagent.Widely recognized as a green reagent due to low toxicity and biodegradable nature.[4]

Experimental Protocols

Detailed methodologies for key reactions involving both compounds are provided below.

Acylation using this compound

Acylation of Amino Alcohols: this compound is utilized as an acylating reagent for amino alcohols.[5][6]

  • Materials: this compound, amino alcohol, suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine).

  • Procedure:

    • Dissolve the amino alcohol (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Methylation using Dimethyl Carbonate

O-Methylation of Flavonoids: DMC can be used for the efficient methylation of flavonoids in the presence of a base.[7]

  • Materials: Flavonoid substrate, dimethyl carbonate (serves as both reagent and solvent), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.[7]

  • Procedure:

    • Dissolve the flavonoid substrate (0.5 mmol) in dimethyl carbonate (4 mL) in a reaction vessel.[7]

    • Add DBU (0.6 mmol) to the solution.[7]

    • Heat the solution to 90 °C with magnetic stirring.[7]

    • Monitor the progress of the reaction by TLC.[7]

    • After completion, filter the reaction mixture and evaporate the solvent.

    • Purify the resulting methylated flavonoid by column chromatography on silica gel.[7]

Reaction Mechanisms and Reactivity Pathways

The distinct reactivity of these two compounds can be visualized through their reaction pathways with a generic nucleophile (Nu-).

G cluster_MDMA This compound Reactivity cluster_DMC Dimethyl Carbonate Reactivity cluster_methylation Methylation Pathway cluster_carbonylation Methoxycarbonylation Pathway MDMA This compound MDMA_Int Tetrahedral Intermediate MDMA->MDMA_Int + Nu- Product_Acyl Acylated Product MDMA_Int->Product_Acyl Leaving_Group_MeO Methoxide MDMA_Int->Leaving_Group_MeO DMC Dimethyl Carbonate DMC_Me Attack at Methyl Carbon DMC->DMC_Me + Nu- (Soft Nucleophile) High Temp. DMC_CO Attack at Carbonyl Carbon DMC->DMC_CO + Nu- (Hard Nucleophile) Low Temp. Product_Me Methylated Product DMC_Me->Product_Me Leaving_Group_MeOCO2 Methyl Carbonate Anion DMC_Me->Leaving_Group_MeOCO2 DMC_Int_CO Tetrahedral Intermediate DMC_CO->DMC_Int_CO Product_CO Methoxycarbonylated Product DMC_Int_CO->Product_CO Leaving_Group_MeO2 Methoxide DMC_Int_CO->Leaving_Group_MeO2 G Start Desired Transformation? Acylation Acylation (Addition of -C(O)R) Start->Acylation Methylation Methylation (Addition of -CH3) Start->Methylation Methoxycarbonylation Methoxycarbonylation (Addition of -C(O)OCH3) Start->Methoxycarbonylation Reagent_MDMA Choose This compound Acylation->Reagent_MDMA Reagent_DMC Choose Dimethyl Carbonate Methylation->Reagent_DMC Methoxycarbonylation->Reagent_DMC

References

A Comparative Guide to Alcohol Protection: Methyl Dimethoxyacetate vs. Other Common Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is critical for the successful construction of complex molecules. For researchers, scientists, and drug development professionals, the ability to selectively shield a reactive functional group, such as an alcohol, from unwanted transformations is a fundamental aspect of synthetic strategy. Methyl dimethoxyacetate, as a precursor to the methoxymethyl (MOM) ether, offers a valuable, albeit less commonly cited, alternative to more conventional alcohol protecting groups. This guide provides an objective comparison of this compound (via MOM ether formation) with other widely used protecting groups, supported by experimental data and detailed methodologies to inform the selection process.

Introduction to Alcohol Protecting Groups

The primary role of an alcohol protecting group is to temporarily convert the hydroxyl group into a less reactive functionality, thereby preventing it from interfering with reactions occurring elsewhere in the molecule. An ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not introduce new stereocenters. The choice of protecting group is dictated by the specific synthetic context, including the stability of the substrate and the reaction conditions of subsequent steps.

This guide focuses on the comparison of the methoxymethyl (MOM) ether, which can be formed from this compound or methoxymethyl acetate (B1210297), with other prevalent alcohol protecting groups: tert-Butyldimethylsilyl (TBS) ether, Benzyl (Bn) ether, and p-Methoxybenzyl (PMB) ether.

Comparison of Performance: MOM Ether vs. Alternatives

The performance of a protecting group is assessed based on its ease of introduction, stability under various conditions, and the facility of its removal (deprotection). The following tables summarize the quantitative data available for the MOM ether and its common alternatives.

Table 1: Comparison of Protecting Group Introduction

Protecting GroupReagentCatalyst/BaseSolventTemp. (°C)Time (h)Typical Yield (%)
MOM Methoxymethyl acetateZnCl₂·OEt₂CH₂Cl₂RT3-1666-81
MOM MOM-ClDIPEACH₂Cl₂0 to RT16~92
TBS TBS-ClImidazoleDMFRT2-12>90
Bn BnBrNaHTHF0 to RT4.5>90
PMB PMB-ClNaHTHF0 to RT2-6>90

Table 2: Stability of Common Alcohol Protecting Groups

Protecting GroupAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., NaOH, NaH)Oxidative Conditions (e.g., PCC, Swern)Reductive Conditions (e.g., LiAlH₄, H₂/Pd)Nucleophiles (e.g., Grignard, Organolithiums)
MOM Labile[1]Stable[1]StableStableStable
TBS LabileStableStableStableStable
Bn StableStableStableLabile (H₂/Pd)Stable
PMB Labile (milder acid than MOM)StableLabile (DDQ, CAN)Labile (H₂/Pd)Stable

Table 3: Comparison of Protecting Group Removal (Deprotection)

Protecting GroupReagentsSolventTemp. (°C)TimeTypical Yield (%)
MOM conc. HClMeOHReflux2-6 h>90[2]
MOM TFACH₂Cl₂RT12 hHigh
TBS TBAFTHFRT1-2 h>95
Bn H₂, Pd/CEtOH or EtOAcRT1-12 h>95
PMB DDQCH₂Cl₂/H₂ORT0.5-2 h>90

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of protecting group strategies.

Protocol 1: Protection of an Alcohol as a Methoxymethyl (MOM) Ether using Methoxymethyl Acetate

This protocol is adapted from the work of Król et al. for the protection of phenols and alcohols.

  • Materials:

    • Alcohol (1.0 eq)

    • Methoxymethyl acetate (10.0 eq)

    • Zinc chloride etherate (catalytic amount)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a solution of the alcohol in dichloromethane, add a tenfold molar excess of methoxymethyl acetate.

    • Add a catalytic amount of zinc chloride etherate to the mixture.

    • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 3 to 16 hours depending on the substrate.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a Methoxymethyl (MOM) Ether using Acid

This is a general and widely used procedure for the cleavage of MOM ethers.[2]

  • Materials:

    • MOM-protected alcohol (1.0 eq)

    • Concentrated Hydrochloric Acid (HCl) (2.0-4.0 eq)

    • Methanol (B129727) (MeOH)

  • Procedure:

    • Dissolve the MOM-protected alcohol in methanol.

    • Add concentrated hydrochloric acid dropwise to the stirred solution.

    • Heat the reaction mixture to reflux (approximately 65 °C).

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

    • Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization of Reaction Workflows

The following diagrams illustrate the logical flow of protection and deprotection reactions for the MOM group and its alternatives.

Protection_Workflow cluster_MOM MOM Protection cluster_TBS TBS Protection cluster_Bn Bn Protection Alcohol_MOM Alcohol Protected_MOM MOM Ether Alcohol_MOM->Protected_MOM Protection Reagent_MOM This compound or Methoxymethyl Acetate Reagent_MOM->Protected_MOM Catalyst_MOM Acid Catalyst (e.g., ZnCl2) Catalyst_MOM->Protected_MOM Alcohol_TBS Alcohol Protected_TBS TBS Ether Alcohol_TBS->Protected_TBS Protection Reagent_TBS TBS-Cl Reagent_TBS->Protected_TBS Base_TBS Imidazole Base_TBS->Protected_TBS Alcohol_Bn Alcohol Protected_Bn Bn Ether Alcohol_Bn->Protected_Bn Protection Reagent_Bn BnBr Reagent_Bn->Protected_Bn Base_Bn NaH Base_Bn->Protected_Bn Deprotection_Workflow cluster_MOM_dep MOM Deprotection cluster_TBS_dep TBS Deprotection cluster_Bn_dep Bn Deprotection Protected_MOM_dep MOM Ether Product_MOM_dep Alcohol Protected_MOM_dep->Product_MOM_dep Deprotection Reagent_MOM_dep Acid (e.g., HCl) Reagent_MOM_dep->Product_MOM_dep Protected_TBS_dep TBS Ether Product_TBS_dep Alcohol Protected_TBS_dep->Product_TBS_dep Deprotection Reagent_TBS_dep Fluoride Source (e.g., TBAF) Reagent_TBS_dep->Product_TBS_dep Protected_Bn_dep Bn Ether Product_Bn_dep Alcohol Protected_Bn_dep->Product_Bn_dep Deprotection Reagent_Bn_dep H2, Pd/C Reagent_Bn_dep->Product_Bn_dep Orthogonality cluster_conditions Deprotection Conditions PGs Protecting Groups MOM MOM TBS TBS Bn Bn PMB PMB Acid Acid Fluoride Fluoride Hydrogenolysis Hydrogenolysis Oxidation Oxidation MOM->Acid TBS->Fluoride Bn->Hydrogenolysis PMB->Acid PMB->Oxidation

References

A Spectroscopic Comparison of Methyl Dimethoxyacetate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Spectroscopic Differentiation

In the fields of organic synthesis and drug development, precise structural confirmation of molecules is paramount. Methyl dimethoxyacetate, a key building block and reagent, is often used alongside structurally similar analogues. Distinguishing between these compounds requires a detailed understanding of their unique spectroscopic fingerprints. This guide provides a comprehensive comparison of the spectroscopic data for this compound and its common analogues, supported by experimental data and protocols to aid in their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and selected analogues. These values are critical for differentiating the compounds based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Data Comparison (CDCl₃)
Compoundδ 4.5-5.0 (s, 1H)δ 3.7-3.8 (s, 3H)δ 3.4-3.5 (s, 6H)Other Signals (ppm)
This compound ~4.6-
Ethyl Dimethoxyacetate ~4.6-~4.2 (q, 2H), ~1.3 (t, 3H)
Methyl Diethoxyacetate ~4.8-~3.6 (q, 4H), ~1.2 (t, 6H)
Dimethoxyacetic Acid ~4.7-~9-11 (br s, 1H)
Methyl Methoxyacetate (B1198184) --~4.0 (s, 2H), ~3.4 (s, 3H)

Key Differentiating Features in ¹H NMR:

  • The Acetal (B89532) Proton: The singlet around 4.6-4.8 ppm is characteristic of the CH (OCH₃)₂ proton in the dimethoxy- analogues. Methyl methoxyacetate lacks this signal, instead showing a singlet for the -CH₂ -O- group around 4.0 ppm.[1][2]

  • Ester Group: A methyl ester is identified by a sharp singlet at ~3.7-3.8 ppm (-COOCH₃ ). An ethyl ester shows a quartet around 4.2 ppm and a triplet around 1.3 ppm (-COOCH₂ CH₃ ).[3][4]

  • Alkoxy Groups: The methoxy (B1213986) groups (-OCH₃ ) on the acetal appear as a singlet for 6 protons at ~3.4 ppm. The corresponding ethoxy groups on methyl diethoxyacetate show a quartet and triplet.[5]

  • Carboxylic Acid: Dimethoxyacetic acid is distinguished by the broad singlet for the acidic proton at a downfield shift of 9-11 ppm.[6]

Table 2: Key ¹³C NMR Chemical Shifts (CDCl₃)
CompoundC=OC H(OR)₂-C OOCH₃-C H₂(OR)OC H₃
This compound ~169~102~52-~54
Methyl Methoxyacetate ~171-~52~70~59
Table 3: Key IR Absorption Frequencies (cm⁻¹)
CompoundC=O Stretch (Ester)C=O Stretch (Acid)O-H Stretch (Acid)C-O Stretch
This compound ~1750--~1100-1250
Ethyl Dimethoxyacetate ~1750--~1100-1250
Methyl Diethoxyacetate ~1750--~1100-1250
Dimethoxyacetic Acid -~1730~2500-3300 (broad)~1100-1250
Methyl Methoxyacetate ~1755--~1120-1210

Key Differentiating Features in IR Spectroscopy:

  • The most prominent feature is the strong carbonyl (C=O) absorption. For esters, this appears around 1750 cm⁻¹.[7]

  • Dimethoxyacetic acid is easily identified by the presence of a very broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch for the carboxylic acid around 1730 cm⁻¹.[6]

  • All compounds show strong C-O stretching bands in the fingerprint region (1100-1250 cm⁻¹), characteristic of the ether and ester functionalities.[1][7]

Table 4: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular FormulaMolecular WeightMolecular Ion (M⁺)Key Fragment (m/z)
This compound C₅H₁₀O₄134.13Often weak or absent103 [M-OCH₃]⁺, 75 [CH(OCH₃)₂]⁺
Ethyl Dimethoxyacetate C₆H₁₂O₄148.16Weak/absent103 [M-OC₂H₅]⁺, 75 [CH(OCH₃)₂]⁺
Methyl Diethoxyacetate C₇H₁₄O₄162.18Weak/absent131 [M-OCH₃]⁺, 103 [CH(OC₂H₅)₂]⁺
Dimethoxyacetic Acid C₄H₈O₄120.10Weak/absent75 [CH(OCH₃)₂]⁺, 45 [COOH]⁺
Methyl Methoxyacetate C₄H₈O₃104.10Present75 [M-CHO]⁺, 59 [COOCH₃]⁺

Key Differentiating Features in Mass Spectrometry:

  • The molecular ion peak provides the molecular weight, which is unique for each analogue.[4][5][6][8][9]

  • A characteristic and often base peak for the dimethoxy- compounds is the fragment at m/z = 75, corresponding to the stable [CH(OCH₃)₂]⁺ cation.[10] For diethoxy- analogues, the corresponding fragment is at m/z = 103.

  • Loss of the alkoxy group from the ester ([M-OR]⁺) is a common fragmentation pathway.

Experimental Protocols

The data presented were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Spectra are typically recorded on a 400 or 500 MHz spectrometer.[11]

  • Sample Preparation: Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).[11]

Infrared (IR) Spectroscopy
  • Instrumentation: Spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: Liquid samples are analyzed as a neat thin film between potassium bromide (KBr) or sodium chloride (NaCl) plates. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[7][11]

  • Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: Electron Ionization (EI) mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).[10]

  • Sample Preparation: Samples are diluted in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and injected into the GC.

  • Data Acquisition: A standard EI energy of 70 eV is used. The mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of this compound and its analogues.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison Sample This compound or Analogue Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Film or KBr Pellet Sample->Prep_IR Prep_MS Dilute for GC-MS Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS (EI) Prep_MS->Acq_MS Ana_NMR Analyze Chemical Shifts, Multiplicity, Integration Acq_NMR->Ana_NMR Ana_IR Analyze Functional Group Frequencies (C=O, C-O) Acq_IR->Ana_IR Ana_MS Analyze Molecular Ion & Fragmentation Acq_MS->Ana_MS Conclusion Structural Confirmation & Differentiation Ana_NMR->Conclusion Ana_IR->Conclusion Ana_MS->Conclusion

Caption: General workflow for spectroscopic analysis.

References

Safety Operating Guide

Proper Disposal of Methyl Dimethoxyacetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of methyl dimethoxyacetate, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Protocols

This compound is a combustible liquid that can be an irritant to the skin, eyes, and respiratory tract.[1] Adherence to strict safety protocols is essential to mitigate risks during handling and disposal.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In areas with insufficient ventilation or potential for vapor exposure, a multi-purpose combination respirator cartridge may be necessary.[2]

Handling and Storage:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Store containers in a cool, dry, and well-ventilated location, preferably refrigerated between 2-8°C.[1][2][3]

  • Ensure containers are tightly closed when not in use.[3]

  • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]

Quantitative Data and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
CAS Number 89-91-8[1][2][4]
Molecular Formula C₅H₁₀O₄[2][4]
Molecular Weight 134.13 g/mol [2][4]
Appearance Clear, colorless liquid[3][4]
Flash Point 67 °C / 152.6 °F (closed cup)[2]
Boiling Point 67 °C @ 18 mmHg[2]
Density 1.096 g/mL at 25 °C[2]
Storage Class Combustible liquids[2]

Step-by-Step Disposal Procedures

Disposal of this compound and its contaminated materials must be conducted in accordance with local, regional, and national environmental regulations. Never discharge the chemical into drains or sewer systems.[1][4]

Experimental Protocol: Spill and Leak Cleanup

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Remove Ignition Sources: Immediately remove all sources of ignition from the spill area.[1][3]

  • Don PPE: Wear the complete set of personal protective equipment as described above.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, silica (B1680970) gel, or sawdust to contain the spill.[1][3]

  • Collect Waste: Carefully collect the absorbent material and place it into a suitable, clearly labeled, and closed container for disposal.[1][3]

  • Decontaminate Area: Clean the spill area thoroughly with soap and water.

Waste Disposal Workflow

The primary method for disposing of waste this compound is through an approved hazardous waste disposal facility.

  • Waste Collection: Collect all waste this compound and materials contaminated with it (e.g., absorbent materials, used gloves) in a designated, tightly sealed, and properly labeled hazardous waste container.

  • Consult Regulations: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult all applicable local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][3]

  • Transfer to Approved Facility: Arrange for the collected waste to be transported to a licensed chemical destruction plant or a facility equipped for controlled incineration with flue gas scrubbing.[1][3][4]

  • Container Decontamination: Empty containers should be triple-rinsed with an appropriate solvent.[4] The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be offered for recycling or reconditioning, or punctured to render it unusable before disposal in a sanitary landfill.[4]

Disposal Process Visualization

The logical workflow for the proper disposal of this compound is illustrated below.

G cluster_prep Preparation & Collection cluster_procedure Disposal Procedure cluster_container Container Management start Begin Disposal Process ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Closed Hazardous Waste Container ppe->collect spill_check Accidental Spill? collect->spill_check consult Consult Local, State, & Federal Regulations transfer Transfer to an Approved Hazardous Waste Disposal Facility (e.g., Licensed Incineration) consult->transfer decon Decontaminate Empty Container (Triple Rinse) transfer->decon spill_check->consult No spill_proc Follow Spill & Leak Protocol: Contain, Absorb, Collect spill_check->spill_proc Yes spill_proc->consult rinsate Dispose of Rinsate as Hazardous Waste decon->rinsate recycle Recycle or Dispose of Punctured Container rinsate->recycle end End of Disposal Process recycle->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl Dimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for Methyl dimethoxyacetate, ensuring a secure laboratory environment and the integrity of your research.

Immediate Safety and Hazard Information

This compound is a combustible liquid and requires careful handling to prevent ignition and exposure.[1] Key safety data is summarized below.

Hazard ClassificationGHS ClassificationSignal WordHazard Statement
Flammable liquidsCategory 4WarningH227: Combustible liquid
Physical and Chemical Properties
Appearance Clear, colorless liquid
Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
Boiling Point 160 - 163 °C @ 760 mmHg
Flash Point 63 °C (145.4 °F)
Density 1.096 g/mL at 25 °C

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are the first line of defense against chemical exposure.

Glove Selection

Due to its chemical nature as an ester, nitrile gloves offer poor resistance to this compound.[2] Therefore, the use of thicker, more resistant gloves is crucial for prolonged handling.

Glove MaterialRecommendation for EstersBreakthrough Time
Nitrile Rubber Poor resistanceBreakthrough may occur in under one minute for a 5-mil or lesser thickness glove.[2]
Butyl Rubber Recommended Provides better protection against esters. Specific breakthrough times for this compound are not readily available, but butyl rubber is generally recommended for this chemical class.
Neoprene Fair resistanceMay be suitable for splash protection but not for prolonged contact.

Recommendation: For tasks involving potential prolonged contact with this compound, Butyl rubber gloves are recommended. For incidental splash protection, thicker nitrile gloves (>5-mil) may be used, but they must be replaced immediately upon contact with the chemical.[2]

Respiratory and Body Protection
PPE TypeSpecification
Eye Protection Chemical safety goggles or a full-face shield where splashing is a risk.
Respiratory Protection For operations with a potential for vapor generation, use a NIOSH-approved respirator with an organic vapor (OV) cartridge. A cartridge with a black color code is suitable for organic vapors.
Body Protection A flame-resistant lab coat or, at a minimum, a 100% cotton lab coat should be worn. Synthetic materials should be avoided as they can melt if ignited.
Footwear Closed-toe shoes are mandatory in the laboratory.

Operational Plans: Step-by-Step Guidance

Handling and Weighing in a Fume Hood

This procedure outlines the safe transfer and weighing of this compound within a chemical fume hood.

Workflow for Handling Liquid Reagents in a Fume Hood

A 1. Prepare Fume Hood B 2. Don Appropriate PPE A->B C 3. Place Materials in Hood B->C D 4. Dispense Liquid C->D E 5. Weigh Liquid D->E F 6. Seal Containers E->F G 7. Clean Work Area F->G H 8. Doff PPE G->H

Caption: Workflow for safely handling and weighing this compound.

Procedure:

  • Prepare Fume Hood:

    • Ensure the fume hood is operational and the airflow is adequate.

    • Clear the workspace of any unnecessary items to ensure proper airflow.

    • Place absorbent pads on the work surface to contain any potential spills.

  • Don Appropriate PPE:

    • Put on a lab coat, chemical safety goggles, and the selected chemical-resistant gloves (Butyl rubber recommended).

  • Place Materials in Hood:

    • Place the container of this compound, a clean secondary container for weighing, and any necessary dispensing tools (e.g., pipette, syringe) inside the fume hood.

    • Position all materials at least six inches from the sash opening.

  • Dispense Liquid:

    • Carefully open the this compound container.

    • Using a clean pipette or syringe, slowly transfer the desired amount of liquid into the secondary container. Avoid splashing.

  • Weigh Liquid:

    • If weighing is required, place the secondary container on a tared balance inside the fume hood.

    • Record the weight.

  • Seal Containers:

    • Securely close the primary container of this compound and the secondary container.

  • Clean Work Area:

    • Wipe down any minor drips or spills on the work surface with a disposable towel.

    • Dispose of the towel in the appropriate chemical waste container.

  • Doff PPE:

    • Remove gloves using the proper technique to avoid skin contact.

    • Remove lab coat and goggles.

    • Wash hands thoroughly with soap and water.

Disposal Plans

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Liquid Waste: Collect all waste this compound and solutions containing it in a dedicated, clearly labeled "Non-Halogenated Organic Waste" container.[3][4]

  • Solid Waste: Any materials contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) should be collected in a separate, sealed, and labeled hazardous waste bag or container.[1]

Waste Disposal Workflow

A Generate Waste B Segregate Waste (Liquid vs. Solid) A->B C Collect in Labeled Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Request Waste Pickup from EHS D->E A Spill Occurs B Alert Others in the Area A->B C Assess the Spill (Size and Hazard) B->C D Small Spill (<1 Liter) C->D E Large Spill (>1 Liter) C->E F Don Appropriate PPE D->F L Evacuate the Area E->L G Contain the Spill F->G H Absorb the Liquid G->H I Collect Contaminated Material H->I J Decontaminate the Area I->J K Dispose of Waste J->K M Call Emergency Services/EHS L->M

References

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